molecular formula C12H14O3 B114674 Ethyl 2-oxo-4-phenylbutyrate CAS No. 64920-29-2

Ethyl 2-oxo-4-phenylbutyrate

Katalognummer: B114674
CAS-Nummer: 64920-29-2
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: STPXIOGYOLJXMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-4-phenylbutyrate (OPBE) is a high-value prochiral α-ketoester that serves as a critical building block in pharmaceutical research, primarily for the synthesis of chiral intermediates. Its principal application is in the biocatalytic or chemocatalytic asymmetric reduction to produce ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) . (R)-HPBE is a versatile and essential chiral precursor for a class of Angiotensin-Converting Enzyme (ACE) inhibitors, which are pivotal active pharmaceutical ingredients (APIs) in medications for treating hypertension and congestive heart failure . Key drugs in this category that are derived from this chiral synthon include benazepril, cilazapril, enalapril, lisinopril, ramipril, and quinapril . The research value of this compound lies in its role in developing efficient and sustainable synthetic pathways. Recent advances focus on biocatalytic reduction using engineered carbonyl reductases (e.g., CpCR) in tandem with cofactor regeneration systems (e.g., Glucose Dehydrogenase, GDH) to achieve the transformation with exceptional enantiomeric excess (>99.9%) and high conversion rates . Alternative research approaches utilize whole-cell biocatalysts from microbial strains such as Candida krusei SW2026 or E. coli recombinants to achieve this asymmetric reduction under mild, environmentally friendly conditions . The mechanism of action for its transformation involves the highly enantioselective reduction of the C=O bond at the 2-position, which creates a new chiral center and yields the optically pure (R)-hydroxy ester . Ongoing research continues to optimize this process through techniques like high-density fermentation and substrate feeding strategies, enabling the efficient conversion of high substrate concentrations (up to 920 mM) and making the process viable for industrial-scale production .

Eigenschaften

IUPAC Name

ethyl 2-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOGYOLJXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057793
Record name Ethyl 2-oxo-4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64920-29-2
Record name Ethyl α-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64920-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzylpyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxo-4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxo-4-phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL BENZYLPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNU9LPT51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 2-oxo-4-phenylbutyrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 64920-29-2

This technical guide provides an in-depth overview of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and significant applications.

Chemical and Physical Properties

This compound is an aliphatic α-ketoester recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Appearance Pale yellow or yellow liquid
Boiling Point 132 °C at 2 mmHg[1]
Density 1.091 g/mL at 25 °C
Refractive Index (n20/D) 1.504[1]
Flash Point 140 °C[2]
LogP 2.24
Solubility Soluble in Chloroform and Ethyl Acetate (B1210297) (Slightly)[2]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale method involves the esterification of 2-oxo-4-phenylbutyric acid.

Experimental Protocol: Esterification of 2-oxo-4-phenylbutyric acid

This protocol describes the synthesis of this compound from 2-oxo-4-phenylbutyric acid and ethanol (B145695) using sulfuric acid as a catalyst.[3]

Materials:

  • 2-oxo-4-phenylbutyric acid (130 g)

  • Ethanol (650 ml)

  • Concentrated sulfuric acid (13 ml)

  • Water

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-oxo-4-phenylbutyric acid, ethanol, and concentrated sulfuric acid is refluxed for 5 hours.

  • The reaction mixture is then concentrated to approximately half its original volume.

  • The concentrated mixture is diluted with 500 ml of water, leading to the separation of an oily layer.

  • The aqueous layer is extracted with ethyl acetate.

  • The collected oil and the ethyl acetate extract are combined, washed with sodium bicarbonate solution and then with saturated brine, and finally dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The residue is distilled under reduced pressure to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_oxo_4_phenylbutyric_acid 2-oxo-4-phenylbutyric acid Reflux Reflux (5h) 2_oxo_4_phenylbutyric_acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Concentration Concentration Reflux->Concentration Dilution_Separation Dilution with H₂O & Separation Concentration->Dilution_Separation Extraction Extraction with Ethyl Acetate Dilution_Separation->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Solvent_Removal Solvent Removal Washing_Drying->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

Synthesis of this compound via Esterification.

Application in Drug Development: Synthesis of an ACE Inhibitor Precursor

This compound is a critical precursor in the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), which is an important chiral intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][4] These inhibitors are a class of medications used to treat high blood pressure and heart failure. The conversion is typically achieved through asymmetric reduction, often employing biocatalysts.

Experimental Protocol: Biocatalytic Reduction to (R)-HPBE

This protocol outlines the asymmetric reduction of this compound to (R)-HPBE using a recombinant E. coli strain expressing a carbonyl reductase.

Materials:

  • This compound

  • Recombinant E. coli cells expressing carbonyl reductase

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Recombinant E. coli cells are cultured and harvested.

  • The cells are resuspended in a phosphate buffer containing glucose.

  • This compound is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

  • The progress of the reaction is monitored using techniques like HPLC.

  • Upon completion, the mixture is centrifuged to remove the cells.

  • The supernatant is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield (R)-HPBE.

G cluster_reactants Starting Material cluster_biocatalyst Biocatalyst cluster_process Process cluster_product Product Start This compound Reaction Asymmetric Reduction Start->Reaction Biocatalyst Recombinant E. coli (Carbonyl Reductase) Biocatalyst->Reaction Cofactor NAD(P)H (regenerated by glucose) Cofactor->Reaction Workup Cell Removal & Extraction Reaction->Workup Product (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) Workup->Product

Biocatalytic Reduction of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways directly modulated by this compound. One study suggests that it inhibits the growth of the yeast Candida glabrata and may have a general inhibitory effect on protein and enzyme synthesis. However, the precise molecular mechanisms and the signaling cascades involved have not been elucidated.

G EOPB This compound Inhibition Inhibits EOPB->Inhibition Growth Candida glabrata Growth Inhibition->Growth Protein_Synthesis Protein & Enzyme Synthesis Inhibition->Protein_Synthesis

Reported Biological Effects of this compound.

It is important to distinguish this compound from its related compound, 4-phenylbutyrate (B1260699) (PBA), which has been studied more extensively for its role as a chemical chaperone and its effects on endoplasmic reticulum stress and mitochondrial biogenesis. The direct biological activities and signaling pathway interactions of this compound remain an area for future research.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of ACE inhibitors. While detailed protocols for its synthesis and biocatalytic conversion are available, its direct biological effects and involvement in cellular signaling pathways are not yet well understood and warrant further investigation. This guide provides a solid foundation for researchers working with this compound and highlights potential avenues for future studies.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Its chemical structure and properties make it a versatile building block in organic synthesis. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for their determination, and its relevance in the context of drug development, specifically its role as a precursor to compounds that modulate the Renin-Angiotensin System.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing and optimizing chemical reactions, as well as for formulation and drug delivery studies.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3][4]
Appearance Pale yellow or yellow liquid[5]
Boiling Point 309 °C at 760 mmHg; 131-133 °C at 2 mmHg[2][3][5]
Density 1.091 g/mL at 25 °C[3]
Refractive Index n20/D 1.504[2]
Flash Point 140 °C[5]
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate; Low solubility in water.[1][5]
LogP 1.75 - 2.24[3][5]
CAS Number 64920-29-2[4]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of high-boiling liquids like this compound, the capillary method is often employed.[6][7]

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid sample (this compound)

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed inside the test tube with its open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[6][7]

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.[8]

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermometer

  • Liquid sample (this compound)

  • Reference liquid with known density (e.g., distilled water)

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with the reference liquid (distilled water) and weighed again to determine the mass of the water. The temperature of the water is recorded.

  • The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with the liquid sample (this compound).

  • The pycnometer filled with the sample is weighed.

  • The mass of the sample is determined by subtracting the mass of the empty pycnometer.

  • The density of the sample is calculated by dividing its mass by the known volume of the pycnometer.[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the substance. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Light source (usually built into the refractometer)

  • Liquid sample (this compound)

  • Dropper

Procedure:

  • The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and the light source is switched on.

  • While looking through the eyepiece, the handwheel is turned until the boundary between the light and dark fields appears in the crosshairs.

  • The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Synthesis Workflow

This compound is commonly synthesized through a Grignard reaction followed by reaction with an oxalate (B1200264) derivative. The following diagram illustrates a typical experimental workflow.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction and Quenching cluster_purification Purification start 2-Phenylethyl bromide + Magnesium turnings grignard Phenethylmagnesium bromide (Grignard Reagent) start->grignard in dry ether reaction_mixture Intermediate Complex grignard->reaction_mixture Addition diethyl_oxalate Diethyl oxalate diethyl_oxalate->reaction_mixture quench Acidic Workup (e.g., aq. HCl) reaction_mixture->quench extraction Solvent Extraction (e.g., with ethyl acetate) quench->extraction drying Drying (e.g., with Na₂SO₄) extraction->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: A typical synthesis workflow for this compound.

Role in Drug Development: Precursor to ACE Inhibitors

While this compound itself is not a biologically active signaling molecule, its significance in drug development lies in its role as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] ACE inhibitors are a class of drugs used primarily to treat hypertension and congestive heart failure.[9][10] They act on the Renin-Angiotensin System (RAS), a critical hormonal system that regulates blood pressure and fluid balance.[11]

The diagram below illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone (B195564) Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) ACE_Inhibitor ACE Inhibitors (e.g., Benazepril) ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[12][13] This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, ultimately resulting in lower blood pressure. The synthesis of effective ACE inhibitors relies on the availability of high-purity precursors like this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. A thorough understanding of its physicochemical properties is essential for its efficient synthesis, purification, and utilization in the development of life-saving medications. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Spectral Data of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-oxo-4-phenylbutyrate (CAS No. 64920-29-2), a key intermediate in various organic syntheses. The document presents detailed analyses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation, to support research and development activities.

Molecular Structure and Properties
  • Molecular Formula: C₁₂H₁₄O₃[1][2][3]

  • Molecular Weight: 206.24 g/mol [1][2][3]

  • IUPAC Name: Ethyl 2-oxo-4-phenylbutanoate[1]

  • Synonyms: Ethyl Benzylpyruvate, α-Oxo-benzenebutanoic Acid Ethyl Ester[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.15Multiplet5HC₆H₅-
~4.25Quartet2H-OCH₂CH₃
~3.20Triplet2HPh-CH₂-
~2.95Triplet2H-CH₂-C=O
~1.30Triplet3H-OCH₂CH₃

Note: The chemical shifts are estimations based on typical values for similar functional groups and analysis of the spectrum provided by ChemicalBook.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~195.0C=O (Ketone)
~161.0C=O (Ester)
~140.0C (Aromatic, Quaternary)
~128.5CH (Aromatic)
~128.3CH (Aromatic)
~126.2CH (Aromatic)
~62.5-OCH₂-
~38.0-CH₂-C=O
~29.5Ph-CH₂-
~14.0-CH₃

Note: These are predicted chemical shifts based on structure-property relationships and spectral databases for similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of this compound shows strong absorptions corresponding to the carbonyl groups and the aromatic ring.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3030MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1730StrongC=O Stretch (Ester)
~1715StrongC=O Stretch (Ketone)
~1600, ~1495, ~1450Medium-WeakAromatic C=C Bending
~1250StrongC-O Stretch (Ester)
~750, ~700StrongAromatic C-H Bending (Out-of-plane)

Note: These are characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
206Moderate[M]⁺ (Molecular Ion)
161Moderate[M - OCH₂CH₃]⁺
133Moderate[M - COOCH₂CH₃]⁺
105Strong[C₆H₅CH₂CH₂]⁺
91High[C₆H₅CH₂]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺

Note: The relative intensities are estimations based on typical fragmentation patterns of α-keto esters.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • IR Spectrum Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity, Integration, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Frequencies) IR->IR_Data MS_Data Mass Spectral Data (m/z, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Ethyl 2-oxo-4-phenylbutyrate: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in the synthesis of various pharmaceuticals, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. This document details its chemical identity, physical and spectral properties, synthesis protocols, and its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Identity and Synonyms

This compound is an aliphatic α-ketoester. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type Value Source
IUPAC Name ethyl 2-oxo-4-phenylbutanoate[1]
CAS Number 64920-29-2[2]
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [1][3]
Synonyms Ethyl Benzylpyruvate, Ethyl 2-oxy-butyrate, 2-oxo-4-phenylhexanoate, 2-oxo-4-ethyl benzene, ETHYL-2-OXO-4-PHENYLBUTRATE, Ethy 2-oxo-4-phenylbutyrate, Ethyl α-oxobenzenebutanoate, KETO ESTER, 2-Oxo-4-phenylbutanoic acid ethyl ester, 4-Phenyl-2-oxobutyric acid ethyl ester, Benzylpyruvic acid ethyl ester, ETHYL-2 OXO-4 PHENYL BUTANOATE
InChI 1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKey STPXIOGYOLJXMZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)CCc1ccccc1
EC Number 265-276-9
Beilstein/REAXYS 2725083
PubChem CID 562087[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and for quality control.

Property Value Conditions Source
Appearance Light yellow oily liquid[2]
Boiling Point 132 °Cat 2 mmHg
Density 1.091 g/mLat 25 °C
Refractive Index n20/D 1.504
Flash Point 113 °Cclosed cup
LogP 2.24
¹H NMR Spectrum available[4]
¹³C NMR Spectrum available[1]
IR Spectrum available[1]
Mass Spectrometry Spectrum available[1]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: Esterification of 2-Oxo-4-phenylbutyric acid [5]

This method involves the direct esterification of the corresponding carboxylic acid.

  • Reactants:

    • 2-Oxo-4-phenylbutyric acid (130 g)

    • Ethanol (B145695) (650 ml)

    • Concentrated sulfuric acid (13 ml)

  • Procedure:

    • Add 2-Oxo-4-phenylbutyric acid to a mixture of ethanol and concentrated sulfuric acid.

    • Reflux the mixture for 5 hours.

    • Concentrate the reaction mixture to approximately half its original volume.

    • Dilute the concentrated mixture with 500 ml of water.

    • Collect the resulting oil and extract the aqueous layer with ethyl acetate (B1210297).

    • Combine the oil and the ethyl acetate extract, and dry the combined organic phase.

    • Distill off the solvent under reduced pressure.

    • Distill the residue under reduced pressure to yield this compound.

  • Yield: 113 g of a colorless oil.[5]

  • Boiling Point of Product: 135°-141° C at 3 mmHg.[5]

Method 2: Grignard Reaction [2]

This protocol utilizes a Grignard reagent, a common method for forming carbon-carbon bonds.

  • Reactants and Equipment:

    • Dry 500mL four-necked flask with a thermometer, reflux condenser, and mechanical stirrer.

    • Magnesium turnings, freshly prepared (7.2g, 0.3mol).

    • β-bromoethylbenzene (2g for initiation, 54.1g total, 0.3mol total).

    • Tetrahydrofuran (THF), dry (30mL).

    • Methyl tert-butyl ether, dry (300mL).

    • Iodine crystals (three).

    • Diethyl oxalate (B1200264).

    • 10 wt% hydrochloric acid solution.

    • Sodium bicarbonate solution.

    • Saturated brine solution.

  • Procedure:

    • Set up the dry four-necked flask and purge with nitrogen.

    • Add 30mL of THF, 7.2g of magnesium turnings, and 2g of β-bromoethylbenzene to the flask at room temperature under a nitrogen atmosphere.

    • Slowly add three iodine crystals while stirring until the color of the iodine fades and a slight temperature increase is observed, indicating the initiation of the Grignard reaction.

    • Slowly add a mixture of 54.1g of β-bromoethylbenzene and 300mL of methyl tert-butyl ether at a temperature of 50℃~60℃.

    • After the addition is complete (approximately 1 hour), continue stirring at the same temperature for 5 hours.

    • Allow the reaction to slowly cool to room temperature and stir for an additional hour.

    • The Grignard reagent is then reacted with diethyl oxalate (details of this step can vary, but typically involves the slow addition of the Grignard reagent to a solution of diethyl oxalate at a controlled temperature).

    • Upon completion of the reaction with diethyl oxalate, add 200mL of cold 10 wt% hydrochloric acid solution and stir for 30 minutes.

    • Separate the aqueous layer. Wash the organic layer with sodium bicarbonate solution and then with saturated brine.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by high vacuum distillation.

  • Yield: 53g (85.7% yield) with a GC purity of 97%.[2]

Enantioselective Reduction to Ethyl (R)-2-hydroxy-4-phenylbutyrate

The chiral alcohol, Ethyl (R)-2-hydroxy-4-phenylbutyrate, is a crucial precursor for many ACE inhibitors. Biocatalytic reduction of this compound is a preferred method for achieving high enantioselectivity.

  • Biocatalyst: Recombinant E. coli expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[6]

  • Reaction Conditions:

    • Substrate: this compound (OPBE), 10 mM.

    • Biocatalyst: 0.1 g/ml wet cells.

    • Cofactor Regeneration System: 50 g/L glucose.

    • Cofactor: 0.1 mM NADP⁺.

    • Buffer: 10 mM Phosphate (B84403) Buffer (pH 7.0).

    • Temperature: 30 °C.

    • Reaction Time: 24 hours.

  • Procedure:

    • Combine the reactants in the phosphate buffer.

    • Incubate the reaction mixture at 30 °C for 24 hours with appropriate agitation.

    • After the reaction, centrifuge the mixture to remove the cells.

    • Extract the supernatant three times with ethyl acetate.

    • Dry the combined organic extracts with anhydrous MgSO₄.

    • Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC).

  • Results: This system can achieve a conversion rate of 98.3% with an enantiomeric excess (ee) of 99.9% for the (R)-enantiomer.[6]

Application in Drug Synthesis: The Benazepril (B1667978) Workflow

This compound is a cornerstone in the synthesis of benazepril, a widely used ACE inhibitor. The following diagram illustrates a common synthetic pathway.

Benazepril_Synthesis A This compound B Ethyl (R)-2-hydroxy-4-phenylbutyrate A->B Asymmetric Catalytic Hydogenation (e.g., with cinchonidine) C Ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenylbutyrate B->C p-nitrobenzenesulfonyl chloride E Benazepril t-butyl ester C->E Nucleophilic Substitution D (3S)-3-amino-1-t-butoxycarbonylmethyl- 2,3,4,5-tetrahydro-1H-benzazepin-2-one D->E F Benazepril E->F Hydrolysis G Benazepril Hydrochloride F->G HCl

Caption: Synthesis of Benazepril Hydrochloride from this compound.

Another prominent pathway involves the reductive amination of this compound with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.[7] This reaction is typically promoted by sodium cyanoborohydride.[7]

Reductive_Amination_Pathway A This compound C Benazepril (diastereomeric mixture) A->C Reductive Amination (Sodium Cyanoborohydride) B (3S)-3-amino-1-carboxymethyl- 2,3,4,5-tetrahydro-1H-benzazepin-2-one B->C D Benazepril Hydrochloride C->D HCl gas and recrystallization

Caption: Reductive amination pathway for Benazepril synthesis.

Conclusion

This compound is a versatile and indispensable intermediate in modern pharmaceutical synthesis. Its well-defined chemical properties and established synthetic routes, coupled with its crucial role in the production of life-saving medications like ACE inhibitors, underscore its importance in the field of drug development. This guide provides foundational knowledge for researchers and scientists working with this compound, from its basic identity to its practical application in complex synthetic workflows.

References

A Technical Guide to the Long-Term Storage of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended long-term storage conditions for Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2), a key intermediate in the synthesis of various pharmaceuticals. Sourced from chemical safety data, academic literature, and supplier recommendations, this document outlines the critical factors influencing the stability of this aliphatic α-ketoester and provides protocols for assessing its purity and degradation over time.

Recommended Storage Conditions

The stability of this compound is paramount to ensure its purity and reactivity for downstream applications. Inconsistencies in storage can lead to degradation, impacting experimental reproducibility and the quality of synthesized active pharmaceutical ingredients.

Summary of Recommended Long-Term Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1]To minimize the rate of potential hydrolytic and thermal degradation. While room temperature storage is sometimes cited, refrigerated conditions are optimal for long-term stability.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation. The α-keto moiety can be susceptible to oxidation.
Light Exposure Store in the dark (amber vials)Aromatic keto esters can be susceptible to photodegradation through various photochemical reactions.
Moisture Sealed in a dry environment[2]The ester functional group is susceptible to hydrolysis, which is accelerated by the presence of moisture.
Container Tightly closed, non-reactive containers (e.g., glass)[3]To prevent contamination and reaction with container materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its proper handling and analysis.

PropertyValue
Appearance Pale yellow to yellow liquid[2]
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Boiling Point 132 °C at 2 mmHg[4]
Density 1.091 g/mL at 25 °C[4]
Refractive Index n20/D 1.504 (lit.)[4]
Solubility Soluble in organic solvents such as chloroform (B151607) and ethyl acetate (B1210297).[2]

Stability Profile and Potential Degradation Pathways

This compound, as an α-ketoester, is susceptible to several degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods and for interpreting impurity profiles.

Hydrolytic Degradation

The ester linkage in this compound is a primary site for hydrolytic cleavage, particularly in the presence of acidic or basic conditions and moisture. This reaction would yield 2-oxo-4-phenylbutanoic acid and ethanol. Studies on other β-keto esters have shown that hydrolysis can be a significant degradation route.

Oxidative Degradation

While generally stable, α-keto esters can undergo oxidative cleavage in the presence of strong oxidizing agents.[3] The likely point of oxidative attack would be the keto group or the benzylic position of the phenyl group.

Photodegradation

Aromatic keto compounds are known to be photoreactive. Upon absorption of UV light, they can undergo various photochemical reactions, including rearrangements and radical-mediated degradations. The aromatic ring and the keto group are the primary chromophores that can initiate these processes.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur, although specific pathways for this compound are not well-documented in the literature. General thermal degradation of esters can lead to decarboxylation and the formation of various smaller molecules.

Proposed Degradation Pathway of this compound

G Proposed Degradation Pathways A This compound B 2-Oxo-4-phenylbutanoic Acid + Ethanol A->B Hydrolysis (H₂O, Acid/Base) C Oxidative Degradation Products (e.g., Benzoic Acid derivatives) A->C Oxidation ([O]) D Photodegradation Products (e.g., Rearrangement products) A->D Photolysis (hν)

A diagram illustrating the potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound over time, a robust stability testing program should be implemented. This typically involves subjecting the compound to accelerated and long-term storage conditions and analyzing its purity at specified time points.

Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for monitoring the purity of this compound and detecting any degradation products.

Illustrative HPLC-UV Protocol:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility).[5] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm).
Injection Volume 10-20 µL
Sample Preparation Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the sample to UV light (e.g., in a photostability chamber).

The resulting samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent peak.

Workflow for Stability-Indicating Method Development

G Stability-Indicating Method Development Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select HPLC Column and Initial Conditions B Optimize Mobile Phase and Gradient A->B C Develop Sample Preparation Protocol B->C D Perform Stress Studies (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples D->E F Assess Specificity, Linearity, Accuracy, Precision E->F G Confirm Resolution of Degradants F->G H Validated Stability-Indicating Method G->H

A flowchart outlining the steps for developing a stability-indicating analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for the identification and quantification of volatile impurities and degradation products.

Illustrative GC-MS Protocol:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature 250 °C (Split or splitless injection).
Oven Program Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
MS Detector Electron Ionization (EI) at 70 eV.
Mass Range Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
Sample Preparation Dilute the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

Conclusion

The long-term stability of this compound is best maintained by storing it under refrigerated (2-8°C), dark, dry, and inert conditions in a tightly sealed, non-reactive container. Adherence to these conditions will minimize degradation through hydrolysis, oxidation, and photolysis. A validated stability-indicating HPLC-UV method is essential for monitoring the purity of the compound over time and for ensuring its suitability for use in research and drug development. Forced degradation studies are a critical component of method validation, providing confidence that any potential degradation products can be detected. For a comprehensive impurity profile, GC-MS can be employed as a complementary analytical technique.

References

In-Depth Technical Guide: Health and Safety Information for Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of publicly available data and should not be considered a substitute for a formal risk assessment or professional safety consultation. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification

Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester.[1] It is primarily used in organic synthesis, notably as an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors.[2]

IdentifierValue
Chemical Name Ethyl 2-oxo-4-phenylbutanoate
Synonyms This compound, keto ester, Benzenebutanoic acid, alpha-oxo-, ethyl ester, Ethyl benzylpyruvate[3][4]
CAS Number 64920-29-2[3][5]
EC Number 265-276-9[1][5]
Molecular Formula C₁₂H₁₄O₃[5][6]
Molecular Weight 206.24 g/mol [1][5][6]
Chemical Structure (SMILES) CCOC(=O)C(=O)CCc1ccccc1[1]
InChI Key STPXIOGYOLJXMZ-UHFFFAOYSA-N[1]

Hazard Identification and Classification

The hazard classification for this compound presents some inconsistencies across different sources. The majority of suppliers report that the substance does not meet the criteria for GHS hazard classification.[4] However, a minority of notifications to the ECHA C&L Inventory suggest potential hazards.

GHS Hazard Classification
ClassificationCodeSignal WordHazard Statement
Majority View Not ClassifiedNo signal wordNone[5][7]
Minority View (20% of notifications) [8]Skin Irritation Category 2WarningH315: Causes skin irritation[8]
Eye Irritation Category 2AWarningH319: Causes serious eye irritation[8]
Specific Target Organ Toxicity - Single Exposure Category 3WarningH335: May cause respiratory irritation[8]

It is crucial for users to conduct their own risk assessment based on the concentration and intended use of the substance.

NFPA 704 Ratings
CategoryRatingDescription
Health 0Poses no health hazard, no precautions necessary, and would offer no hazard beyond that of ordinary combustible materials.[5]
Flammability 0Materials that will not burn under typical fire conditions.[5]
Reactivity 0Normally stable, even under fire exposure conditions, and is not reactive with water.[5]
Special Hazards --

Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow, clear liquid[5][7]
Odor No information available[7]
Boiling Point 132 °C at 2-3 hPa (mmHg)[1][5][9]
Density 1.091 g/mL at 25 °C[1][5][9]
Flash Point 113 °C (235.4 °F) - closed cup[1][5][7]
Refractive Index n20/D 1.504[1][9]
Water Solubility No data available[5]
Storage Class 10 - Combustible liquids[1]

Handling, Storage, and Personal Protective Equipment

Handling
  • Avoid breathing vapors, mist, or gas.[3][5]

  • Avoid contact with skin and eyes.[3]

  • Ensure adequate ventilation.[7]

  • Normal measures for preventive fire protection are recommended.[5]

Storage
  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep the container tightly closed.[3][5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

  • Incompatible materials: Strong oxidizing agents.[3][5][7]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] Safety glasses with side-shields or chemical safety goggles are recommended.
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[3][7] Impervious clothing is advised.[5]
Respiratory Protection Respiratory protection is generally not required under normal use conditions with adequate ventilation.[5][7] For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[5]

First-Aid Measures

Immediate medical attention should be sought for all exposures, even if symptoms are not immediately apparent.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur.[7]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Get medical attention if symptoms occur.[7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Flush eyes with water as a precaution.[5] Get medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Get medical attention if symptoms occur.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides (carbon monoxide and carbon dioxide).[3][5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5][7]

Accidental Release Measures
  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment.[5][7]

  • Environmental Precautions: Do not let the product enter drains.[5]

  • Containment and Cleaning: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[3]

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5]

Toxicity EndpointData
Acute Toxicity No data available[5][10]
Skin Corrosion/Irritation No data available[5][10]
Serious Eye Damage/Irritation No data available[5][10]
Respiratory or Skin Sensitization No data available[5][10]
Germ Cell Mutagenicity No data available[5][10]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5][10]
Reproductive Toxicity No data available[5][10]
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available[5][10]
Aspiration Hazard No data available[5][10]

Experimental Protocols

As specific experimental safety data for this compound is not publicly available, this section outlines the standard OECD guidelines for relevant toxicological assessments. These protocols represent the internationally accepted standard methods for chemical safety testing.[3]

General Chemical Hazard and Risk Assessment Workflow

A systematic approach to evaluating chemical safety is essential. The following workflow outlines the key steps in this process.

G cluster_assessment Chemical Hazard and Risk Assessment A Step 1: Hazard Identification (Review SDS, literature) B Step 2: Exposure Assessment (Identify who, how, and how much) A->B C Step 3: Risk Characterization (Synthesize hazard and exposure data) B->C D Step 4: Risk Control (Implement control measures) C->D E Step 5: Documentation and Review (Record findings and update regularly) D->E E->A Iterative Process

Caption: A generalized workflow for chemical hazard identification and risk assessment.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on health hazards likely to arise from dermal application of a substance.[11]

  • Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal (typically an albino rabbit).[11]

  • Procedure:

    • 0.5 mL of liquid or 0.5 g of solid is applied to the test site.[11]

    • The exposure period is typically 4 hours.[11]

    • Residual test substance is removed after the exposure period.[11]

  • Observation: Animals are examined for signs of erythema and edema at specified intervals over 14 days.[11]

  • Evaluation: Dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions. If responses persist to the end of the 14-day observation period, the substance is considered an irritant.[11]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.[12]

  • Procedure:

    • An initial test is performed on a single animal.[12]

    • A confirmatory test may be conducted on up to two additional animals if a corrosive effect is not observed.[12]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12]

  • Evaluation: Ocular irritation scores are evaluated in conjunction with the nature, severity, and reversibility of the lesions.[12]

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

The Ames test is widely used to assess the mutagenic properties of chemical substances.[13]

  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[13]

  • Procedure:

    • Bacteria are exposed to the test substance with and without a metabolic activation system (S-9 mix).

    • In the plate incorporation method, the substance, bacteria, and S-9 mix (if used) are mixed with an overlay agar (B569324) and plated.

    • In the pre-incubation method, the mixture is incubated before plating.

  • Observation: After incubation for 48-72 hours, the number of revertant colonies (colonies that can grow without the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Signaling Pathways and Logical Relationships

As no specific toxicological signaling pathways for this compound have been identified, a logical diagram for first-aid procedures is provided below.

G cluster_first_aid First-Aid Decision Tree for Chemical Exposure Start Chemical Exposure Occurs Route Identify Exposure Route Start->Route Inhalation Inhalation Route->Inhalation Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Ingestion Ingestion Route->Ingestion Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Action_Skin Remove contaminated clothing. Wash with soap and water for 15 min. Skin->Action_Skin Action_Eye Rinse with water for 15 min, a.k.a. under eyelids. Eye->Action_Eye Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Seek_Medical Seek Immediate Medical Attention Action_Inhalation->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingestion->Seek_Medical

Caption: A logical workflow for first-aid procedures following chemical exposure.

References

Ethyl 2-oxo-4-phenylbutyrate: A Technical Guide on its Discovery, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, is a pivotal intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs with significant therapeutic impact on hypertension and congestive heart failure. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis methodologies with experimental protocols and quantitative data. Furthermore, it elucidates the compound's critical role in the development of key pharmaceuticals by outlining its incorporation into the synthesis of drugs targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Discovery and History

The history of this compound is intrinsically linked to the groundbreaking development of Angiotensin-Converting Enzyme (ACE) inhibitors. While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its significance emerged with the concerted effort to synthesize orally active drugs to modulate the Renin-Angiotensin-Aldosterone System (RAAS) in the latter half of the 20th century.

The journey began with the understanding of the RAAS pathway and the identification of ACE as a key enzyme in the production of angiotensin II, a potent vasoconstrictor.[1] The first breakthrough in ACE inhibition came from the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that inhibited ACE.[2] This discovery spurred the development of the first synthetic, orally active ACE inhibitor, captopril (B1668294), in the 1970s.[2]

The success of captopril fueled the search for new generations of ACE inhibitors with improved pharmacological profiles. This led to the development of drugs like lisinopril (B193118) and benazepril (B1667978). The synthesis of these more complex molecules required versatile and readily accessible chemical building blocks. It is within this context of intensive research and development in cardiovascular medicine that this compound became a compound of significant interest. Its chemical structure provided an ideal scaffold for the introduction of the necessary pharmacophores to create potent and specific ACE inhibitors. Consequently, numerous synthetic routes were developed and optimized to produce this key intermediate in high yield and purity to meet the growing demand for these life-saving drugs.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The choice of method often depends on factors such as starting material availability, scalability, and desired purity. The following sections detail some of the most common and historically significant synthetic routes.

Esterification of 2-Oxo-4-phenylbutyric Acid

A straightforward method involves the direct esterification of 2-oxo-4-phenylbutyric acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol:

To a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, 130 g of 2-Oxo-4-phenylbutyric acid is added. The mixture is refluxed for 5 hours. Following the reflux, the reaction mixture is concentrated to approximately half its original volume and then diluted with 500 ml of water. The resulting oily layer is collected, and the aqueous layer is extracted with ethyl acetate. The organic extracts and the oil are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to yield this compound.[3]

Grignard Reaction with Diethyl Oxalate (B1200264)

A common and versatile method involves the reaction of a phenethyl Grignard reagent with diethyl oxalate.

Experimental Protocol:

(1) Preparation of Phenethylmagnesium Bromide (Grignard Reagent): In a dry four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, and under a nitrogen atmosphere, add 30 mL of tetrahydrofuran (B95107), 7.2 g of freshly prepared magnesium turnings, and 2 g of β-bromoethylbenzene. Initiate the reaction by adding a few crystals of iodine and stirring until the color fades and a slight temperature increase is observed. Then, slowly add a mixture of 54.1 g of β-bromoethylbenzene and 300 mL of methyl tert-butyl ether at a temperature of 50-60°C over 30 minutes. Stir the mixture at this temperature for an additional hour, then cool to room temperature to obtain the Grignard solution.

(2) Reaction with Diethyl Oxalate: In a separate dry, nitrogen-purged four-necked flask, add 100 mL of tetrahydrofuran and 45.05 g of ethyl chloroformate. To this, add 13.2 g of anhydrous cuprous cyanide (CuCN). Cool the mixture and then slowly add the previously prepared Grignard solution, maintaining the temperature for 5 hours. After the addition is complete, slowly warm the reaction to room temperature and stir for 1 hour. Quench the reaction by adding 200 mL of a cold 10 wt% hydrochloric acid solution and stir for 30 minutes. Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and saturated brine. Remove the solvent under reduced pressure and purify the residue by high vacuum distillation to obtain this compound.

Other Synthetic Routes

Other reported synthetic routes include:

  • From Phenylacetaldehyde: Condensation with acetic anhydride, followed by hydrogenation and esterification of the resulting cinnamic acid to phenylpropionic acid ethyl ester. This is then condensed with diethyl oxalate and subsequently hydrolyzed and esterified.

  • From 2-Phenylethanol: Conversion to 2-phenylethyl chloride via reaction with thionyl chloride, followed by the formation of a Grignard reagent and reaction with diethyl oxalate.[4]

Table 1: Comparison of Synthetic Methods for this compound

MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Esterification 2-Oxo-4-phenylbutyric acid, Ethanol, H₂SO₄~77%[3]High after distillationSimple, direct method.Requires the precursor acid.
Grignard Reaction β-bromoethylbenzene, Mg, Diethyl oxalate85.7%>97% (GC)High yield, good purity.Requires careful handling of Grignard reagent, potential for by-products.
From Phenylacetaldehyde Phenylacetaldehyde, Acetic anhydride, Diethyl oxalate~69%VariableUtilizes readily available starting materials.Multi-step synthesis.[4]

Role in Drug Development: Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of several important ACE inhibitors, including benazepril and lisinopril. Its α-ketoester functionality allows for the key reductive amination reaction to introduce the side chain characteristic of these drugs.

Synthesis of Benazepril Intermediate

Benazepril synthesis involves the reductive amination of this compound with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.

Experimental Protocol (Reductive Amination):

A common method involves the reductive condensation of this compound with the sodium salt of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one using sodium cyanoborohydride as the reducing agent. This reaction typically produces a diastereomeric mixture of benazepril, which is then subjected to separation and purification.

G EOPB This compound Benazepril Benazepril (diastereomeric mixture) EOPB->Benazepril Amine (3S)-3-amino-1-carboxymethyl- 2,3,4,5-tetrahydro-1H- benzazepin-2-one Amine->Benazepril ReducingAgent Sodium Cyanoborohydride ReducingAgent->Benazepril Reductive Amination

Figure 1: Reductive amination step in the synthesis of Benazepril.

Synthesis of Lisinopril Intermediate

The synthesis of lisinopril involves the condensation of this compound with a protected dipeptide, N⁶-trifluoroacetyl-L-lysyl-L-proline, followed by hydrogenation.

Experimental Protocol (Condensation and Hydrogenation):

N⁶-trifluoroacetyl-L-lysyl-L-proline is condensed with this compound. The resulting intermediate is then subjected to hydrogenation in the presence of a Raney-Nickel catalyst to yield N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline, a key precursor to lisinopril.

G cluster_0 Condensation & Hydrogenation EOPB This compound Lisinopril_Intermediate N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)- L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline EOPB->Lisinopril_Intermediate Condensation Dipeptide N⁶-trifluoroacetyl- L-lysyl-L-proline Dipeptide->Lisinopril_Intermediate Condensation Catalyst Raney-Nickel, H₂ Catalyst->Lisinopril_Intermediate Hydrogenation

Figure 2: Key steps in the synthesis of a Lisinopril intermediate.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 64920-29-2
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Light yellow oily liquid
Boiling Point 131-133 °C at 2 mmHg
Density 1.091 g/mL at 25 °C

Mechanism of Action of ACE Inhibitors and the Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors, synthesized using this compound, exert their therapeutic effect by inhibiting the angiotensin-converting enzyme within the RAAS pathway. This system is a critical regulator of blood pressure and fluid balance.

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by ACE, which is primarily found in the lungs.[5] Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[5]

ACE inhibitors block the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. This leads to a decrease in blood pressure and a reduction in the workload of the heart.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleaved by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  converted by Aldosterone Aldosterone AngiotensinII->Aldosterone stimulates release of Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Na⁺ and H₂O Retention Aldosterone->Na_H2O_Retention promotes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase leads to Na_H2O_Retention->BP_Increase leads to Renin Renin (from Kidney) Renin->AngiotensinI ACE ACE (Angiotensin-Converting Enzyme) ACE->AngiotensinII ACE_Inhibitor ACE Inhibitor (e.g., Benazepril, Lisinopril) ACE_Inhibitor->ACE inhibits

Figure 3: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.

Conclusion

This compound stands as a testament to the crucial role of organic synthesis in modern medicine. While its own discovery is intertwined with the broader history of pharmaceutical development, its importance as a key intermediate is undisputed. The synthetic methodologies developed for its production have enabled the large-scale manufacturing of life-saving ACE inhibitors. A thorough understanding of its synthesis, properties, and application provides valuable insights for researchers and professionals in the field of drug development, highlighting the elegant interplay between chemical synthesis and therapeutic intervention.

References

The Central Role of Ethyl 2-oxo-4-phenylbutyrate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, stands as a cornerstone intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry.[1] Its versatile chemical structure, featuring both a ketone and an ester functional group, allows for a diverse range of chemical transformations, making it an invaluable building block for complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, applications, and key reactions of this compound, with a focus on its pivotal role in the development of life-saving therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. This light yellow oily liquid possesses characteristics that are crucial for designing and optimizing reaction conditions.[1]

PropertyValueReference
CAS Number 64920-29-2
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Light yellow oily liquid[1]
Density 1.091 g/mL at 25 °C[1]
Boiling Point 131-133 °C at 2 mmHg[1]
Refractive Index n20/D 1.504[1]
LogP 2.24

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization. Various synthetic routes have been developed, with the Grignard reaction and Fischer esterification being among the most common and effective methods.

Synthesis via Grignard Reaction

One prevalent industrial method involves the reaction of a Grignard reagent, prepared from 2-bromoethylbenzene and magnesium, with diethyl oxalate.[2][3] This approach offers a relatively short and high-yielding pathway to the target molecule.

G1 2-Bromoethylbenzene 2-Bromoethylbenzene Grignard_Reagent Phenethylmagnesium bromide 2-Bromoethylbenzene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent EOPB Ethyl 2-oxo-4- phenylbutyrate Grignard_Reagent->EOPB + Diethyl Oxalate Diethyl_Oxalate Diethyl Oxalate

Diagram 1: Synthesis of this compound via Grignard Reaction.
Synthesis via Fischer Esterification

Another common method is the Fischer esterification of 2-oxo-4-phenylbutyric acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.[4] This method is straightforward and often used for laboratory-scale preparations.

G2 2_Oxo_4_phenylbutyric_acid 2-Oxo-4-phenylbutyric acid EOPB Ethyl 2-oxo-4- phenylbutyrate 2_Oxo_4_phenylbutyric_acid->EOPB + Ethanol (H₂SO₄ catalyst) Ethanol Ethanol

Diagram 2: Synthesis of this compound via Fischer Esterification.

Key Role in the Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][5] Its most significant application is in the production of benazepril (B1667978) and lisinopril.[2][6] The key transformation is the enantioselective reduction of the ketone to a chiral alcohol, specifically the (R)-enantiomer, which is a vital precursor for these drugs.[1][7]

G3 EOPB Ethyl 2-oxo-4- phenylbutyrate Reduction Enantioselective Reduction EOPB->Reduction R_HPBE Ethyl (R)-2-hydroxy- 4-phenylbutyrate Reduction->R_HPBE ACE_Inhibitors ACE Inhibitors (e.g., Benazepril, Lisinopril) R_HPBE->ACE_Inhibitors Further Synthetic Steps

Diagram 3: Role of this compound in ACE Inhibitor Synthesis.
Enantioselective Reduction to Ethyl (R)-2-hydroxy-4-phenylbutyrate

The asymmetric reduction of this compound is a critical step that has been extensively studied. Both chemical and biological methods are employed to achieve high enantiomeric excess (ee) of the desired (R)-enantiomer.

Biocatalytic Reduction: Various microorganisms, such as Saccharomyces cerevisiae and engineered E. coli, are used to perform this reduction with high stereoselectivity.[7][8] These methods are advantageous due to their mild reaction conditions and environmental friendliness.

Chemo-catalytic Hydrogenation: Homogeneous and heterogeneous catalysts, such as Rh-diphosphine complexes and Pt/Al₂O₃-cinchona systems, are also utilized for the enantioselective hydrogenation of the keto group.[1]

MethodCatalyst/MicroorganismEnantiomeric Excess (ee) of (R)-HPBEConversionReference
BioreductionPichia angusta81%>90%[7]
BioreductionEngineered E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)99.9%98.3%
BioreductionKluyveromyces marxianus32% (produces opposite isomer)>90%[7]
Asymmetric HydrogenationPt-cinchona catalystHighHigh

Experimental Protocols

Synthesis of this compound via Fischer Esterification[5]

Materials:

  • 2-Oxo-4-phenylbutyric acid (130 g)

  • Ethanol (650 ml)

  • Concentrated sulfuric acid (13 ml)

  • Water (500 ml)

  • Ethyl acetate

Procedure:

  • A mixture of 2-oxo-4-phenylbutyric acid, ethanol, and concentrated sulfuric acid is refluxed for 5 hours.

  • The reaction mixture is concentrated to approximately half its original volume.

  • The concentrated mixture is diluted with 500 ml of water.

  • The resulting oil is collected, and the aqueous layer is extracted with ethyl acetate.

  • The organic extracts and the collected oil are combined and dried.

  • The solvent is removed under reduced pressure.

  • The residue is distilled under reduced pressure (135°-141° C./3 mmHg) to yield 113 g of pure this compound.

Synthesis of this compound via Grignard Reaction[3]

Materials:

  • Magnesium turnings (7.2 g, 0.3 mol)

  • Tetrahydrofuran (30 ml)

  • β-Bromoethylbenzene (total 54.1 g, 0.3 mol)

  • Iodine (a few crystals)

  • Methyl tert-butyl ether (300 ml)

  • 10 wt% Hydrochloric acid solution (200 ml)

  • Sodium bicarbonate solution

  • Saturated brine

Procedure:

  • In a dry, nitrogen-purged four-necked flask, combine tetrahydrofuran, magnesium turnings, and a small amount of β-bromoethylbenzene.

  • Add a few iodine crystals to initiate the Grignard reaction.

  • Slowly add a mixture of the remaining β-bromoethylbenzene and methyl tert-butyl ether at 50-60 °C.

  • After the addition is complete, stir the mixture at the same temperature for 5 hours, then at room temperature for 1 hour.

  • Slowly add 200 ml of cold 10 wt% hydrochloric acid solution and stir for 30 minutes.

  • Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and saturated brine.

  • Remove the solvent under reduced pressure.

  • Perform high vacuum distillation to obtain 53 g of this compound (85.7% yield, 97% GC purity).

Bioreduction of this compound to Ethyl (R)-2-hydroxy-4-phenylbutyrate[9]

Materials:

  • This compound (OPBE)

  • Recombinant E. coli cells expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH)

  • Glucose

  • NADP⁺

  • Phosphate buffer (PB), pH 7.0

Procedure:

  • A reaction mixture is prepared containing 10 mM OPBE, 0.1 g/ml wet cells, 50 g/L glucose, and 0.1 mM NADP⁺ in 10 mM PB buffer (pH 7.0).

  • The reaction is carried out at 30 °C for 24 hours.

  • The product, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), is extracted and purified.

  • This process can achieve a conversion rate of 98.3% with an enantiomeric excess of 99.9%.

Conclusion

This compound is a profoundly important and versatile intermediate in organic synthesis. Its strategic importance is most evident in the pharmaceutical sector, where it serves as a critical precursor for the synthesis of ACE inhibitors. The development of efficient and stereoselective methods for its synthesis and subsequent transformations continues to be an active area of research, promising more sustainable and cost-effective routes to essential medicines. The detailed methodologies and data presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this valuable chemical entity.

References

Ethyl 2-oxo-4-phenylbutyrate: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, has emerged as a significant and versatile building block in organic synthesis, particularly in the construction of a wide array of heterocyclic scaffolds.[1][2] Its utility stems from the presence of multiple reactive sites—an ester, a ketone, and an adjacent active methylene (B1212753) group—which can be selectively targeted to participate in various cyclization and condensation reactions. This guide provides a comprehensive overview of its application in synthesizing key heterocyclic systems, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis, including process design and reaction optimization.

PropertyValueReference
CAS Number 64920-29-2
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3]
Appearance Pale yellow or yellow oily liquid[1][4][5]
Density 1.091 g/mL at 25 °C[1][4]
Boiling Point 131-133 °C at 2 mmHg; 309 °C at 760 mmHg[1][4]
Refractive Index n20/D 1.504[1][4]
LogP 1.75 - 2.24[4]

Synthesis of this compound

The starting material itself can be prepared through several established synthetic routes. One common and effective method involves a Grignard reaction followed by hydrolysis.

A prevalent method involves the preparation of a Grignard reagent from β-bromoethylbenzene, which then reacts with diethyl oxalate (B1200264).[5][6] The resulting Grignard complex is subsequently hydrolyzed to yield the final product.[5] This approach is noted for its high yield and relatively short synthesis cycle.[6]

  • Grignard Reagent Formation: In a dry 500 mL four-necked flask under a nitrogen atmosphere, add 7.2 g (0.3 mol) of magnesium turnings, 30 mL of tetrahydrofuran, and 2 g of β-bromoethylbenzene. Initiate the reaction with a few crystals of iodine. Once the reaction starts, slowly add a mixture of 54.1 g of β-bromoethylbenzene and 300 mL of methyl tert-butyl ether, maintaining the temperature between 50-60 °C. After the addition is complete, stir for an additional 2 hours to form the Grignard solution.

  • Reaction with Diethyl Oxalate: Cool the Grignard solution to -5 °C. In a separate flask, dissolve 43.8 g (0.3 mol) of diethyl oxalate in 100 mL of methyl tert-butyl ether and cool to -5 °C. Slowly add the diethyl oxalate solution to the Grignard reagent, keeping the temperature below 0 °C.

  • Work-up and Purification: After stirring for 5 hours at the same temperature, raise the temperature to ambient and stir for 1 hour. Add 200 mL of a cold 10 wt% hydrochloric acid solution and stir for 30 minutes. Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and then saturated brine. Remove the solvent under reduced pressure and purify the residue by high vacuum distillation to obtain this compound. A yield of 85.7% has been reported for this procedure.[5]

Application in Heterocyclic Synthesis

The strategic placement of functional groups in this compound allows it to serve as a key precursor for various heterocyclic systems.

The Biginelli reaction is a multi-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties.[7][8] The reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea).[8] this compound can serve as the β-ketoester component, reacting with various aldehydes and urea to generate a library of DHPMs.[7]

Biginelli_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst EOPB This compound int2 Nucleophilic Addition EOPB->int2 Aldehyde Ar-CHO int1 Acyliminium Ion Formation Aldehyde->int1 Urea Urea Urea->int1 H_plus H+ H_plus->int1 int1->int2 int3 Cyclization & Dehydration int2->int3 DHPM Dihydropyrimidinone int3->DHPM

Caption: General mechanism of the Biginelli reaction.

Quantitative Data for Dihydropyrimidinone Synthesis

Product NameAldehydeYield (%)M.P. (°C)Spectroscopic Data (¹H NMR, CDCl₃)Reference
Ethyl 2-oxo-4-phenyl-6-trifluoromethyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylateBenzaldehyde-203δ 7.64 (s, 1H, NH), 7.23 (s, 1H, NH), 7.39–7.33 (m, 5H), 4.79 (d, 1H), 3.78 (m, 2H), 0.81 (s, 3H)[7]
Ethyl 6-methyl-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylatep-Tolualdehyde-205δ 9.13 (s, 1H, NH), 7.66 (s, 1H, NH), 7.11 (s, 4H), 5.10 (d, 1H), 4.05–4.02 (q, 2H), 2.26 (s, 3H), 1.99 (s, 3H), 1.09 (t, 3H)[7]
Ethyl 6-ethyl-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate4-Fluorobenzaldehyde75-δ 8.31 (s, 1H), 7.38 – 7.17 (m, 2H), 6.99 (t, 2H), 6.16 (s, 1H), 5.39 (d, 1H), 4.20 – 3.96 (m, 2H), 2.73 (m, 2H), 1.22 (t, 3H), 1.17 (t, 3H)[9]

Experimental Protocol: General Procedure for Dihydropyrimidinone Synthesis [10]

  • In a round-bottom flask, create a mixture of the aldehyde (1.0 mmol), this compound (as the β-keto ester, 1.1 mmol), urea (1.3 mmol), and an acid catalyst (e.g., citric acid, 0.5 mmol).

  • Heat the reaction mixture with stirring at 80 °C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Filter the resulting solid precipitate, wash with water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone.

The 1,2-dicarbonyl moiety in this compound makes it an ideal substrate for condensation reactions with hydrazine (B178648) derivatives to form pyrazoles.[11] This reaction is a cornerstone of pyrazole (B372694) synthesis, proceeding through a cyclocondensation mechanism.

Pyrazole_Synthesis reactant reactant intermediate intermediate product product EOPB This compound int1 Condensation to Hydrazone EOPB->int1 Hydrazine Hydrazine (R-NHNH₂) Hydrazine->int1 int2 Intramolecular Cyclization int1->int2 int3 Dehydration int2->int3 Pyrazole Substituted Pyrazole int3->Pyrazole Gewald_Reaction cluster_0 Gewald Synthesis Workflow reactant reactant intermediate intermediate product product reagent reagent EOPB This compound (Ketone Component) Knoevenagel Knoevenagel Condensation EOPB->Knoevenagel Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S₈) Sulfur_add Sulfur Addition Sulfur->Sulfur_add Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_add Cyclization Cyclization & Tautomerization Sulfur_add->Cyclization Thiophene 2-Aminothiophene Derivative Cyclization->Thiophene

References

Methodological & Application

Application Note: Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-oxo-4-phenylbutyrate is a crucial intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like lisinopril (B193118) and benazepril.[1][2] Its molecular structure features an α-keto ester group, making it a versatile precursor for creating more complex, biologically active molecules.[3] A direct and effective method for its synthesis is the Grignard reaction, which involves the nucleophilic addition of a phenethylmagnesium halide to diethyl oxalate (B1200264).[1][3] This method facilitates the formation of a key carbon-carbon bond.

A primary challenge in this synthesis is controlling the reaction selectivity to maximize the yield of the desired α-keto ester.[3] A common side reaction is the further addition of the highly reactive Grignard reagent to the ketone group of the product, leading to the formation of a tertiary alcohol by-product.[1][3][4] Therefore, careful control over reaction conditions, especially temperature and reagent stoichiometry, is critical for achieving high purity and yield.[3][5] This document provides a detailed protocol for the synthesis of this compound, including optimized conditions, data presentation, and troubleshooting guidelines.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The Grignard reagent, phenethylmagnesium bromide, is first prepared from 2-bromoethylbenzene and magnesium metal. This organometallic compound then acts as a strong nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide group to form the target α-keto ester, this compound.

Reaction_Scheme cluster_product Product R1 Phenethylmagnesium Bromide (Grignard Reagent) P1 This compound R1->P1 + R2 Diethyl Oxalate

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

This protocol details the synthesis in two main stages: the preparation of the Grignard reagent and its subsequent reaction with diethyl oxalate.

General Considerations:

  • All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (dry nitrogen or argon) to prevent quenching the moisture-sensitive Grignard reagent.[3]

  • Anhydrous solvents are essential for the success of the reaction.[3]

Materials and Reagents:

  • Magnesium turnings

  • 2-Bromoethylbenzene (β-bromoethylbenzene)

  • Diethyl oxalate

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • 10% Hydrochloric acid (HCl), cooled

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, thermometer

Part A: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)
  • Set up a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under a nitrogen atmosphere.

  • Add magnesium turnings (e.g., 7.2 g, 0.3 mol) to the flask.[1]

  • Add a small crystal of iodine and a few milliliters of a solution of 2-bromoethylbenzene (e.g., 56.1 g, 0.3 mol) in anhydrous diethyl ether (e.g., 300 mL) to the dropping funnel.[1]

  • Add a small amount of the 2-bromoethylbenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and a slight increase in temperature indicate the start of the reaction.[1] Gentle warming may be necessary if the reaction does not start.

  • Once initiated, add the remaining 2-bromoethylbenzene solution dropwise from the funnel at a rate that maintains a gentle reflux (typically 50-60°C).[1][6]

  • After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.[1][6]

  • Cool the resulting dark-gray Grignard solution to room temperature for use in the next step.

Part B: Synthesis of this compound
  • In a separate dry 1000 mL three-necked flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (e.g., 1.1 to 1.5 molar equivalents) in anhydrous diethyl ether or THF.

  • Cool this solution to between -10°C and 0°C using an ice-salt bath.[7] Maintaining a low temperature is crucial to minimize the formation of by-products.[3]

  • Slowly add the prepared Grignard solution from Part A to the cooled diethyl oxalate solution via a dropping funnel with vigorous stirring. Maintain the internal reaction temperature below 10°C throughout the addition.[7]

  • After the addition is complete, stir the mixture for an additional 2-5 hours at the same temperature.[1][7]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Part C: Work-up and Purification
  • Once the reaction is complete, quench it by slowly pouring the reaction mixture into a beaker containing a stirred, cold (0-5°C) 10% aqueous HCl solution.[1][7]

  • Continue stirring for 30 minutes until all solids dissolve and two clear layers are formed.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers and wash sequentially with a saturated NaHCO₃ solution and then with saturated brine.[1][2]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by high vacuum distillation to obtain this compound as a pale yellow liquid.[1] The boiling point is reported as 131-133°C at 2 mmHg.

Experimental Workflow Visualization

Experimental_Workflow A 1. Grignard Reagent Preparation B 2. Reaction Setup (Cool Diethyl Oxalate) A->B C 3. Grignard Addition (Maintain Low Temp) B->C D 4. Reaction Quenching (Cold Acidic Work-up) C->D E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Vacuum Distillation) F->G H 8. Product Analysis (GC, NMR) G->H

Caption: Step-by-step workflow for the synthesis and purification process.

Data Presentation

The following table summarizes representative quantitative data from various protocols for the synthesis of this compound (EOPB).

Grignard Precursor Solvent System Key Conditions Yield (%) Purity (GC, %) Reference
β-bromoethylbenzeneMethyl tert-butyl ether / THFAddition at 50-60°C, then reaction for 5h85.7%97%[1][2]
β-bromoethylbenzeneToluene / THFReaction at 0-5°C, then 5h stirring93.0%98%[2]
β-bromoethylbenzeneTHFReaction at 10-20°C, then 5h stirring81.0%97%[2]
β-bromophenylethaneMethyl tert-butyl ether / Isopropyl etherAddition at 0-10°C, then 2h stirringNot specifiedHigh[6][7]

Physical and Chemical Properties:

PropertyValueReference
CAS Number 64920-29-2[8]
Molecular Formula C₁₂H₁₄O₃[8]
Molecular Weight 206.24 g/mol
Appearance Pale yellow liquid[1]
Density 1.091 g/mL at 25 °C
Boiling Point 131-133 °C / 2 mmHg
Refractive Index n20/D 1.504[9]

Troubleshooting and Discussion

  • Low Yield: The primary cause of low yield is often the double addition of the Grignard reagent to the product's ketone group, forming a tertiary alcohol.[3][4] To mitigate this, it is essential to use a slight excess of diethyl oxalate, maintain a low reaction temperature (-10°C to 10°C), and add the Grignard reagent slowly to avoid localized high concentrations.[3][7]

  • By-product Formation: Besides the tertiary alcohol, other by-products such as 1,6-diphenylhexane-1,6-dione can form.[1][10] High vacuum distillation is typically effective at separating these impurities to achieve high purity (>97%).[1][2]

  • Failure to Initiate Grignard Reaction: This is almost always due to the presence of moisture or unreactive magnesium. Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and activate the magnesium with a small iodine crystal or by gentle heating.[1]

Safety Precautions:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations should be conducted under a dry, inert atmosphere.

  • Anhydrous diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • The quenching step with acid is exothermic. Perform this step slowly and with adequate cooling to control the reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols: Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-4-phenylbutyrate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and lisinopril.[1][2] This document provides detailed protocols for the chemical synthesis of this compound, presenting various methodologies, quantitative data, and experimental workflows. The protocols are designed to be clear, concise, and reproducible for research and development applications.

Introduction

This compound, an aliphatic α-ketoester, is a light yellow oily liquid with the chemical formula C12H14O3.[1] Its molecular structure makes it a versatile precursor for the introduction of a 4-phenyl-2-oxobutyryl moiety in more complex molecules. The primary application of this compound lies in the pharmaceutical industry, where it serves as a key building block for the synthesis of ACE inhibitors used in the treatment of hypertension and heart failure.[2][3] Several synthetic routes to this compound have been developed, each with its own advantages and limitations. This document outlines three common methods: Claisen condensation, Grignard reaction, and Fischer esterification.

Physicochemical Properties

PropertyValueReference
CAS Number64920-29-2[1]
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
AppearanceLight yellow oily liquid[1]
Boiling Point132 °C / 2 mmHg[1]
Density1.091 g/mL at 25 °C[1]

Synthetic Protocols

This section details three distinct methods for the synthesis of this compound.

Method 1: Claisen Condensation of Diethyl 3-benzyl-oxosuccinate

This method involves the intramolecular condensation of a diester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl 3-benzyl-oxosuccinate (8 g, 25.56 mmol) in toluene (B28343) (80 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (4.3 g, 38.34 mmol) to the solution in one portion.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Add water (100 mL) to the reaction mixture.

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate and light petroleum (1:9) to yield the pure keto-ester.

Quantitative Data:

ParameterValue
Starting MaterialDiethyl 3-benzyl-oxosuccinate
Yield78%
PurityHigh (after chromatography)
Physical AppearanceOrange oil
Method 2: Grignard Reaction with Diethyl Oxalate (B1200264)

This protocol utilizes a Grignard reagent prepared from 2-bromoethylbenzene, which then reacts with diethyl oxalate.

Experimental Protocol:

Part A: Grignard Reagent Preparation

  • Reaction Setup: In a dry 500 mL four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, purge with nitrogen.

  • Initiation: Add 30 mL of tetrahydrofuran (B95107), 7.2 g of freshly prepared magnesium turnings (0.3 mol), and 2 g of 2-bromoethylbenzene under a nitrogen atmosphere. Add a few crystals of iodine and stir until the iodine color fades, indicating the initiation of the reaction.[2]

  • Grignard Formation: Slowly add a mixture of 54.1 g of 2-bromoethylbenzene (total 0.3 mol) and 300 mL of methyl tert-butyl ether at 50-60 °C over 30 minutes. Stir at this temperature for 1 hour. Cool to room temperature to obtain the Grignard solution.[2]

Part B: Synthesis of this compound

  • Reaction Setup: In a dry 1000 mL four-necked flask under a nitrogen atmosphere, add 100 mL of tetrahydrofuran and 45.05 g of diethyl oxalate (0.33 mol).

  • Addition of Grignard Reagent: Cool the solution and slowly add the prepared Grignard reagent.

  • Reaction Progression: After the addition is complete, stir at the same temperature for 5 hours. Slowly raise the temperature to room temperature and stir for an additional hour.[2]

  • Work-up:

    • Add 200 mL of cold 10 wt% hydrochloric acid solution and stir for 30 minutes.

    • Separate the aqueous layer.

    • Wash the organic layer with sodium bicarbonate solution and then with saturated brine.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the product by high vacuum distillation.

Quantitative Data:

ParameterValue
Starting Material2-bromoethylbenzene, Diethyl oxalate
Yield85.7%
Purity (GC)97%
Method 3: Fischer Esterification of 2-Oxo-4-phenylbutyric acid

This is a direct esterification method starting from the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-oxo-4-phenylbutyric acid (130 g).

  • Reagent Addition: Add 650 mL of ethanol (B145695) and 13 mL of concentrated sulfuric acid to the flask.

  • Reaction: Reflux the mixture for 5 hours.[4]

  • Work-up:

    • Concentrate the reaction mixture to approximately half its original volume.

    • Dilute the residue with 500 mL of water.

    • Collect the resulting oil and extract the aqueous layer with ethyl acetate.

    • Combine the oil and the organic extract and dry over an anhydrous drying agent.

    • Distill off the solvent under reduced pressure.

  • Purification: Distill the residue under reduced pressure to obtain the pure product.

Quantitative Data:

ParameterValue
Starting Material2-Oxo-4-phenylbutyric acid
Yield113 g (from 130 g starting material)
Boiling Point of Product135-141 °C / 3 mmHg
Physical AppearanceColorless oil

Synthesis Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., Diester, Grignard Reagent, Carboxylic Acid) Reaction Chemical Reaction (e.g., Condensation, Grignard Addition, Esterification) Reactants->Reaction Reagents & Solvents Quenching Reaction Quenching (e.g., Addition of Water/Acid) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography, Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

The following diagram illustrates the decision-making process for choosing a synthetic method.

Method_Selection Start Select Synthesis Method Scale Scale of Synthesis? Start->Scale Purity Required Purity? Start->Purity Reagents Availability of Starting Materials? Start->Reagents Claisen Claisen Condensation Scale->Claisen Lab Scale Grignard Grignard Reaction Scale->Grignard Large Scale Purity->Claisen High Purity Needed Purity->Grignard Moderate Purity Acceptable Reagents->Grignard Halo-aromatic Available Esterification Fischer Esterification Reagents->Esterification Carboxylic Acid Available

Caption: Decision tree for selecting a synthesis method.

Conclusion

The synthesis of this compound can be achieved through several reliable methods, with the choice of protocol depending on factors such as the desired scale, required purity, and availability of starting materials. The protocols provided herein offer detailed, step-by-step instructions to facilitate the successful synthesis of this important pharmaceutical intermediate. For large-scale production, the Grignard reaction often provides a high yield, while the Claisen condensation followed by chromatographic purification is suitable for obtaining high-purity material for research purposes.

References

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate to (R)-2-hydroxy-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective synthesis of (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is of significant interest in the pharmaceutical industry as it serves as a crucial chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] These drugs, such as benazepril, enalapril, and lisinopril, are widely used in the treatment of hypertension and congestive heart failure.[1][2] The asymmetric reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (EOPB), represents a highly efficient route to obtain the desired (R)-enantiomer with high optical purity. This document provides detailed application notes and protocols for various biocatalytic and chemo-catalytic methods for this transformation, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for different catalytic systems employed in the asymmetric reduction of this compound.

Table 1: Biocatalytic Reduction using Whole-Cell Microorganisms

MicroorganismCo-substrate/MediumSubstrate Conc. (g/L)Time (h)Temp (°C)Yield (%)e.e. (%)Reference
Candida krusei SW20265% Glucose2.5-3095.199.7[1][2]
Candida boidinii CIOC21Aqueous Medium----99[1]
Pichia angustaAqueous Medium1.5--100 (conversion)81[2]
Rhodotorula minuta IFO 0920Interface Bioreactor-96-5895[4][5]
Candida holmii KPY 12402Interface Bioreactor-96-5894[4][5]
Baker's Yeast (pretreated)Water/Organic Solvent-243080-90>90[1]

Table 2: Biocatalytic Reduction using Isolated Enzymes

Enzyme SystemCo-factor RegenerationSubstrate Conc. (mM)Time (h)Temp (°C)Conversion (%)e.e. (%)Reference
Carbonyl Reductase (CpCR) with GDHE. coli BL21-pETDuet-1-GDH-L-CpCR30--98.399.9[3]
Carbonyl Reductase (CpCR) with GDH (fed-batch)E. coli BL21-pETDuet-1-GDH-L-CpCR920--(912 mM product)>99[3]
Carbonyl Reductase (KmCR)--0.33-80-[6]
Catalytic Antibody NB5NaBH₄0.033.530100>99.9[7]

Table 3: Chemo-catalytic Reduction

Catalyst SystemReducing AgentSolventTime (h)Temp (°C)Yield (%)e.e. (%)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt₃DMF-25--[8]
Chiral Phosphoric Acid / Sc(OTf)₃iPrOHiPrOH15RTup to 98up to 99[9]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Candida krusei SW2026

This protocol is based on the findings for a highly effective whole-cell biocatalyst.[1][2]

1. Materials:

  • Candida krusei SW2026

  • Yeast growth medium (e.g., 4.5% glucose, 3% peptone, 1.5% beef extract, pH 6.0)

  • This compound (EOPB)

  • Glucose (co-substrate)

  • Phosphate (B84403) buffer (pH 6.6)

  • Ethyl acetate (B1210297)

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

2. Equipment:

  • Shaker incubator

  • Centrifuge

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

3. Procedure:

  • Cultivation of Candida krusei SW2026: Inoculate the yeast into the growth medium and cultivate in a shaker incubator until a suitable cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Bioreduction: Resuspend the harvested cells in a phosphate buffer (pH 6.6). Add EOPB to a final concentration of 2.5 g/L and glucose as a co-substrate (e.g., 5%).

  • Reaction: Incubate the reaction mixture at 30°C with agitation. Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).

  • Work-up: After the reaction is complete, centrifuge to remove the cells. Extract the supernatant three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:6) as the eluent.[2]

  • Analysis: Determine the yield and enantiomeric excess of the purified (R)-HPBE by GC or HPLC analysis on a chiral stationary phase.

Protocol 2: Enzymatic Reduction using a Coupled Enzyme System

This protocol utilizes a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[3]

1. Materials:

  • Recombinant E. coli BL21 expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • This compound (EOPB)

  • Glucose

  • Phosphate buffer

  • Ethyl acetate

  • Anhydrous Na₂SO₄

2. Equipment:

  • Shaker incubator

  • Centrifuge

  • Sonicator (optional, for cell lysis)

  • Reaction vessel with temperature and pH control

3. Procedure:

  • Expression of Enzymes: Grow the recombinant E. coli in LB medium at 37°C. Induce protein expression with IPTG at a suitable cell density and continue cultivation at a lower temperature (e.g., 17°C).[6]

  • Cell Preparation: Harvest the cells by centrifugation. The whole cells can be used directly, or they can be lysed to prepare a cell-free extract.

  • Asymmetric Reduction: In a buffered solution, combine the prepared cells or cell-free extract, EOPB (e.g., 30 mM), and glucose (as the co-substrate for NADPH regeneration).

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH. Monitor the conversion of EOPB to (R)-HPBE.

  • Fed-Batch Strategy (for higher substrate concentrations): To overcome substrate inhibition, a fed-batch approach can be employed where the substrate is added incrementally.[2][3]

  • Work-up and Purification: Similar to Protocol 1, extract the product with ethyl acetate, dry, concentrate, and purify by column chromatography.

  • Analysis: Characterize the final product for yield and enantiomeric excess.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Product Isolation & Analysis start Start culture Microorganism Cultivation / Enzyme Expression start->culture harvest Cell Harvesting / Enzyme Isolation culture->harvest reaction Bioreduction / Chemo-catalysis (EOPB to (R)-HPBE) harvest->reaction monitoring Reaction Monitoring (HPLC/GC) reaction->monitoring extraction Product Extraction reaction->extraction purification Column Chromatography extraction->purification analysis Yield & e.e. Determination purification->analysis end End analysis->end logical_relationship cluster_catalyst Catalytic System cluster_reductant Reducing Agent / Co-factor EOPB This compound (Substrate) Biocatalyst Biocatalyst (Whole Cells / Enzymes) EOPB->Biocatalyst interacts with Chemo_catalyst Chemo-catalyst (e.g., Ru-complex) EOPB->Chemo_catalyst interacts with HPBE (R)-2-hydroxy-4-phenylbutyrate (Product) Biocatalyst->HPBE produces Chemo_catalyst->HPBE produces Cofactor NAD(P)H (with co-substrate, e.g., Glucose) Cofactor->Biocatalyst enables Chemical_reductant Chemical Reductant (e.g., HCOOH, iPrOH) Chemical_reductant->Chemo_catalyst enables

References

Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 2-Oxo-4-Phenylbutyrate Using Baker's Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantioselective reduction of α-keto esters is a crucial step in the synthesis of many optically active pharmaceutical intermediates. Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB) is a valuable chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril (B1671234) and lisinopril.[1][2] Biocatalysis using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers a green, cost-effective, and stereoselective alternative to traditional chemical methods for the production of these chiral alcohols.[3][4] Baker's yeast contains a variety of oxidoreductases that can catalyze the reduction of carbonyl compounds with high enantioselectivity.[5]

These application notes provide a detailed overview and experimental protocols for the biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to ethyl 2-hydroxy-4-phenylbutyrate (EHPB) using commercially available baker's yeast.

Biochemical Transformation

The enzymatic reduction of this compound involves the transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the substrate. The oxidoreductases within the yeast cells facilitate this reaction, leading to the formation of the corresponding chiral hydroxy ester. The stereochemical outcome of the reduction is dependent on the specific enzymes present in the yeast and the reaction conditions. While baker's yeast can produce the (S)-enantiomer with high enantiomeric excess, specific pretreatments and reaction engineering can favor the formation of the desired (R)-enantiomer.[1]

sub This compound (EOPB) yeast Baker's Yeast (Saccharomyces cerevisiae) - Oxidoreductases sub->yeast Substrate prod Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB) yeast->prod Product nadp NADP+ yeast->nadp nadph NADPH nadph->yeast

Caption: Biochemical reduction of EOPB to (R)-EHPB catalyzed by baker's yeast enzymes.

Data Presentation

The following tables summarize the quantitative data from various studies on the biocatalytic reduction of EOPB using different microorganisms, highlighting the performance of baker's yeast in comparison to other biocatalysts.

Table 1: Performance of Baker's Yeast in the Reduction of EOPB

Pretreatment/Reaction SystemConversion (%)Enantiomeric Excess (ee, %)ProductReference
Untreated>90>92(S)-EHPB[1]
Pretreated with α-phenacyl chloride80-90>90(R)-EHPB[1]
Water/benzene two-phase systemHighHigh(R)-EHPB[1]

Table 2: Comparison of Different Microorganisms for EOPB Reduction

MicroorganismConversion (%)Enantiomeric Excess (ee, %)ProductReference
Saccharomyces cerevisiae>90>92(S)-EHPB[1]
Dekera sp.>90>92(S)-EHPB[1]
Kluyveromyces marxianus>9032(R)-EHPB[1]
Pichia angusta10081(R)-EHPB[2]
Candida krusei SW202695.199.7(R)-EHPB[1][2]
Genetically engineered E. coli4687(R)-EHPB[2]

Experimental Protocols

The following protocols are detailed methodologies for the biocatalytic reduction of EOPB. Protocol 1 describes a general method using untreated baker's yeast, which typically yields the (S)-enantiomer. Protocol 2 outlines a method using pretreated yeast in a two-phase system to enhance the production of the (R)-enantiomer.

Protocol 1: General Asymmetric Reduction of EOPB with Baker's Yeast

This protocol is a standard procedure for the reduction of β-keto esters using fermenting baker's yeast, which is expected to yield the (S)-enantiomer with high enantiomeric excess.

Materials:

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker

  • Separatory funnel

  • Rotary evaporator

  • Equipment for product analysis (e.g., GC, HPLC)

Procedure:

  • Yeast Suspension Preparation: In a suitable Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in deionized water (e.g., 500 mL). Add dry baker's yeast (e.g., 20 g) to the sucrose solution.

  • Yeast Activation: Stir the suspension at room temperature (around 25-30°C) for approximately 30-60 minutes to activate the yeast.

  • Substrate Addition: Add this compound to the activated yeast suspension. The substrate can be added directly or as a solution in a minimal amount of ethanol (B145695) to aid dissolution.

  • Biotransformation: Incubate the reaction mixture in an incubator shaker at a controlled temperature (e.g., 30°C) with moderate agitation (e.g., 150 rpm) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up: After the reaction is complete, add Celite to the mixture to aid in the filtration of the yeast cells. Filter the mixture through a pad of Celite and wash the filter cake with water.

  • Product Extraction: Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate (3 x volume of filtrate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product for conversion, yield, and enantiomeric excess using appropriate analytical techniques such as GC or chiral HPLC.

Protocol 2: Enantioselective Reduction of EOPB to (R)-EHPB using Pretreated Baker's Yeast in a Two-Phase System

This protocol is designed to improve the enantioselectivity towards the (R)-enantiomer by pretreating the yeast and using a water-organic solvent two-phase system to overcome substrate and product inhibition.[1]

Materials:

  • Dry baker's yeast (Saccharomyces cerevisiae)

  • α-Phenacyl chloride

  • This compound (EOPB)

  • Deionized water

  • An organic solvent (e.g., diethyl ether or benzene)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Erlenmeyer flask

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Analytical instrumentation (GC, HPLC)

Procedure:

  • Yeast Pretreatment:

    • Suspend a known quantity of baker's yeast in deionized water.

    • Add a solution of α-phenacyl chloride in a minimal amount of ethanol.

    • Incubate the suspension with shaking for approximately 6 hours at 30°C.[1]

    • Collect the pretreated yeast cells by centrifugation and wash with deionized water.

  • Reaction Setup:

    • In an Erlenmeyer flask, add the pretreated yeast cells, deionized water, and the chosen organic solvent (e.g., diethyl ether) to create a two-phase system. The amount of water should be carefully controlled (not to exceed 0.8 mL per gram of yeast).[1]

    • Add the substrate, this compound, to the biphasic system.

  • Biotransformation:

    • Incubate the flask in a shaking incubator at 30°C for 24 hours.[1]

  • Product Extraction:

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer and the yeast cells with additional portions of the organic solvent or ethyl acetate.

  • Drying and Concentration:

    • Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the conversion, yield, and enantiomeric excess of the product by GC or chiral HPLC.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the biocatalytic reduction and the decision-making process for protocol selection.

start Start prep Prepare Yeast Suspension (Yeast + Water + Sucrose) start->prep activate Activate Yeast prep->activate add_sub Add EOPB Substrate activate->add_sub react Incubate and React (24-72h, 30°C) add_sub->react workup Work-up (Filter Yeast) react->workup extract Extract Product (Ethyl Acetate) workup->extract analyze Analyze Product (GC/HPLC) extract->analyze end End analyze->end

Caption: General experimental workflow for baker's yeast-mediated reduction.

start Desired Product Enantiomer? s_path Protocol 1: Standard Reduction start->s_path (S)-EHPB r_path Protocol 2: Pretreatment & Biphasic System start->r_path (R)-EHPB

Caption: Protocol selection based on the desired product stereochemistry.

References

Application Notes and Protocols for the Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) or its (S)-enantiomer is a critical step in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Benazepril.[1][2][3][4] Carbonyl reductases (CRs) offer a highly stereoselective and environmentally friendly alternative to traditional chemical reduction methods, providing access to optically pure chiral alcohols with high yields.[1][4] This document provides detailed application notes and protocols for the enzymatic reduction of OPBE using carbonyl reductases, summarizing key data and experimental procedures from published research.

Data Presentation

Table 1: Performance of Various Microbial Carbonyl Reductases in the Reduction of this compound (OPBE)
Microbial Source/EnzymeProduct EnantiomerSubstrate Conc. (g/L)Enantiomeric Excess (ee) (%)Yield (%)Reaction TimeReference
Candida krusei SW2026(R)-HPBE2.599.795.1-[2]
Pichia angusta(R)-HPBE-81--[1][2]
Kluyveromyces marxianus(R)-HPBE-32>90-[2]
Saccharomyces cerevisiae(S)-HPBE->92>90-[2]
Rhodotorula minuta IFO 0920(R)-HPBE-95584 days[5]
Candida holmii KPY 12402(R)-HPBE-94--[5]
Engineered E. coli (CpCR-GDH)(R)-HPBE30 mM99.998.3-[4]
Engineered E. coli (mut-GoCR)(R)-HPBE371>99-24h[6][7]

Note: '-' indicates data not specified in the cited source.

Table 2: Optimized Reaction Conditions for Carbonyl Reductase from Kluyveromyces marxianus (KmCR)
ParameterOptimal ValueResulting Yield of (R)-HPBEReference
Temperature25 °C-[3]
pH7.0~89% productivity[3]
Substrate Concentration10.3 g/L-[3]
Enzyme Concentration50 g/L~62%[3]
Co-solventIsopropanol (10%)-[3]
Reaction Time20 minutes62%[3]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli Expressing Carbonyl Reductase and Glucose Dehydrogenase

This protocol is based on the use of a co-expression system for the carbonyl reductase (CR) and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration, which is a cost-effective approach for large-scale synthesis.[4][8]

1. Materials:

  • Recombinant E. coli cells expressing the desired carbonyl reductase and glucose dehydrogenase.

  • Luria-Bertani (LB) medium with appropriate antibiotics for cell cultivation.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • This compound (OPBE).

  • Glucose (as a co-substrate for cofactor regeneration).

  • Ethyl acetate (B1210297) for extraction.

  • Anhydrous sodium sulfate (B86663) for drying.

  • Equipment: Incubator shaker, centrifuge, reaction vessel, temperature control system, pH meter.

2. Cell Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate at 37 °C with shaking at 200 rpm overnight.

  • Transfer the overnight culture to 1 L of fresh LB medium and grow at 37 °C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[3]

  • Continue to culture the cells at a lower temperature (e.g., 17 °C) for an optimal induction period (e.g., 10 hours) to ensure proper protein folding.[3]

  • Harvest the cells by centrifugation at 9000 rpm for 10 minutes.[3]

  • Wash the cell pellet twice with a suitable buffer (e.g., 0.9% NaCl solution) and store at -20 °C until use.[3]

3. Enzymatic Reduction Reaction:

  • Prepare a reaction mixture in a suitable vessel containing:

    • Phosphate buffer (100 mM, pH 7.0).

    • Recombinant E. coli whole cells (e.g., 50 g/L wet cell weight).[3]

    • This compound (OPBE) at the desired concentration (e.g., 10.3 g/L).[3]

    • Glucose (e.g., 1.5 equivalents relative to the substrate) for cofactor regeneration.

    • Isopropanol (10% v/v) as a co-solvent to improve substrate solubility.[3]

  • Incubate the reaction mixture at the optimal temperature (e.g., 25 °C) with gentle agitation.[3]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.

4. Product Extraction and Analysis:

  • Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate.

  • Extract the product into the organic phase by vigorous mixing.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product for conversion and enantiomeric excess using chiral HPLC or GC. The ee value can be calculated as follows: ee (%) = [|(R)-HPBE - (S)-HPBE| / ((R)-HPBE + (S)-HPBE)] x 100.[3]

Protocol 2: Bioreduction using Purified Carbonyl Reductase

This protocol is suitable for smaller-scale reactions or when a higher degree of control over the reaction components is required.

1. Materials:

  • Purified carbonyl reductase.

  • NADPH (cofactor).

  • Enzyme buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • This compound (OPBE).

  • Organic solvent (e.g., isopropanol) for substrate dissolution.

  • Stopping solution (e.g., 1 M HCl).

  • Extraction solvent (e.g., ethyl acetate).

  • Analytical equipment (HPLC or GC).

2. Enzymatic Reaction:

  • Prepare a stock solution of OPBE in a suitable organic solvent like isopropanol.

  • In a reaction tube, combine the enzyme buffer, NADPH (e.g., 1 mM), and the purified carbonyl reductase to a final desired concentration.

  • Initiate the reaction by adding the OPBE stock solution.

  • Incubate at the optimal temperature for the specific enzyme with gentle mixing.

  • Monitor the reaction progress over time.

3. Quenching and Work-up:

  • Stop the reaction by adding a stopping solution.

  • Extract the product with an organic solvent.

  • Dry the organic phase and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.

Visualization of Workflows and Concepts

Enzymatic_Reduction_Workflow cluster_upstream Upstream Processing cluster_bioreduction Bioreduction cluster_downstream Downstream Processing start Recombinant E. coli Strain cultivation Cell Cultivation (LB Medium, 37°C) start->cultivation induction Induction (IPTG, 17°C) cultivation->induction harvest Cell Harvesting & Washing induction->harvest reaction Enzymatic Reduction (OPBE, Glucose, Buffer, 25°C) harvest->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction analysis Analysis (HPLC/GC) extraction->analysis product (R)-HPBE analysis->product

Caption: Workflow for whole-cell enzymatic reduction of OPBE.

Cofactor_Regeneration_Cycle OPBE This compound (OPBE) HPBE Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) OPBE->HPBE Reduction CR Carbonyl Reductase NADPH NADPH NADP NADP+ NADPH->NADP Oxidation GDH Glucose Dehydrogenase NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Cofactor regeneration system for carbonyl reductase.

References

Application Notes and Protocols: Synthesis of ACE Inhibitors Using Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the utilization of Ethyl 2-oxo-4-phenylbutyrate, a key starting material in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The following sections outline the primary synthetic strategies, experimental procedures, and relevant biological context for the production of prominent ACE inhibitors such as Enalapril (B1671234) and Lisinopril.

Introduction: The Role of this compound in ACE Inhibitor Synthesis

This compound is a critical building block in the pharmaceutical industry, serving as a cornerstone for the synthesis of a class of drugs known as ACE inhibitors.[1] These drugs are widely prescribed for the management of hypertension and heart failure.[1] The structural integrity of this compound provides the necessary phenylpropyl side chain that is a common feature in many ACE inhibitors. The two primary synthetic routes leveraging this compound are direct reductive amination and a two-step process involving the asymmetric reduction to a chiral hydroxy ester intermediate.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effect by blocking the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this conversion, ACE inhibitors lead to vasodilation, reduced blood pressure, and decreased aldosterone (B195564) secretion.

RAAS_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Enalapril, Lisinopril) ACE_Inhibitors->ACE Inhibition Renin Renin

Figure 1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by ACE inhibitors.

Synthesis of Enalapril via Reductive Amination

A prevalent method for the synthesis of Enalapril involves the direct reductive amination of this compound with the dipeptide L-alanyl-L-proline.[2][3] This one-pot reaction is typically carried out using a catalyst, such as Raney-Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.[4]

Enalapril_Synthesis cluster_reactants Reactants EOPB This compound ReductiveAmination Reductive Amination EOPB->ReductiveAmination AlaPro L-Alanyl-L-proline AlaPro->ReductiveAmination Enalapril Enalapril ReductiveAmination->Enalapril H₂ / Catalyst (e.g., Raney-Ni)

Figure 2. Synthetic scheme for Enalapril via reductive amination.

Quantitative Data for Enalapril Synthesis
ParameterValueReference
Catalyst Raney-Nickel[2][5]
Solvent Ethanol[5]
Hydrogen Pressure 2 atm[6]
Reaction Time 5 hours[6]
Yield 30-70%[5]
Diastereomeric Selectivity (SSS:RSS) 11:1 to 17:1[2]
Experimental Protocol: Reductive Amination for Enalapril Synthesis

This protocol is a composite of several published methods and may require optimization.

Materials:

  • This compound

  • L-alanyl-L-proline

  • Raney-Nickel (activated)

  • 3A Molecular Sieves

  • Ethanol

  • Hydrogen gas

  • Ethyl acetate (B1210297)

  • 50% Sodium hydroxide (B78521) solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable hydrogenation reactor, add ethanol, followed by activated Raney-Nickel (typically 5-10% w/w of the limiting reagent) and 3A molecular sieves.

  • Add L-alanyl-L-proline to the reactor.

  • Flush the reactor with hydrogen gas three times.

  • Add this compound to the reaction mixture.

  • Pressurize the reactor with hydrogen to 2 atm.[6]

  • Stir the reaction mixture vigorously at room temperature for 5 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[6]

  • Upon completion, carefully filter the reaction mixture to remove the catalyst and molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude product in a mixture of water and ethyl acetate.

  • Adjust the pH of the aqueous layer to approximately 8.9 with a 50% sodium hydroxide solution.[6]

  • Separate the layers and wash the aqueous layer with ethyl acetate to remove unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 4.5 with 1 M hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Enalapril.

  • The crude Enalapril can be further purified by crystallization, for example, as the maleate (B1232345) salt.

Synthesis of ACE Inhibitors via (R)-2-hydroxy-4-phenylbutyrate

An alternative and often more stereoselective route to ACE inhibitors involves the initial asymmetric reduction of this compound to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE).[1][7] This chiral intermediate is then used in subsequent steps to build the final ACE inhibitor. This approach is particularly relevant for the synthesis of Lisinopril.

HPBE_Synthesis_Workflow EOPB This compound (OPBE) AsymmetricReduction Asymmetric Reduction EOPB->AsymmetricReduction Carbonyl Reductase (CpCR) + Cofactor Regeneration (GDH) HPBE (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) AsymmetricReduction->HPBE Coupling Coupling Reaction HPBE->Coupling ACE_Inhibitor_Precursor ACE Inhibitor Precursor Coupling->ACE_Inhibitor_Precursor Hydrolysis Hydrolysis ACE_Inhibitor_Precursor->Hydrolysis NaOH Lisinopril Lisinopril Hydrolysis->Lisinopril LysPro N⁶-trifluoroacetyl-L-lysyl-L-proline LysPro->Coupling

Figure 3. General workflow for Lisinopril synthesis via the (R)-HPBE intermediate.

Quantitative Data for (R)-HPBE Synthesis
ParameterValueReference
Biocatalyst Carbonyl reductase (CpCR) with Glucose dehydrogenase (GDH)[1]
Substrate Concentration 30 mM[1]
Conversion Rate 98.3%[1]
Enantiomeric Excess (ee) >99.9%[1]
Temperature 25 °C[7]
pH 7.0[7]
Experimental Protocol: Asymmetric Reduction of this compound

This protocol is based on enzymatic reduction and may require specific expertise in biocatalysis.

Materials:

  • This compound (OPBE)

  • Recombinant E. coli expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)

  • Glucose

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate the recombinant E. coli strain to express the CpCR and GDH enzymes.

  • Harvest the cells by centrifugation and wash with buffer to obtain a whole-cell biocatalyst.

  • In a temperature-controlled reactor, prepare a reaction mixture containing the buffer, glucose (as a co-substrate for cofactor regeneration), and the whole-cell biocatalyst.

  • Add this compound to the reaction mixture.

  • Maintain the reaction at 25 °C with gentle agitation.[7]

  • Monitor the conversion of OPBE to (R)-HPBE and the enantiomeric excess using chiral HPLC.

  • Upon completion, separate the cells from the reaction mixture by centrifugation or filtration.

  • Extract the (R)-HPBE from the aqueous phase using an appropriate organic solvent.

  • Dry the organic extract and concentrate under reduced pressure to obtain the crude (R)-HPBE, which can be further purified by chromatography if necessary.

Synthesis of Lisinopril from (R)-HPBE Intermediate

The synthesis of Lisinopril from (R)-HPBE typically involves a coupling reaction with a protected dipeptide, N⁶-trifluoroacetyl-L-lysyl-L-proline, followed by deprotection. A common method involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate (B1204436) with the dipeptide.[8]

Quantitative Data for Lisinopril Synthesis
ParameterValueReference
Catalyst Raney-Nickel[8]
Hydrogen Pressure 4 kg/cm ²[8]
Temperature 25-30 °C[8]
Reaction Time 16 hours[8]
Final Step Hydrolysis with NaOH[8]
Experimental Protocol: Synthesis of Lisinopril

This protocol describes the condensation and subsequent hydrogenation to form the protected Lisinopril precursor.

Materials:

  • N⁶-trifluoroacetyl-L-lysyl-L-proline

  • Ethyl 2-oxo-4-phenyl butyrate

  • Raney-Nickel

  • Methanol (B129727)

  • 3A Molecular Sieves

  • Hydrogen gas

  • Sodium hydroxide solution

Procedure:

  • In a hydrogenation reactor, dissolve N⁶-trifluoroacetyl-L-lysyl-L-proline in methanol.

  • Add 3A molecular sieves, followed by Ethyl 2-oxo-4-phenyl butyrate and Raney-Nickel.[8]

  • Pressurize the reactor with hydrogen to 4 kg/cm ² and maintain the temperature at 25-30 °C for 16 hours with stirring.[8]

  • Monitor the reaction by TLC. After completion, carefully filter the reaction mixture to remove the catalyst and molecular sieves.

  • Concentrate the methanol filtrate to obtain the crude protected Lisinopril precursor, N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline.[8]

  • Hydrolyze the crude product with a sodium hydroxide solution to remove the trifluoroacetyl and ethyl ester protecting groups to yield Lisinopril.[8]

  • Purify the final product by appropriate methods such as crystallization.

Conclusion

This compound is a versatile and indispensable precursor for the synthesis of a variety of ACE inhibitors. The choice between direct reductive amination and a two-step asymmetric reduction strategy depends on the desired stereoselectivity, available resources, and the specific target molecule. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to effectively utilize this key intermediate in the synthesis of life-saving cardiovascular drugs. Further optimization of the outlined procedures may be necessary to achieve desired yields and purity on a larger scale.

References

Application of Ethyl 2-oxo-4-phenylbutyrate in Medicinal Chemistry: A Keystone for ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-oxo-4-phenylbutyrate (OPBE), an aliphatic α-ketoester, is a pivotal intermediate in medicinal chemistry, most notably for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.[2][3] The primary application of OPBE lies in its stereoselective reduction to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a chiral building block essential for the synthesis of several "pril" drugs, including Enalapril, Lisinopril, Benazepril, and Ramipril.[2][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of these vital therapeutic agents.

Data Presentation

The asymmetric reduction of this compound to (R)-2-hydroxy-4-phenylbutyrate ethyl ester is the critical step that defines the stereochemistry of the final ACE inhibitor. Both biocatalytic and chemical methods have been developed for this transformation, with biocatalysis often being favored for its high enantioselectivity and mild reaction conditions.

Biocatalytic Reduction of this compound (OPBE)
Microorganism/Enzyme Substrate Conc. Reaction Time Conversion (%) Enantiomeric Excess (ee) (%) Reference
Recombinant E. coli BL21 (GDH-L-CpCR) 30 mM 24 h 98.3 99.9 [2]
Recombinant E. coli (IolS and GDH) 330 g/L Not Specified >98.5 99.5
Candida krusei SW2026 2.5 g/L Not Specified 95.1 99.7
Pichia angusta Not Specified Not Specified Not Specified 81
Saccharomyces cerevisiae Not Specified 24 h >90 92 (for (S)-enantiomer)
Pretreated Baker's Yeast 400 mM 48 h 41.9 87.5
Rhodotorula minuta IFO 0920 Not Specified 4 days 58 95
Candida holmii KPY 12402 Not Specified 4 days 58 94
Chemical Synthesis and Further Reactions
ReactionReactantsKey Reagents/CatalystYield (%)Purity/Selectivity (%)Reference
Esterification(R)-2-hydroxy-4-phenylbutanoic acid, EthanolSulfuric acid98>99 purity, >99 selectivity[5]
Hydrogenation N-alkylationα-alanyl-α-proline, Ethyl 2-oxo-4-phenylbutanoateAV-17-8-Pd catalyst70 (mass yield)Not Specified[3]
Aldol Condensation Route to OPBEPhenyl aldehyde, Pyruvic acidPotassium hydroxide, Palladium chloride~69 (overall)Not Specified[6]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of this compound using Recombinant E. coli

This protocol is adapted from a method utilizing a recombinant E. coli strain co-expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) for efficient cofactor regeneration.[2]

1. Materials:

  • Recombinant E. coli cells expressing the desired reductase and dehydrogenase.

  • This compound (OPBE)

  • Glucose

  • NADP+

  • Phosphate (B84403) buffer (PB), 10 mM, pH 7.0

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

  • Prepare a 10 mL reaction mixture in a suitable vessel.

  • To the 10 mM PB buffer (pH 7.0), add the following components:

    • 10 mM this compound (OPBE)

    • 0.1 g/mL wet recombinant E. coli cells

    • 50 g/L glucose (for NADPH regeneration)

    • 0.1 mM NADP+

  • Incubate the reaction mixture at 30°C for 24 hours with agitation.

  • After the incubation period, centrifuge the reaction mixture to pellet the cells.

  • Collect the supernatant and extract the product three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • The solvent can be removed under reduced pressure to yield the crude (R)-2-hydroxy-4-phenylbutyrate ethyl ester.

  • Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Protocol 2: Chemical Synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester via Esterification

This protocol describes the esterification of (R)-2-hydroxy-4-phenylbutanoic acid.[5]

1. Materials:

  • (R)-2-hydroxy-4-phenylbutanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

2. Procedure:

  • To a 100 mL single-necked flask, add 2.89 g of (R)-2-hydroxy-4-phenylbutanoic acid and 70 mL of absolute ethanol.

  • Slowly add 1.4 g of concentrated sulfuric acid while stirring.

  • Heat the mixture to 70°C and maintain this temperature with continuous stirring for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C.

  • Slowly add 2.4 g of solid sodium bicarbonate to neutralize the concentrated sulfuric acid. Continue stirring for 10-15 minutes.

  • Filter the mixture to remove any insoluble solids.

  • Concentrate the filtrate under reduced pressure to remove excess ethanol.

  • To the residue, add 30 mL of water and extract with 20 mL of ethyl acetate. Separate the organic phase.

  • Extract the aqueous phase twice more with 10 mL of ethyl acetate each time.

  • Combine all organic phases and wash once with 10 mL of saturated sodium bicarbonate solution, followed by one wash with 10 mL of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain (R)-2-hydroxy-4-phenylbutyrate ethyl ester as a colorless transparent liquid.

Protocol 3: Synthesis of Enalapril via Reductive Amination

This protocol outlines the synthesis of Enalapril from this compound and α-alanyl-α-proline.[3]

1. Materials:

  • α-alanyl-α-proline

  • This compound (OPBE)

  • Ethanol

  • Hydrogen gas

  • Palladium-based catalyst (e.g., AV-17-8-Pd)

  • Sodium chloride

  • Potassium phosphate dibasic (K₂HPO₄)

  • Ethyl acetate

  • Phosphoric acid (1 M)

  • Anhydrous sodium sulfate

2. Procedure:

  • In a glass reactor equipped for hydrogenation, place 100-500 mg of the catalyst under a layer of 50 mL of ethanol.

  • Activate the catalyst by passing hydrogen gas through the suspension for 20-30 minutes.

  • Introduce 4 g (0.022 mol) of α-alanyl-α-proline and 10 g (0.043 mol) of this compound into the reactor under a hydrogen atmosphere.

  • Stir the reaction mixture at 900-1100 rpm under a hydrogen pressure of 98-103 kPa at 45°C.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation to obtain an oily residue.

  • Disperse the residue in 100 mL of a 20 g/100 mL sodium chloride solution in water.

  • Adjust the pH of the aqueous solution to 8.5 with K₂HPO₄.

  • Extract the aqueous solution twice with 100 mL of ethyl acetate each time to remove unreacted starting materials and byproducts.

  • Acidify the aqueous solution to pH 4.2 with 1 M phosphoric acid.

  • Extract the product four times with 100 mL of ethyl acetate each time.

  • Combine the latter organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield an oily substance.

  • Dissolve the oily residue in 100 mL of warm water (60°C) and filter.

  • Upon cooling the filtrate, Enalapril will precipitate as a white amorphous substance.

Mandatory Visualizations

Synthesis_Pathway_of_Enalapril cluster_reductive_amination Reductive Amination OPBE This compound HPBE (R)-2-hydroxy-4-phenylbutyrate ethyl ester OPBE->HPBE Asymmetric Reduction Enalapril Enalapril HPBE->Enalapril AlanylProline L-Alanyl-L-Proline AlanylProline->Enalapril Reductive Amination

Caption: Synthesis pathway of Enalapril from this compound.

Biocatalytic_Reduction_Workflow Start Start: Prepare Reaction Mixture Reaction Incubate at 30°C for 24h Start->Reaction Centrifugation Centrifuge to Separate Cells Reaction->Centrifugation Extraction Extract Supernatant with Ethyl Acetate Centrifugation->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Analysis Analyze Product (GC/HPLC) Evaporation->Analysis

Caption: Experimental workflow for the biocatalytic reduction of OPBE.

ACE_Inhibition_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE Inhibits

Caption: Simplified signaling pathway of the Renin-Angiotensin system and the action of ACE inhibitors.

References

Application Note: HPLC Monitoring of Ethyl 2-oxo-4-phenylbutyrate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two High-Performance Liquid Chromatography (HPLC) methods for monitoring the reduction of Ethyl 2-oxo-4-phenylbutyrate (EOPB) to Ethyl 2-hydroxy-4-phenylbutyrate (EHPB). A reversed-phase HPLC method is outlined for assessing reaction conversion by quantifying the decrease in starting material and the increase in product. Additionally, a chiral HPLC method is described to determine the enantiomeric excess (e.e.) of the chiral alcohol product. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The reduction of the α-ketoester, this compound, is a critical transformation in the synthesis of various pharmaceutical intermediates. The resulting product, Ethyl 2-hydroxy-4-phenylbutyrate, contains a stereocenter, making the stereoselectivity of the reduction a key parameter to monitor. HPLC is an indispensable analytical technique for tracking the progress of this reaction, allowing for the simultaneous assessment of conversion and enantioselectivity. This note provides robust protocols for both achiral and chiral HPLC analyses.

Data Presentation

Reversed-Phase HPLC Analysis

This method is suitable for monitoring the overall conversion of the reaction by separating the starting material from the product.

CompoundRetention Time (min)
Ethyl 2-hydroxy-4-phenylbutyrate~ 4.5
This compound~ 5.8

Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

Chiral HPLC Analysis

This method is designed to separate the enantiomers of the product, Ethyl 2-hydroxy-4-phenylbutyrate, as well as separate them from the starting material, enabling the determination of enantiomeric excess and conversion simultaneously.

CompoundRetention Time (min)
This compound~ 6.5
(S)-Ethyl 2-hydroxy-4-phenylbutyrate~ 9.7
(R)-Ethyl 2-hydroxy-4-phenylbutyrate~ 7.2

Experimental Protocols

General Sample Preparation
  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or acid/base).

  • Dilute the sample with the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 1: Reversed-Phase HPLC for Conversion Analysis

This protocol outlines a method for separating the starting ketoester from the alcohol product.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[1] For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Analysis

This protocol is designed to separate the (R) and (S) enantiomers of Ethyl 2-hydroxy-4-phenylbutyrate.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiral stationary phase, such as Chiralcel OD (4.6 x 250 mm).

  • Mobile Phase: n-Hexane and 2-Propanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.[3]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

  • Data Analysis: The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ (Peak Area of Major Enantiomer - Peak Area of Minor Enantiomer) / (Peak Area of Major Enantiomer + Peak Area of Minor Enantiomer) ] x 100

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quenching Reaction->Quench Dilute Dilution Quench->Dilute Filter Filtration Dilute->Filter HPLC_System HPLC System Filter->HPLC_System RP_Method Reversed-Phase Method (Conversion) HPLC_System->RP_Method Chiral_Method Chiral Method (Enantioselectivity) HPLC_System->Chiral_Method Conversion Calculate Conversion RP_Method->Conversion EE Calculate e.e. Chiral_Method->EE

Caption: Experimental workflow for HPLC monitoring of the reduction reaction.

Signaling_Pathway EOPB This compound (Starting Material) Reduction Reduction Reaction (e.g., Enzymatic or Chemical) EOPB->Reduction R_EHPB (R)-Ethyl 2-hydroxy-4-phenylbutyrate (Product Enantiomer) Reduction->R_EHPB enantioselective S_EHPB (S)-Ethyl 2-hydroxy-4-phenylbutyrate (Product Enantiomer) Reduction->S_EHPB enantioselective

References

GC-MS analysis of Ethyl 2-oxo-4-phenylbutyrate and its products

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of Ethyl 2-oxo-4-phenylbutyrate and its Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a significant aliphatic α-ketoester that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and lisinopril.[1] The monitoring of reactions involving this compound, such as its bioreduction to ethyl (R)-2-hydroxy-4-phenylbutanoate, is critical for process optimization and quality control in drug development.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like this compound and its derivatives.[4] This application note provides a detailed protocol for the GC-MS analysis of this compound and its primary reduction product, ethyl 2-hydroxy-4-phenylbutanoate. The methodology covers sample preparation, instrumental parameters, and expected data, providing a comprehensive guide for researchers and scientists.

Experimental Workflow

The overall workflow for the GC-MS analysis involves sample preparation, instrumental analysis, and data interpretation. For compounds with polar functional groups like keto-acids, an optional derivatization step can be employed to improve volatility and thermal stability, leading to better chromatographic performance.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Sample Dilution (e.g., in Ethyl Acetate) sp2 Derivatization (Optional) (Silylation with BSTFA) sp1->sp2 For improved volatility gc GC Injection & Separation (DB-5 Column) sp2->gc ms MS Detection (Electron Ionization & Quadrupole Analyzer) gc->ms dp1 Chromatogram Generation ms->dp1 dp2 Mass Spectra Analysis (Library Matching & Fragmentation) dp1->dp2 dp3 Quantification dp2->dp3

Caption: Overall experimental workflow for GC-MS analysis.

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is crucial for successful GC-MS analysis. Samples must be dissolved in a volatile organic solvent and be free of particulate matter.[4][6]

Materials:

  • This compound standard

  • Reaction mixture containing this compound and its products

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • 1.5 mL GC autosampler vials with caps

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Dilute this stock solution to a working concentration of approximately 10 µg/mL in ethyl acetate.[6]

  • Reaction Sample Preparation: a. Take 100 µL of the aqueous reaction mixture and add it to 900 µL of ethyl acetate in a microcentrifuge tube. b. Vortex vigorously for 1 minute to extract the analytes into the organic layer. c. Centrifuge for 5 minutes at 5000 rpm to separate the layers.[4] d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Step: Filter the prepared standard or sample extract through a 0.22 µm syringe filter into a GC autosampler vial.[4]

Derivatization Protocol (Optional)

Derivatization can improve the chromatographic peak shape and thermal stability of the analytes.[5] Silylation is a common technique for compounds with active hydrogens.[7]

Materials:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (B92270) (GC grade)

  • Heating block or oven

Procedure:

  • Evaporate 100 µL of the ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[8]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 30 minutes.[8]

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless[6]
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Scan Range50 - 450 m/z
Solvent Delay4 min

Data Presentation and Interpretation

The analysis will yield a chromatogram separating the compounds based on their retention times. The mass spectrometer provides a mass spectrum for each peak, which acts as a chemical fingerprint for identification.

Expected GC-MS Data

The following table summarizes the expected retention times and key mass spectral fragments for the parent compound and its primary reduction product.

Compound Molecular Weight Expected RT (min) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]
This compound206.24[9]~12.5206177, 133, 105, 91, 77
Ethyl 2-hydroxy-4-phenylbutanoate208.25~12.2Not always observed190, 163, 117, 107, 91

Note: Retention times are estimates and will vary with the specific GC system and conditions.

Mass Spectral Fragmentation

The fragmentation pattern is key to structural elucidation. For this compound, fragmentation is expected to occur around the keto and ester functional groups.

Fragmentation cluster_main Predicted EI Fragmentation of this compound parent This compound (C₁₂H₁₄O₃) M⁺ = 206 f1 [M-C₂H₅]⁺ m/z = 177 parent->f1 - C₂H₅ f2 [M-OC₂H₅]⁺ m/z = 161 parent->f2 - OC₂H₅ f3 [C₆H₅CH₂CH₂CO]⁺ m/z = 133 parent->f3 α-cleavage f5 [COOC₂H₅]⁺ m/z = 73 parent->f5 cleavage f4 [C₇H₇]⁺ (Tropylium ion) m/z = 91 (Base Peak) f3->f4 - CO

Caption: Predicted fragmentation pathway for this compound.

The mass spectrum of this compound is expected to be dominated by the tropylium (B1234903) ion at m/z 91, formed from the benzyl (B1604629) group, which is a very stable fragment. Other significant fragments arise from the loss of the ethoxy radical (m/z 161) and subsequent loss of carbon monoxide (m/z 133).[10][11] The reduced product, ethyl 2-hydroxy-4-phenylbutanoate, will show a different fragmentation pattern, often characterized by the loss of water (H₂O) from the molecular ion and cleavage adjacent to the hydroxyl group.

References

Application Notes and Protocols for the Purification of Ethyl 2-oxo-4-phenylbutyrate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ethyl 2-oxo-4-phenylbutyrate using column chromatography, a critical technique for obtaining high-purity material essential for research and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[1] The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. Column chromatography, particularly flash chromatography, is a widely employed method for its purification due to its efficiency in separating the desired product from reaction byproducts and unreacted starting materials. This document outlines the materials, equipment, and a detailed protocol for the successful purification of this compound.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound by column chromatography based on established laboratory procedures.

ParameterExample 1General Protocol
Stationary Phase Silica (B1680970) Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase 10% Ethyl Acetate (B1210297) in Light Petroleum (1:9 v/v)5-20% Ethyl Acetate in Hexane/Petroleum Ether
Crude Product Loading 5.6 gDependent on column size
Column Dimensions Not SpecifiedDependent on sample size
Silica Gel Amount Not SpecifiedTypically 30-100 g per 1 g of crude product
Elution Volume Not SpecifiedMonitored by TLC
Yield 78%>75%
Purity High (exact value not specified)>95% (typically assessed by GC or NMR)

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (analytical grade)

  • Hexane or light petroleum (analytical grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Compressed air or nitrogen line (for flash chromatography)

Column Packing
  • Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base.

  • Slurry Preparation: In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be easily pourable.

  • Packing the Column: Carefully pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain while continuously adding the slurry. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Equilibration: Once all the silica gel has been added, pass 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated and the packing is stable. The solvent level should not be allowed to drop below the top of the silica gel.

Sample Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Loading: Carefully add the dissolved sample to the top of the silica gel bed using a pipette.

  • Adsorption: Allow the sample solution to absorb completely into the silica gel by draining the solvent until the liquid level just reaches the top of the stationary phase.

Elution and Fraction Collection
  • Solvent Addition: Carefully add the mobile phase to the top of the column, taking care not to disturb the silica bed.

  • Elution: Begin the elution process by allowing the mobile phase to flow through the column. For flash chromatography, apply gentle pressure using compressed air or nitrogen.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • TLC Monitoring: Regularly monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Gradient (Optional): If the separation is not optimal, a solvent gradient can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).

Product Isolation
  • Fraction Pooling: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product as a light yellow oil.

  • Purity Analysis: Determine the purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the purification process.

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation p1 Prepare Column p2 Pack Silica Gel p1->p2 p3 Equilibrate Column p2->p3 s1 Load Crude Sample p3->s1 Ready for Loading s2 Elute with Mobile Phase s1->s2 s3 Collect Fractions s2->s3 a1 Monitor by TLC s3->a1 Analyze Fractions a2 Pool Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Purity Analysis (GC/NMR) a3->a4 final_product final_product a4->final_product Final Product

Caption: Experimental workflow for the purification of this compound.

logical_relationship compound This compound (Crude Mixture) separation Differential Adsorption and Elution compound->separation stationary_phase Stationary Phase (Silica Gel) stationary_phase->separation mobile_phase Mobile Phase (e.g., EtOAc/Hexane) mobile_phase->separation impurities Impurities separation->impurities pure_product Purified this compound separation->pure_product

Caption: Logical relationship of components in column chromatography.

References

Application Notes and Protocols: Scale-up Considerations for the Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-oxo-4-phenylbutyrate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like lisinopril (B193118) and benazepril.[1] As the demand for these life-saving drugs continues, the efficient and scalable production of this keto-ester is of paramount importance to the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis of this compound, with a special focus on the critical considerations for scaling up the process from laboratory to industrial production.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for process design, optimization, and safety.

PropertyValueReference
CAS Number 64920-29-2
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Light yellow oily liquid
Boiling Point 131-133 °C at 2 mmHg
Density 1.091 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Low solubility in water, soluble in organic solvents like toluene.[1]

Synthetic Routes: A Comparative Overview

Several synthetic strategies have been developed for the preparation of this compound. The choice of a particular route for large-scale production depends on factors such as cost of raw materials, reaction yield, purity of the final product, process safety, and environmental impact.

Route 1: Grignard Reaction with Diethyl Oxalate (B1200264)

This is a widely employed industrial method that involves the reaction of a phenylethyl Grignard reagent with diethyl oxalate.[1][2]

Reaction Scheme:

β-bromoethylbenzene + Mg → Phenylethylmagnesium bromide Phenylethylmagnesium bromide + Diethyl oxalate → this compound

Key Process Parameters and Scale-up Considerations:

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Grignard Reagent Preparation Initiated with iodine crystals in THF.[1]Exothermic reaction requiring precise temperature control. Use of mixed solvent systems (e.g., THF/MTBE) can improve safety and handling.[2]
Reaction Temperature 50-60 °C for Grignard formation.[1]Maintaining a consistent temperature profile in large reactors is crucial to prevent side reactions and ensure complete conversion.
Addition of Grignard Reagent Slow, dropwise addition to diethyl oxalate solution.Controlled addition rate is critical to manage the exotherm and minimize the formation of by-products like 1,6-diphenylhexane-1,6-dione.[1]
Solvent Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE).[1][2]MTBE is often preferred over THF on a larger scale due to its lower peroxide-forming tendency and easier recovery.
Work-up Quenching with cold hydrochloric acid solution.[1]Handling of large volumes of acidic and organic waste streams. Phase separation in large vessels needs to be efficient.
Purification High vacuum distillation.[1]Fractional distillation columns are required to achieve high purity (>97%) and effectively remove high-boiling impurities.[1]
Yield 85.7%[1]
Route 2: Claisen Condensation of Acetophenone (B1666503) and Diethyl Oxalate

This classical organic reaction provides an alternative pathway to the target molecule.[3]

Reaction Scheme:

Acetophenone + Diethyl Oxalate --(Base)--> Ethyl 2,4-dioxo-4-phenylbutanoate (enol form)

Key Process Parameters and Scale-up Considerations:

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Base Sodium ethoxide or sodium methoxide (B1231860).[3]Handling of large quantities of metallic sodium or moisture-sensitive alkoxides requires specialized equipment and stringent safety protocols.
Reaction Conditions Conventional heating (overnight at RT, then 80°C) or microwave irradiation (10 min).[3]Microwave-assisted synthesis offers significant rate enhancement but requires specialized industrial microwave reactors for scale-up. Conventional heating in large reactors requires efficient heat transfer to maintain uniform temperature.
Solvent Dry ethanol.[3]Strict anhydrous conditions are necessary to prevent the deactivation of the base.[4]
Work-up Acidification with sulfuric acid and extraction with dichloromethane (B109758).[3]Use of chlorinated solvents like dichloromethane is often avoided in large-scale production due to environmental and health concerns. Alternative extraction solvents should be evaluated.
Purification Recrystallization from ethanol.[3]Large-scale crystallization requires controlled cooling profiles and efficient filtration and drying systems.
Yield High[3]
Route 3: Esterification of 2-Oxo-4-phenylbutyric Acid

A straightforward synthesis for laboratories that have access to the corresponding carboxylic acid.[5]

Reaction Scheme:

2-Oxo-4-phenylbutyric acid + Ethanol --(H₂SO₄)--> this compound

Key Process Parameters and Scale-up Considerations:

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Catalyst Concentrated sulfuric acid.[5]Use of corrosive acids requires acid-resistant reactors (e.g., glass-lined). Solid acid catalysts could be an alternative to simplify work-up and reduce corrosive waste.
Reaction Conditions Reflux for 5 hours.[5]Efficient removal of water formed during the reaction (e.g., using a Dean-Stark trap) is necessary to drive the equilibrium towards the product.
Work-up Concentration, dilution with water, extraction with ethyl acetate.[5]Large volume extractions and solvent handling.
Purification Distillation under reduced pressure.[5]Similar to the Grignard route, fractional distillation is required for high purity.
Yield ~87% (based on provided masses)[5]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis with considerations for scale-up.[1]

Materials:

  • Magnesium turnings (7.2 g, 0.3 mol)

  • β-bromoethylbenzene (56.1 g, 0.3 mol total)

  • Tetrahydrofuran (THF), anhydrous (30 mL)

  • Methyl tert-butyl ether (MTBE), anhydrous (300 mL)

  • Iodine (a few crystals)

  • Ethyl chloroformate (45.05 g, 0.33 mol)

  • Anhydrous Copper(I) Cyanide (CuCN) (13.2 g)

  • 10 wt% Hydrochloric acid solution

  • Sodium bicarbonate solution

  • Saturated brine solution

Procedure:

  • Grignard Reagent Preparation:

    • To a dry 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (7.2 g) and anhydrous THF (30 mL).

    • Add a small amount of β-bromoethylbenzene (2 g) and a few crystals of iodine to initiate the reaction.

    • Once the reaction starts (indicated by the fading of the iodine color and a slight temperature increase), slowly add a mixture of the remaining β-bromoethylbenzene (54.1 g) and anhydrous MTBE (300 mL) at a rate that maintains the reaction temperature between 50-60 °C.

    • After the addition is complete, stir the mixture at the same temperature for 1 hour, then cool to room temperature.

  • Coupling Reaction:

    • In a separate dry 1000 mL four-necked flask under a nitrogen atmosphere, add anhydrous THF (100 mL), ethyl chloroformate (45.05 g), and anhydrous CuCN (13.2 g).

    • Cool the mixture and slowly add the prepared Grignard solution, maintaining the temperature for 5 hours after the addition is complete.

  • Work-up and Purification:

    • Slowly warm the reaction mixture to room temperature and stir for 1 hour.

    • Quench the reaction by adding 200 mL of cold 10 wt% hydrochloric acid solution and stir for 30 minutes.

    • Separate the aqueous layer. Wash the organic layer with sodium bicarbonate solution and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by high vacuum distillation to obtain this compound. (Yield: ~85.7%, Purity by GC: 97%)[1]

Protocol 2: Synthesis via Claisen Condensation (Microwave-Assisted)

This protocol describes a rapid, high-yield laboratory method.[3]

Materials:

  • Acetophenone (10 mmol)

  • Diethyl oxalate (10 mmol)

  • 27% Sodium methoxide solution (0.88 g)

  • Dilute acid (e.g., HCl)

  • Ice water

Procedure:

  • To an 80 mL round-bottom flask, add the sodium methoxide solution.

  • While stirring in an ice bath, add a mixture of acetophenone and diethyl oxalate dropwise, keeping the temperature below 0 °C. The addition should take about 10 minutes.

  • Place the reaction mixture in a microwave reactor and irradiate for 10 minutes, maintaining the temperature between -5 and 5 °C.

  • Pour the reaction solution into a mixture of dilute acid and ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

  • Further purification can be achieved by chromatography or recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the Grignard-based synthesis of this compound, a common industrial route.

Synthesis_Workflow cluster_raw_materials Raw Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_final_product Final Product RM1 β-bromoethylbenzene S1 Grignard Reagent Formation RM1->S1 RM2 Magnesium RM2->S1 RM3 Diethyl Oxalate S2 Coupling Reaction RM3->S2 RM4 Solvents (THF/MTBE) RM4->S1 S1->S2 C1 Exotherm Control S1->C1 C2 Moisture Sensitivity S1->C2 S3 Acidic Work-up (Quenching) S2->S3 S2->C1 C3 By-product Formation S2->C3 P1 Phase Separation S3->P1 C4 Waste Stream Management S3->C4 P2 Solvent Removal P1->P2 P3 High Vacuum Distillation P2->P3 FP Ethyl 2-oxo-4- phenylbutyrate (>97%) P3->FP C5 High Purity Requirement P3->C5

Caption: Grignard synthesis workflow for this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Handling Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]

  • Fire Safety: this compound is a combustible liquid. The solvents used in its synthesis, such as THF and MTBE, are highly flammable. Take necessary precautions to avoid ignition sources.[7]

  • Waste Disposal: Chemical waste should be disposed of in accordance with local, regional, and national regulations.[8] Acidic and organic waste streams from the work-up process require neutralization and proper disposal.

Conclusion

The synthesis of this compound can be achieved through several viable routes. For large-scale industrial production, the Grignard reaction-based methods are often favored due to their high yields and the availability of raw materials. However, successful scale-up of this process requires careful attention to managing exothermic reactions, ensuring anhydrous conditions, minimizing by-product formation, and implementing efficient purification techniques. The Claisen condensation offers a strong alternative, particularly with advancements in microwave-assisted synthesis for accelerated production. A thorough evaluation of process safety, cost-effectiveness, and environmental impact is crucial when selecting and optimizing a synthetic route for the commercial production of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Enantioselective Hydrogenation of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate is a critical transformation for the synthesis of chiral intermediates, particularly (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key building block for angiotensin-converting enzyme (ACE) inhibitors.[1] Achieving high enantioselectivity and conversion rates is paramount for the efficient production of these pharmaceuticals. This document provides an overview of common catalytic systems and a detailed protocol for a representative enantioselective hydrogenation process.

Catalytic Systems and Performance Data

Various catalytic systems have been developed for the enantioselective hydrogenation of this compound, employing both heterogeneous and homogeneous catalysts, as well as biocatalysts. The choice of catalyst, chiral modifier, and reaction conditions significantly impacts the enantiomeric excess (e.e.) and conversion. Below is a summary of reported quantitative data for different systems.

Catalyst SystemChiral Modifier/LigandSolventH₂ PressureTemp. (°C)Conversion (%)Enantiomeric Excess (e.e., %)ProductReference
Pt/γ-Al₂O₃Cinchonidine (B190817)Toluene10 bar25~9568(R)-(+)-ethyl 2-hydroxy-4-phenylbutyrate[2][3]
Pt/Al₂O₃-CCinchonidineAcetic Acid20 bar25>9985(R)-ethyl 2-hydroxy-4-phenylbutyrate[4]
[{RuCl((S)-SunPhos)}₂(μ-Cl₃)]⁻[NH₂Me₂]⁺(S)-SunPhosMethanol50 atm50>9994-96(R)-ethyl 2-hydroxy-4-phenylbutyrate[5][6]
Carbonyl Reductase (CpCR) with GDH-Phosphate Buffer-3098.3>99.9(R)-ethyl 2-hydroxy-4-phenylbutyrate[1]

Experimental Workflow

The general workflow for the enantioselective hydrogenation of this compound involves several key stages, from catalyst preparation and reaction execution to product isolation and analysis.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Analysis Stage catalyst_prep Catalyst & Chiral Modifier Preparation reactor_setup Reactor Assembly & Inerting catalyst_prep->reactor_setup substrate_prep Substrate & Solvent Preparation substrate_prep->reactor_setup reaction_execution Hydrogenation Reaction reactor_setup->reaction_execution Add Substrate catalyst_removal Catalyst Removal reaction_execution->catalyst_removal Reaction Complete product_isolation Solvent Evaporation & Product Isolation catalyst_removal->product_isolation Filtrate analysis Analysis (HPLC, NMR) product_isolation->analysis Purified Product

Caption: Experimental workflow for enantioselective hydrogenation.

Detailed Experimental Protocol: Heterogeneous Catalysis with Pt/γ-Al₂O₃ and Cinchonidine

This protocol is based on the enantioselective hydrogenation of this compound using a cinchonidine-modified platinum catalyst supported on gamma-alumina.[2][3]

Materials:

  • This compound (Substrate)

  • Pt/γ-Al₂O₃ (5 wt% Pt) catalyst

  • Cinchonidine (Chiral Modifier)

  • Toluene (Solvent)

  • Hydrogen (High Purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control.

  • Filtration apparatus

  • Rotary evaporator

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Catalyst Pre-treatment and Modifier Adsorption:

    • Place the Pt/γ-Al₂O₃ catalyst (e.g., 100 mg) and cinchonidine (e.g., 10 mg) in the high-pressure reactor.

    • Add the solvent (e.g., 20 mL of toluene).

    • Seal the reactor and purge with hydrogen gas several times to create an inert atmosphere.

    • Stir the mixture at room temperature for a specified time (e.g., 2 hours) to allow for the adsorption of the chiral modifier onto the catalyst surface.

  • Hydrogenation Reaction:

    • Introduce a solution of this compound (e.g., 1 mmol) in the solvent into the reactor.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

    • Maintain the reaction at a constant temperature (e.g., 25°C) with vigorous stirring.

    • Monitor the reaction progress by techniques such as TLC or periodic sampling and analysis by GC or HPLC.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (typically indicated by the cessation of hydrogen uptake), depressurize the reactor carefully.

    • Remove the catalyst by filtration through a pad of celite or a syringe filter.

    • Wash the catalyst with a small amount of the solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by column chromatography if necessary.

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy or gas chromatography.

    • Determine the enantiomeric excess of the product, ethyl 2-hydroxy-4-phenylbutyrate, by chiral HPLC analysis.

Safety Precautions

  • Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated area.

  • High-pressure reactions should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This application note provides a foundational understanding and a practical protocol for the enantioselective hydrogenation of this compound. Researchers are encouraged to optimize the reaction conditions for their specific catalyst and substrate batches to achieve the best results.

References

Synthesis of Benazepril via Reductive Amination of Ethyl 2-oxo-4-phenylbutyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, benazepril (B1667978). The core of the synthesis involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one or its derivatives. This key step is followed by conversion to the hydrochloride salt and purification to yield the active pharmaceutical ingredient. The protocols provided herein are compiled from established literature and are intended to guide researchers in the efficient and diastereoselective synthesis of benazepril.

Introduction

Benazepril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] It functions by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system. The synthesis of benazepril, a complex molecule with multiple chiral centers, presents several challenges, including the control of stereochemistry. The most common and effective synthetic routes employ a reductive amination reaction as the pivotal step to couple the two main fragments of the molecule. This document outlines a robust protocol for this synthesis, starting from this compound.

Chemical Reaction Pathway

The overall synthesis of benazepril hydrochloride from this compound can be summarized in the following key steps:

  • Reductive Amination: this compound is reacted with a chiral amine, typically the tert-butyl ester of (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid, in the presence of a reducing agent to form the benazepril tert-butyl ester.

  • Deprotection and Salt Formation: The tert-butyl ester protecting group is removed under acidic conditions, and subsequent treatment with hydrochloric acid yields benazepril hydrochloride.

  • Purification: The final product is purified by recrystallization to achieve high diastereomeric purity.

benazepril_synthesis cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_final_steps Final Steps cluster_reagents Reagents A This compound C Benazepril tert-butyl ester A->C B (3S)-3-Amino-1-(tert-butoxycarbonylmethyl)- 2,3,4,5-tetrahydro-1H-benzazepin-2-one B->C  +   D Benazepril C->D Deprotection (e.g., HCl) E Benazepril Hydrochloride D->E Salt Formation (HCl) R1 Sodium Cyanoborohydride R1->C R2 HCl R2->D R2->E

Figure 1: Reaction scheme for the synthesis of Benazepril Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of Benazepril via Reductive Amination

This protocol describes the key reductive amination step.

Materials:

  • This compound

  • (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one sodium salt

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727)

  • Acetic acid

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the sodium salt of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one in a mixture of methanol and acetic acid.

  • To this solution, add this compound.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benazepril.

Protocol 2: Conversion to Benazepril Hydrochloride and Purification

Materials:

  • Crude benazepril

  • Dichloromethane (or Ethyl Acetate)

  • Hydrochloric acid (gas or concentrated solution in a suitable solvent)

  • Methyl ethyl ketone (or a mixture of 3-pentanone (B124093) and methanol)

  • Acetone

  • Diisopropyl ether

Procedure:

  • Dissolve the crude benazepril in dichloromethane or ethyl acetate (B1210297).

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent, until the precipitation of benazepril hydrochloride is complete.

  • Filter the resulting solid, wash with cold solvent (e.g., ethyl acetate or acetone), and dry under vacuum to obtain crude benazepril hydrochloride.

  • For purification, dissolve the crude benazepril hydrochloride in a minimal amount of a suitable solvent or solvent mixture (e.g., methyl ethyl ketone or 3-pentanone/methanol) at an elevated temperature.[2]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a cold solvent, and dry under vacuum to yield benazepril hydrochloride with high diastereomeric purity.[2][3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of benazepril.

Table 1: Diastereomeric Ratio of Benazepril and Benazepril Hydrochloride at Different Stages

Stage of SynthesisDiastereomeric Ratio (SS:SR)Reference(s)
Crude Benazepril (after reductive amination)70:30[2]
Benazepril tert-butyl ester96:4[2]
Benazepril Hydrochloride (after crystallization from methyl ethyl ketone)95:5[2]
Benazepril Hydrochloride (after recrystallization from 3-pentanone/methanol)>99.5:0.5[2]
Benazepril Hydrochloride (after recrystallization from ethyl acetate/acetone)99.7:0.3[2]
Benazepril Hydrochloride (after recrystallization from ethanol/diisopropyl ether)99.8:0.2[3]

Table 2: Yields of Benazepril Synthesis and Purification

StepReported YieldReference(s)
Reductive Amination and Conversion to Hydrochloride (overall)25%[4]
Purification of Benazepril Hydrochloride (Refining Yield)85.0%[5]
Overall Yield (Multi-step synthesis)63%[4]
Overall Yield (Alternative multi-step synthesis)52%[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of benazepril hydrochloride.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Amine Salt in Methanol/Acetic Acid B Add this compound A->B C Add NaBH3CN at <10°C B->C D Stir at Room Temperature (24-48h) C->D E Concentrate under Reduced Pressure D->E Reaction Complete F Aqueous Work-up and Extraction with CH2Cl2 E->F G Dry and Concentrate Organic Layer F->G H Dissolve Crude Product in Solvent G->H Crude Benazepril I Precipitate with HCl H->I J Filter and Dry Crude Benazepril HCl I->J K Recrystallize from Appropriate Solvent J->K L Filter and Dry Pure Benazepril HCl K->L

Figure 2: General experimental workflow for benazepril synthesis.

Conclusion

The synthesis of benazepril from this compound via reductive amination is a well-established and efficient method. The key to a successful synthesis lies in the careful control of reaction conditions to maximize the yield of the desired diastereomer and the subsequent purification steps to achieve the high purity required for a pharmaceutical ingredient. The protocols and data presented in this document provide a comprehensive guide for researchers undertaking the synthesis of this important ACE inhibitor.

References

Application Notes and Protocols for the Synthesis of Lisinopril from Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisinopril (B193118), an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. This document provides detailed application notes and protocols for the synthesis of lisinopril, commencing from the key intermediate, Ethyl 2-oxo-4-phenylbutyrate. The outlined synthetic strategy involves a stereoselective reductive amination followed by peptide coupling and subsequent deprotection steps.

Synthesis Pathway

The synthesis of lisinopril from this compound primarily proceeds through a three-stage process:

  • Reductive Amination: The synthesis begins with the reductive amination of a protected L-lysine derivative with this compound. This reaction forms the crucial intermediate, N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-lysine, with the desired stereochemistry. The use of a protecting group on the ε-amino group of lysine (B10760008) is essential to prevent side reactions. Common protecting groups include trifluoroacetyl (TFA). The reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation.[2][3]

  • Peptide Coupling: The intermediate from the reductive amination is then coupled with L-proline. This step can be achieved by first activating the carboxyl group of the N²-substituted lysine derivative, for instance, by converting it into an N-carboxyanhydride, followed by reaction with L-proline.[4][5]

  • Deprotection: The final step involves the removal of the protecting group from the lysine residue and the hydrolysis of the ethyl ester to yield lisinopril. This is typically achieved under basic conditions, for example, using aqueous sodium hydroxide (B78521).[1]

Below is a diagram illustrating the general synthetic pathway.

Lisinopril_Synthesis_Pathway cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Peptide Coupling cluster_2 Stage 3: Deprotection A This compound C N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine A->C Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Raney-Ni) B N⁶-trifluoroacetyl-L-lysine B->C E N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline C->E Peptide Coupling D L-proline D->E F Lisinopril E->F Hydrolysis (e.g., aq. NaOH)

Caption: Synthetic pathway of Lisinopril from this compound.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the synthesis of lisinopril.

Protocol 1: Synthesis of N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine

This protocol describes the reductive amination of N⁶-trifluoroacetyl-L-lysine with this compound using sodium triacetoxyborohydride.

Materials:

  • N⁶-trifluoroacetyl-L-lysine

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve N⁶-trifluoroacetyl-L-lysine (1 equivalent) in 1,2-dichloroethane.

  • Add glacial acetic acid (0.9-1.0 equivalents) to the solution and stir.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in 1,2-dichloroethane.

  • Slowly add the this compound solution to the cooled lysine mixture.

  • Add sodium triacetoxyborohydride (1.1-1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at 0-10 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine.

Protocol 2: Synthesis of N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline

This protocol details the coupling of the product from Protocol 1 with L-proline after activation.

Materials:

  • N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine

  • Triphosgene (B27547) or Phosgene

  • Tetrahydrofuran (THF)

  • L-proline

  • Potassium hydroxide (KOH)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Acetone

  • Hydrochloric acid (HCl)

  • Methylene (B1212753) chloride

Procedure:

  • Activation Step:

    • Dissolve N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine (1 equivalent) in anhydrous THF.

    • Add triphosgene (0.4 equivalents) to the solution at 25-30 °C.

    • Heat the mixture to 35-40 °C and maintain for 20 hours to form the N-carboxyanhydride.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude N-carboxyanhydride as an oily residue.[1]

  • Coupling Step:

    • In a separate vessel, dissolve L-proline (1.1 equivalents), potassium hydroxide (2.6 equivalents), and potassium carbonate (1.5 equivalents) in a mixture of deionized water and THF at 0-5 °C.[1]

    • Add the crude N-carboxyanhydride from the activation step to this solution.

    • Stir the reaction mixture vigorously for 20-30 minutes.

    • Adjust the pH of the reaction mixture to approximately 1 with 6N HCl, then carefully adjust to pH 4.5 with 1N sodium hydroxide.[5]

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with methylene chloride.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the product.

Protocol 3: Synthesis of Lisinopril (Deprotection)

This protocol describes the final hydrolysis step to yield lisinopril.

Materials:

  • N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysyl-L-proline

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the protected lisinopril derivative from Protocol 2 in deionized water.

  • Adjust the pH of the solution to 12.0-12.5 with a 50% w/w aqueous sodium hydroxide solution.[1]

  • Heat the reaction mixture to 40-45 °C and stir for 3 hours, maintaining the pH in the range of 12.0-12.5 by the periodic addition of NaOH solution.[1]

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the reaction mixture to 20-25 °C.

  • Adjust the pH to 5.0 with concentrated hydrochloric acid to precipitate the crude lisinopril.[1]

  • The crude product can be further purified by recrystallization from a water/isopropanol mixture.[4]

Quantitative Data Summary

The following tables summarize typical yields and purity data for the key steps in the synthesis of lisinopril.

Reaction Step Product Yield (%) Purity (HPLC, %) Reference
Reductive AminationN²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine65-85>98[4]
Peptide Coupling & DeprotectionLisinopril50-60 (overall from intermediate)>99[4]

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of lisinopril.

Lisinopril_Workflow start Start reductive_amination Reductive Amination of N⁶-TFA-L-lysine and This compound start->reductive_amination workup1 Reaction Quench & Workup reductive_amination->workup1 recrystallization1 Recrystallization workup1->recrystallization1 peptide_coupling Peptide Coupling with L-proline recrystallization1->peptide_coupling workup2 Reaction Quench & Workup peptide_coupling->workup2 hydrolysis Hydrolysis (Deprotection) workup2->hydrolysis precipitation pH Adjustment & Precipitation hydrolysis->precipitation purification Purification (e.g., Recrystallization) precipitation->purification analysis Final Product Analysis (HPLC, NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of Lisinopril.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of Ethyl 2-oxo-4-phenylbutyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to low yields or product impurities.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Grignard synthesis of this compound can stem from several factors, ranging from the quality of starting materials to the reaction conditions and work-up procedure. Below is a systematic guide to help you identify and resolve the issue.

1. Purity and Quality of Starting Materials:

  • Magnesium Turnings: The surface of magnesium turnings can oxidize, which prevents the initiation of the Grignard reaction.

    • Solution: Use fresh, finely divided magnesium turnings. Consider activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling indicates activation.[1][2]

  • Solvents and Reagents: Grignard reagents are highly reactive towards protic solvents and atmospheric moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).[3] Use anhydrous solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[3][4]

  • β-Bromoethylbenzene: The purity of the alkyl halide is crucial.

    • Solution: Use freshly distilled or high-purity β-bromoethylbenzene to avoid side reactions.

2. Grignard Reagent Formation:

  • Initiation Failure: The reaction may fail to start.

    • Solution: In addition to activating the magnesium, gentle heating or sonication can help initiate the reaction. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.

  • Side Reactions: A major side reaction is Wurtz-like homocoupling of the alkyl halide, which can be an issue with primary halides.[2]

    • Solution: Control the rate of addition of the alkyl halide to the magnesium suspension. Slower addition can minimize this side reaction.[2]

3. Grignard Reaction with the Ester:

  • Double Addition: The most significant side reaction leading to low yield is the addition of a second equivalent of the Grignard reagent to the ketone product, forming a tertiary alcohol.[3][5][6]

    • Solution:

      • Low Temperature: Maintain a very low reaction temperature (e.g., -78°C) during the addition of the Grignard reagent to the diethyl oxalate (B1200264) or ethyl chlorooxoacetate.[3] This is crucial for maximizing the yield of the desired keto ester.[3][5]

      • Inverse Addition: Slowly add the Grignard reagent to a solution of the ester.[3] This keeps the concentration of the Grignard reagent low, favoring the first addition over the second.

      • Excess Ester: Using a slight excess of diethyl oxalate can help ensure the Grignard reagent is consumed before it can react with the product.[3]

  • Reaction with Ethyl Chlorooxoacetate: When using ethyl chlorooxoacetate, a copper catalyst (like CuCN) can be employed to facilitate the reaction and improve selectivity.[7][8]

4. Work-up Procedure:

  • Quenching: Improper quenching can lead to product degradation.

    • Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[3] This protonates the alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction and Purification: Inefficient extraction or purification can result in product loss.

    • Solution: Ensure complete extraction with a suitable organic solvent like diethyl ether. Washing the organic layer with brine can improve separation. Purification is often achieved by vacuum distillation.

Below is a troubleshooting workflow to diagnose and address low yields:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct in this synthesis, and how can I minimize its formation?

A1: The primary byproduct is the tertiary alcohol formed from the addition of two equivalents of the Grignard reagent to the ester.[3][6] To minimize its formation, maintain a low reaction temperature (ideally -78°C), use an "inverse addition" technique (adding the Grignard to the ester), and consider using a slight excess of the ester.[3]

Q2: Can I use a different solvent instead of THF or diethyl ether?

A2: Tetrahydrofuran (THF) and diethyl ether are the most common and effective solvents for Grignard reactions because they are aprotic and stabilize the Grignard reagent.[4] While other aprotic ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be used, it is crucial to avoid any protic solvents (e.g., alcohols, water) as they will destroy the Grignard reagent.[4][9]

Q3: My Grignard reaction turns black. Is this normal?

A3: While the reaction mixture typically becomes cloudy and grey or brown, a black color could indicate decomposition or side reactions, especially if the reaction is heated for an extended period.[2] It is important to monitor the reaction and avoid unnecessarily long reaction times or overheating.

Q4: How do I know if my Grignard reagent has formed successfully?

A4: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium metal and a change in the appearance of the reaction mixture to a cloudy, greyish solution. For a quantitative assessment, you can take a small aliquot of the supernatant, quench it with a known amount of iodine, and then back-titrate the excess iodine with a standard sodium thiosulfate (B1220275) solution.

Quantitative Data Summary

The yield of the Grignard synthesis of this compound is highly dependent on the reaction conditions. Below is a summary of reported yields under different protocols.

Precursor for GrignardEster ReagentCatalystReaction TemperatureYield (%)Reference
β-BromoethylbenzeneDiethyl oxalateNone-15 to 20°CHigh (not specified)[1]
β-BromoethylbenzeneEthyl ChloroformateCuCN0 to 5°C85.7
β-BromoethylbenzeneEthyl oxalyl monochlorideCuCN/LiCl0 to 5°C85.7[7][8]

Experimental Protocols

Protocol 1: Synthesis via Diethyl Oxalate

This protocol is a general method adapted for the synthesis of this compound.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 molar equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a solution of β-bromoethylbenzene (1.0 molar equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1] Cool the resulting solution to room temperature.

  • Reaction with Diethyl Oxalate:

    • In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.1 molar equivalents) in anhydrous THF.

    • Cool this solution to -78°C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution with vigorous stirring, ensuring the internal temperature does not rise above -60°C.[3]

    • After the addition is complete, stir the mixture for an additional 30 minutes at -78°C.[3]

  • Work-up and Purification:

    • Quench the reaction by slowly pouring the cold reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride.[3]

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Reaction Pathway Diagram

The following diagram illustrates the reaction mechanism for the Grignard synthesis of this compound from diethyl oxalate.

ReactionPathway cluster_reactants Reactants Reactant Reactant Intermediate Intermediate Product This compound (Desired Product) Intermediate2 Tertiary Alkoxide Product->Intermediate2 + Phenethylmagnesium bromide (2nd eq.) Byproduct Tertiary Alcohol (Byproduct) Grignard Phenethylmagnesium bromide Ester Diethyl Oxalate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Intermediate1->Product - EtOMgBr Intermediate2->Byproduct H3O+ Workup

Caption: Reaction pathway for the Grignard synthesis showing the desired product and the formation of a tertiary alcohol byproduct.

References

Technical Support Center: Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxo-4-phenylbutyrate (EOPB), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing EOPB include the reaction of a phenylethyl Grignard reagent with diethyl oxalate (B1200264) or ethyl oxalyl monochloride, and the Fischer esterification of 2-oxo-4-phenylbutyric acid with ethanol (B145695).[1][2][3] The Grignard-based routes are common for industrial-scale production.

Q2: What is the typical appearance and purity of this compound?

A2: this compound is typically a pale yellow, oily liquid.[1] Commercially available EOPB and well-executed syntheses can achieve purities of 97% or higher, as determined by Gas Chromatography (GC).[1][4]

Q3: Why is moisture control critical in the Grignard-based synthesis of EOPB?

A3: Grignard reagents are highly reactive towards protic sources, such as water. Moisture will quench the Grignard reagent, reducing the amount available to react with the electrophile (e.g., diethyl oxalate) and significantly lowering the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q4: Can the final product undergo degradation?

A4: Yes, as a β-keto ester, this compound can be susceptible to hydrolysis back to its corresponding carboxylic acid, especially under strong acidic or basic conditions.[5][6] If the hydrolyzed β-keto acid is heated, it can undergo decarboxylation.[7] It is also sensitive to heat during distillation, which can lead to decomposition.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors, particularly in Grignard-based syntheses.

Probable Cause Troubleshooting & Optimization Steps
Inactive Grignard Reagent Grignard Initiation: Ensure the reaction has initiated. Look for signs like a slight temperature increase or the fading of iodine color if used as an initiator.[1] If it fails to start, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
Moisture Contamination Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use anhydrous solvents (e.g., THF, ether) and purge the reaction vessel with an inert gas like nitrogen or argon.[1]
Incorrect Reagent Stoichiometry Molar Ratios: Verify the molar ratios of the reactants. In Grignard reactions, ensure the magnesium turnings are in slight excess relative to the 2-bromoethylbenzene.
Side Reactions Wurtz Coupling: Slow, controlled addition of the alkyl halide to the magnesium suspension can minimize the formation of biphenylethane (Wurtz coupling byproduct).[3]
Inefficient Quenching/Workup Acidic Workup: During the workup, use a cold (0-20 °C) acidic solution (e.g., 10% HCl) to hydrolyze the intermediate complex and ensure the product moves to the organic layer.[1][3]

G

Issue 2: Product Purity and Contamination

Q: My final product is impure. What are the common side products and how can I remove them?

A: Impurities often arise from side reactions inherent to the chosen synthesis route. High vacuum distillation is the primary purification method, but complete removal of byproducts with similar boiling points can be challenging.[1]

Observed Impurity Probable Source Reaction Minimization & Removal Strategy
1,6-diphenylhexane-1,6-dione Reaction of the Grignard reagent with the α-keto group of the EOPB product.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Grignard reagent to diethyl oxalate to favor the desired reaction.[1] Difficult to remove by distillation due to high boiling point.
2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester Over-addition of the Grignard reagent to the ketone carbonyl of the EOPB product.Use a slight excess of diethyl oxalate relative to the Grignard reagent. Slow, controlled addition of the Grignard reagent is crucial.[1]
Biphenyl ethane Wurtz coupling of 2-bromoethylbenzene during Grignard formation.Add the 2-bromoethylbenzene slowly to the magnesium suspension. Using a solvent mixture like THF/methyl tert-butyl ether can also help.[1]
2-Oxo-4-phenylbutyric acid Hydrolysis of the final ester product during acidic workup or storage.Use a mild acidic workup and ensure the product is thoroughly dried and stored in a cool, dry place. Can be removed by washing the organic layer with a sodium bicarbonate solution.[1]

G B B S1 S1 B->S1 S2 S2 B->S2

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Diethyl Oxalate

This protocol is adapted from established procedures for synthesizing EOPB.[1]

1. Grignard Reagent Preparation:

  • In a dry 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer under a nitrogen atmosphere, add 7.2g of magnesium turnings and 30 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Add a small amount (2g) of β-bromoethylbenzene and a few crystals of iodine to initiate the reaction.

  • Once initiated (indicated by color fading and a slight exotherm), slowly add a mixture of 54.1g of β-bromoethylbenzene and 300 mL of methyl tert-butyl ether, maintaining the temperature between 50-60°C.

  • After the addition is complete, stir for an additional hour at the same temperature. Cool to room temperature to yield the Grignard solution.

2. Reaction with Diethyl Oxalate:

  • In a separate 1 L flask under nitrogen, prepare a solution of diethyl oxalate in anhydrous THF.

  • Cool the diethyl oxalate solution to 0-5°C in an ice-water bath.

  • Slowly add the prepared Grignard solution dropwise, ensuring the internal temperature does not exceed 5°C.

  • After complete addition, allow the mixture to stir at the same temperature for 5 hours, then warm to room temperature and stir for 1 hour.

3. Workup and Purification:

  • Slowly pour the reaction mixture into 200 mL of cold 10% hydrochloric acid and stir for 30 minutes.

  • Separate the organic layer. Wash it sequentially with sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by high vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Fischer Esterification

This protocol is based on the esterification of the corresponding keto-acid.[2]

1. Reaction Setup:

  • To a mixture of 650 mL of ethanol and 13 mL of concentrated sulfuric acid, add 130g of 2-Oxo-4-phenylbutyric acid.

  • Heat the mixture to reflux and maintain for 5 hours.

2. Workup and Purification:

  • Cool the reaction mixture and concentrate it to approximately half its original volume using a rotary evaporator.

  • Dilute the concentrated mixture with 500 mL of water. An oil will separate.

  • Collect the oil and extract the aqueous layer with ethyl acetate.

  • Combine the oil and the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Distill the residue under reduced pressure (e.g., 135-141°C at 3 mmHg) to yield pure this compound.[2]

Data Summary

The following table summarizes reported yields and purity for different synthesis methods.

Synthesis Method Key Reagents Reported Yield Reported Purity (GC) Reference
Grignardβ-bromoethylbenzene, Mg, Diethyl Oxalate85.7%97%[1]
Modified Grignardβ-halogeno-benzene, Mg, Ethyl oxalyl chloride, CuCN93.0%98%[4]
Fischer Esterification2-Oxo-4-phenylbutyric acid, Ethanol, H₂SO₄~80-85% (calculated from example)Not specified, purified by distillation[2]

References

Optimizing temperature for the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the asymmetric reduction of this compound?

A1: The optimal temperature is highly dependent on the catalyst system being used. For biocatalytic reductions, such as those using stereospecific carbonyl reductases (e.g., KmCR), the optimal temperature is often around 25-30°C.[1][2] For instance, the highest yield for the reduction using KmCR was achieved at 25°C.[1] In another study using Candida krusei SW2026, the optimal temperature was found to be 30°C.[2] Chemical reductions, such as those employing Corey-Bakshi-Shibata (CBS) catalysts, are typically performed at sub-zero temperatures, often between -20°C and 0°C, to maximize enantioselectivity.[3]

Q2: How does temperature affect the enantioselectivity (ee) of the reaction?

A2: Temperature is a critical factor influencing enantioselectivity. For many enzymatic reductions, while the reaction rate may increase with temperature, the enantioselectivity can either remain stable within a certain range or decrease at higher temperatures due to changes in the enzyme's conformational flexibility. In one study using KmCR, the optical purity remained consistently above 99% across a temperature range of 20°C to 45°C, even as the yield fluctuated.[1] For chemical catalysts like oxazaborolidines, lower temperatures generally lead to higher enantiomeric excess by favoring a more ordered transition state.[4]

Q3: How does temperature impact the reaction yield and rate?

A3: Temperature significantly affects both the reaction rate and the overall yield. Generally, increasing the temperature accelerates the reaction rate by increasing molecular collisions.[1] However, for enzymatic reactions, temperatures exceeding the optimum can lead to a sharp decline in yield due to enzyme denaturation and inactivation.[1] For example, with the KmCR enzyme, the yield increased up to 25°C and then decreased sharply at higher temperatures.[1] In chemical reductions, while lower temperatures favor selectivity, they also slow down the reaction rate, requiring longer reaction times.

Q4: What are the signs of catalyst or enzyme deactivation due to incorrect temperature?

A4: Signs of catalyst or enzyme deactivation include a stalled reaction (no further conversion of the substrate), a significant decrease in the reaction rate over time, or a lower-than-expected final yield. In biocatalytic systems, excessively high temperatures can cause the enzyme to unfold and lose its catalytic activity permanently.[1] For some chemical catalysts, high temperatures can lead to decomposition or the promotion of side reactions.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Enantiomeric Excess (ee) Suboptimal Temperature: The reaction temperature may be too high for the catalyst system, leading to a loss of stereocontrol.Optimize Temperature: For biocatalysts, test a range of temperatures (e.g., 20°C to 40°C) to find the optimal balance between activity and selectivity.[1] For chemical catalysts, try running the reaction at a lower temperature (e.g., -20°C).[3]
Low Reaction Yield Incorrect Temperature: The temperature might be too low, resulting in a slow or incomplete reaction, or too high, causing catalyst/enzyme deactivation.[1]Systematic Temperature Screening: Perform small-scale experiments at various temperatures (e.g., in 5°C increments) to identify the temperature that provides the highest yield. The optimal temperature for KmCR was found to be 25°C, with a sharp drop in yield above this point.[1]
Catalyst/Enzyme Deactivation: Prolonged exposure to non-optimal temperatures can irreversibly damage the catalyst.Verify Catalyst Stability: Check the manufacturer's specifications for the catalyst's thermal stability. Consider a fresh batch of catalyst and run the reaction at the recommended temperature.
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in both yield and enantioselectivity.Ensure Precise Temperature Control: Use a reliable temperature-controlled bath or reactor jacket. Continuously monitor the internal reaction temperature throughout the experiment.
Reaction Stalls or Proceeds Very Slowly Temperature Too Low: The activation energy barrier is not being overcome efficiently.Gradually Increase Temperature: Cautiously increase the temperature in small increments, while monitoring the reaction progress and enantioselectivity. Be careful not to exceed the catalyst's optimal temperature.
Enzyme Inactivation: For biocatalysis, the temperature may have exceeded the enzyme's stability limit.Lower the Temperature: Immediately reduce the temperature to the optimal range. In some cases, adding a fresh aliquot of the enzyme may be necessary to restart the reaction.

Data Presentation

Effect of Temperature on Enzymatic Asymmetric Reduction
Catalyst SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)Reference
Stereospecific carbonyl reductase (KmCR)20~55>99[1]
Stereospecific carbonyl reductase (KmCR)25 ~63 >99.9 [1]
Stereospecific carbonyl reductase (KmCR)30~50>99[1]
Stereospecific carbonyl reductase (KmCR)35~30>99[1]
Stereospecific carbonyl reductase (KmCR)40~20>99[1]
Candida krusei SW202630 95.1 99.7 [2]
Rhodotorula minuta IFO 092030-95[5]

Optimal conditions are highlighted in bold.

Experimental Protocols

General Protocol for Biocatalytic Reduction using Whole Cells

This protocol is a generalized procedure and may require optimization for specific microbial strains or enzymes.

  • Cultivation of Microorganism: Inoculate the chosen microorganism (e.g., E. coli expressing a carbonyl reductase, Candida krusei) into a suitable growth medium. Incubate with shaking at the optimal growth temperature until the desired cell density is reached.[3]

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).[1][3]

  • Reaction Setup:

    • Prepare a reaction mixture containing the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the washed cells.[6]

    • Place the reaction vessel in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).[1]

  • Reaction Initiation and Monitoring:

    • Add the substrate, this compound, to the reaction mixture to initiate the reduction. A co-solvent like isopropanol (B130326) may be used to improve substrate solubility.[1]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC).[3]

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction and separate the cells by centrifugation.[3]

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the yield and enantiomeric excess using chiral HPLC or GC.

Visualizations

Temperature_Optimization_Workflow Workflow for Temperature Optimization start Start define_range Define Temperature Range (e.g., 20°C - 40°C) start->define_range run_rxns Run Parallel Small-Scale Reactions at Different Temperatures define_range->run_rxns analyze Analyze Yield and Enantiomeric Excess (ee) by HPLC/GC run_rxns->analyze decision Is Optimal Temperature Identified? analyze->decision decision->define_range No, refine range optimal_temp Optimal Temperature Identified decision->optimal_temp Yes scale_up Proceed with Scale-Up Reaction optimal_temp->scale_up end End scale_up->end

Caption: A logical workflow for systematically optimizing the reaction temperature.

Troubleshooting_Guide Troubleshooting Decision Tree start Problem Encountered: Low Yield or Low ee check_temp_control Is Temperature Control Precise and Stable? start->check_temp_control improve_control Action: Improve Temperature Control Apparatus check_temp_control->improve_control No check_temp_value Is the Reaction Temperature Known to be Optimal? check_temp_control->check_temp_value Yes perform_screening Action: Perform Temperature Screening Experiments check_temp_value->perform_screening No check_stability Is Catalyst/Enzyme Thermally Stable at this Temperature? check_temp_value->check_stability Yes lower_temp Action: Lower Temperature and/or Use Fresh Catalyst check_stability->lower_temp No other_factors Investigate Other Parameters: pH, Substrate Concentration, Cofactor, etc. check_stability->other_factors Yes

Caption: A decision tree for troubleshooting common issues related to temperature.

References

Technical Support Center: Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic reduction of this compound?

The optimal pH for the enzymatic reduction of this compound is highly dependent on the specific enzyme or microbial system being used. Different biocatalysts exhibit maximal activity and stability at different pH values. For example, a stereospecific carbonyl reductase from Kluyveromyces marxianus (KmCR) has shown an optimal reaction pH of 7.0, leading to a productivity of approximately 89%.[1] In another study, the yeast Candida krusei SW2026 was found to be a highly effective biocatalyst for this reduction with an optimal pH of 6.6.[2] A purified carbonyl reductase from Kluyveromyces marxianus displayed its highest activity at pH 6.0.[2] Furthermore, an engineered bi-enzyme coupled system demonstrated optimal performance at a pH of 7.5.[3] It is crucial to determine the optimal pH for your specific enzyme system empirically.

Q2: How does pH affect the yield and enantioselectivity of the reaction?

pH can significantly impact both the reaction yield and the enantiomeric excess (ee). Enzyme activity is often bell-shaped with respect to pH, with the maximum activity observed at the optimal pH. Deviations from the optimal pH can lead to a decrease in enzyme activity and, consequently, a lower product yield. For instance, with KmCR, the yield reached its maximum at pH 7.0 and decreased as the pH moved above or below this value.[1] While pH can affect the enzyme's conformation and the ionization state of the substrate, in many reported cases for OPBE reduction, the enantioselectivity (optical purity) remains high across a range of pH values where the enzyme is active.[1]

Q3: What are common enzymes and microorganisms used for the reduction of this compound?

A variety of enzymes and whole-cell microbial systems are employed for the asymmetric reduction of this compound to produce the chiral intermediate, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key component in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] Common biocatalysts include:

  • Carbonyl Reductases (CRs): These enzymes, such as the one from Kluyveromyces marxianus (KmCR), are frequently used for their high stereospecificity.[1][2]

  • Yeast Strains: Various yeast species have been successfully used, including Candida krusei, Pichia angusta, and Saccharomyces cerevisiae.[2][4]

  • Engineered E. coli: Recombinant E. coli strains are often engineered to overexpress specific carbonyl reductases, sometimes in combination with a cofactor regeneration system like glucose dehydrogenase (GDH), to improve efficiency.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield Suboptimal pH: The reaction buffer pH is outside the optimal range for the enzyme, leading to low activity or denaturation.Empirically determine the optimal pH for your enzyme by testing a range of pH values (e.g., 6.0 to 8.0). Refer to the literature for the specific enzyme you are using for a starting point.[1][2][3]
Enzyme instability: The enzyme may not be stable at the reaction pH over the entire course of the reaction.Perform a pH stability study on your enzyme to determine the pH range in which it retains its activity over time.
Substrate or product inhibition: High concentrations of the substrate (OPBE) or the product ((R)-HPBE) can inhibit the enzyme's activity.Implement a fed-batch strategy for the substrate to maintain a lower, non-inhibitory concentration. Consider in-situ product removal techniques if product inhibition is suspected.
Low enantiomeric excess (ee) Presence of competing enzymes: If using a whole-cell system, endogenous reductases with different stereoselectivity may be present.Consider using a purified enzyme or an engineered microbial strain with the desired reductase overexpressed and competing pathways knocked out.
Suboptimal reaction conditions: While less common for enantioselectivity, extreme pH values could potentially alter the enzyme's conformation and affect its stereocontrol.Ensure the reaction is carried out within the optimal pH and temperature range for the specific enzyme.
Reaction stops before substrate is fully consumed Cofactor limitation: The reducing cofactor (NADH or NADPH) has been depleted.If not using a whole-cell system with inherent cofactor regeneration, ensure an efficient external cofactor regeneration system is in place (e.g., using glucose dehydrogenase and glucose, or formate (B1220265) dehydrogenase and formate).[3]
Enzyme inactivation: The enzyme may have lost activity over the course of the reaction due to instability at the operating pH or temperature.Re-evaluate the pH and temperature optima and stability of your enzyme. Consider enzyme immobilization to potentially enhance stability.

Experimental Protocols

Key Experiment: Determination of Optimal pH for Enzymatic Reduction

This protocol outlines a general procedure to determine the optimal pH for the enzymatic reduction of this compound using a purified enzyme or a whole-cell biocatalyst.

Materials:

  • This compound (OPBE)

  • Purified enzyme or whole-cell biocatalyst (e.g., recombinant E. coli)

  • NADPH or NADH cofactor

  • A series of buffers with different pH values (e.g., 0.1 M phosphate (B84403) buffer for pH 6.0-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Analytical equipment (e.g., HPLC with a chiral column)

Procedure:

  • Prepare Reaction Mixtures: In separate reaction vessels, prepare reaction mixtures containing the buffer of a specific pH, a defined concentration of OPBE, and the cofactor.

  • Initiate the Reaction: Add a fixed amount of the purified enzyme or whole-cell biocatalyst to each reaction vessel to start the reaction.

  • Incubation: Incubate the reactions at a constant temperature with agitation for a predetermined period.

  • Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product from the aqueous phase using an appropriate organic solvent like ethyl acetate.

  • Drying and Analysis: Dry the organic extracts over anhydrous sodium sulfate and analyze the samples by HPLC to determine the product concentration and enantiomeric excess.

  • Data Analysis: Plot the product yield and enantiomeric excess as a function of pH to identify the optimal pH for the reaction.

Visualizations

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) reaction Set up Reactions at Different pH Values prep_buffer->reaction prep_reagents Prepare Reaction Reagents (OPBE, Cofactor) prep_reagents->reaction prep_enzyme Prepare Enzyme/ Biocatalyst prep_enzyme->reaction incubation Incubate at Constant Temperature reaction->incubation extraction Quench and Extract Product incubation->extraction hplc Analyze by Chiral HPLC extraction->hplc data_analysis Determine Optimal pH (Yield and ee%) hplc->data_analysis

Caption: Workflow for determining the optimal pH for the enzymatic reduction of OPBE.

Logical Relationship: Effect of pH on Enzyme Activity

G cluster_enzyme Enzyme State cluster_outcome Reaction Outcome pH pH of Reaction Medium protonation Protonation State of Active Site Residues pH->protonation influences conformation Overall Enzyme Conformation pH->conformation influences binding Substrate Binding protonation->binding conformation->binding activity Catalytic Activity binding->activity yield Product Yield activity->yield

References

Common impurities in Ethyl 2-oxo-4-phenylbutyrate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-oxo-4-phenylbutyrate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Purity of Final Product (<97%) Incomplete reaction; Presence of significant side-products from the synthesis, particularly if using a Grignard-based route.Confirm reaction completion using TLC or GC analysis. If the reaction is complete, focus on purification. High-boiling point impurities may require fractional vacuum distillation.
Presence of Acidic Impurities Incomplete neutralization after acidic workup; Hydrolysis of the ester functionality.Wash the organic phase with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before solvent removal.
Cloudy or Emulsified Organic Layer During Aqueous Wash Formation of salts or insoluble by-products at the interface.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of celite.
Product Degradation During Distillation Overheating or prolonged exposure to high temperatures.Use high vacuum distillation to lower the boiling point of the product. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. Use a short path distillation apparatus for smaller scales to minimize residence time at high temperatures.
Inaccurate Quantification of Impurities by HPLC Co-elution of impurities with the main product or other impurities; Poor peak shape.Optimize the HPLC method by adjusting the mobile phase composition, gradient, or column chemistry. A reverse-phase C18 or Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water with a formic or phosphoric acid modifier is a good starting point.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via the Grignard reaction?

A1: The most common impurities originating from the Grignard synthesis route, which typically involves the reaction of a phenylethyl Grignard reagent with diethyl oxalate, include unreacted starting materials and reaction by-products.[1] Key impurities to be aware of are:

  • Unreacted Starting Materials:

    • β-bromoethylbenzene (or other phenylethyl halides)

    • Diethyl oxalate

  • Reaction By-products:

    • 1,6-diphenylhexane-1,6-dione[1][2]

    • 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester[1][2]

Q2: How can I detect and quantify the impurities in my sample?

A2: The recommended analytical methods for detecting and quantifying impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC: Often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification of volatile impurities. A typical purity for a distilled product is around 97% as determined by GC.[2]

  • HPLC: A reverse-phase HPLC method is suitable for the analysis of this compound and its non-volatile impurities.[1] A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, can provide good separation.[1]

Q3: What is the most effective method for removing the common by-products of the Grignard synthesis?

A3: High vacuum distillation is the most effective method for separating this compound from high-boiling point by-products like 1,6-diphenylhexane-1,6-dione and 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester.[1][2] The boiling point of this compound is reported to be in the range of 131-141°C at a pressure of 2-3 mmHg.[3]

Q4: How can I remove unreacted acidic starting materials or acidic by-products?

A4: Unreacted starting materials like 2-oxo-4-phenylbutyric acid (if the synthesis route involves esterification) and any acidic by-products can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate) with an aqueous basic solution.[3] A saturated solution of sodium bicarbonate (NaHCO3) is commonly used for this purpose, followed by a wash with saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.[1][2]

Quantitative Data Summary

ImpurityTypical SourceBoiling Point (°C)Removal MethodTypical Purity after Removal
β-bromoethylbenzeneUnreacted starting material~199 (at 760 mmHg)Vacuum Distillation>97%
Diethyl oxalateUnreacted starting material~185 (at 760 mmHg)Aqueous Wash, Vacuum Distillation>97%
2-oxo-4-phenylbutyric acidIncomplete esterification>300 (at 760 mmHg)Aqueous Wash (basic)>97%
1,6-diphenylhexane-1,6-dioneGrignard reaction by-productHighHigh Vacuum Distillation>97%
2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl esterGrignard reaction by-productHighHigh Vacuum Distillation>97%

Experimental Protocols

Protocol 1: Aqueous Wash for Removal of Acidic Impurities

Objective: To remove acidic impurities such as unreacted 2-oxo-4-phenylbutyric acid from a crude solution of this compound.

Methodology:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate) in a volume approximately 5-10 times that of the crude product.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The bottom aqueous layer contains the salts of the acidic impurities.

  • Drain the lower aqueous layer.

  • Repeat the wash with the NaHCO3 solution (steps 3-6) one more time.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any residual water and aid in layer separation.

  • Drain the lower aqueous brine layer.

  • Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent. The resulting solution contains the purified product, which can be concentrated by removing the solvent under reduced pressure.

Protocol 2: Purification by High Vacuum Distillation

Objective: To purify this compound from non-volatile and high-boiling point impurities.

Methodology:

  • Ensure the crude this compound has been subjected to an aqueous wash to remove any acidic impurities and is free of solvent.

  • Set up a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a collection flask, and a vacuum pump with a pressure gauge. It is crucial that all glassware is dry.

  • Place the crude product in the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Slowly and carefully apply the vacuum, aiming for a pressure of approximately 2-3 mmHg.

  • Once the desired vacuum is reached, begin to heat the distillation flask gently using a heating mantle.

  • Monitor the temperature of the vapor as it rises. Collect any initial low-boiling fractions in a separate flask.

  • Collect the main fraction of this compound at a vapor temperature of approximately 131-141°C (at 2-3 mmHg).[3]

  • Once the main fraction has been collected and the temperature begins to rise again, or if the distillation rate slows significantly, stop the distillation. The remaining residue in the distillation flask will contain the high-boiling point impurities.

  • Allow the apparatus to cool completely before releasing the vacuum.

Workflow for Impurity Identification and Removal

cluster_start Crude this compound cluster_analysis Impurity Analysis cluster_decision Purity Assessment cluster_purification Purification Steps cluster_end Final Product start Crude Product analysis GC/HPLC Analysis start->analysis decision Purity > 97%? analysis->decision wash Aqueous Wash (NaHCO3) decision->wash No end Pure this compound decision->end Yes distill High Vacuum Distillation wash->distill distill->analysis Re-analyze

Caption: Workflow for the identification and removal of impurities.

References

Technical Support Center: Improving Enantioselectivity in the Reduction of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)

Question: My reaction is producing the desired alcohol, but the enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. The following steps and considerations can help you troubleshoot and enhance the stereochemical control of your reaction.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee% Observed catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions Catalyst is appropriate for substrate class substrate Step 3: Consider Substrate Modification catalyst->substrate No known effective catalyst for this substrate conditions->substrate Optimization is insufficient success High ee% Achieved conditions->success Improved Enantioselectivity substrate->success Modification leads to better recognition

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Possible Causes and Solutions:

Potential Cause Recommended Action
Suboptimal Catalyst/Ligand The chiral ligand or catalyst may not be well-suited for this specific substrate. Screen a variety of chiral ligands (e.g., different BINAP derivatives for Ru-catalyzed hydrogenations) or biocatalysts (e.g., different yeast strains or purified ketoreductases).
Incorrect Reaction Temperature Temperature can have a significant impact on enantioselectivity. A common misconception is that lower temperatures always lead to higher ee%. It is crucial to screen a range of temperatures to find the optimum for your specific catalytic system.
Inappropriate Solvent The solvent can influence the conformation of the catalyst-substrate complex. Perform a solvent screen, including both polar and non-polar options. For instance, in the hydrogenation of this compound with a cinchonidine-modified Pt/γ-Al2O3 catalyst, the choice of solvent was found to strongly influence the enantioselectivity.[1]
Incorrect Hydrogen Pressure (for Hydrogenation) In catalytic hydrogenations, the hydrogen pressure can affect the enantioselectivity. It is advisable to test a range of pressures to determine the optimal condition for your reaction.[1]
pH (for Biocatalysis) For enzymatic reductions, the pH of the reaction medium is critical. The optimal pH can vary significantly between different enzymes. It is recommended to screen a range of pH values to find the ideal condition for your chosen biocatalyst. For example, the microbial reduction of this compound by Candida krusei SW2026 was optimized at a pH of 6.6.[2]
Presence of Impurities Impurities in the substrate, solvent, or catalyst can interfere with the stereodifferentiation process. Ensure all reagents are of high purity.
Issue 2: Low Conversion or Yield

Question: My reaction has high enantioselectivity, but the conversion of the starting material is low, resulting in a poor yield of the desired product. How can I improve the reaction efficiency?

Answer: Low conversion or yield, even with high enantioselectivity, can be addressed by optimizing the reaction parameters to favor product formation.

Troubleshooting Workflow for Low Conversion/Yield

G start Low Conversion/Yield Observed params Step 1: Optimize Reaction Parameters start->params catalyst Step 2: Evaluate Catalyst Loading & Stability params->catalyst Parameter optimization insufficient success High Conversion/Yield Achieved params->success Improved Conversion cofactor Step 3: Ensure Cofactor Regeneration (Biocatalysis) catalyst->cofactor Catalyst is stable and at optimal loading catalyst->success Increased yield cofactor->success Efficient regeneration boosts yield

Caption: A workflow for troubleshooting low reaction conversion and yield.

Possible Causes and Solutions:

Potential Cause Recommended Action
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period to determine the optimal reaction time.
Low Catalyst Loading The amount of catalyst may be insufficient. Incrementally increase the catalyst loading to find the optimal concentration.
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Consider using a more robust catalyst or modifying the reaction conditions (e.g., temperature, solvent) to enhance catalyst stability.
Poor Substrate Solubility If the substrate is not fully dissolved, the reaction rate will be limited. Try a different solvent or a co-solvent system to improve solubility. In microbial reductions, a two-liquid phase system can be employed to overcome substrate and product inhibition.[2]
Cofactor Limitation (Biocatalysis) Many enzymatic reductions require a cofactor (e.g., NADH or NADPH). The availability of the reduced cofactor can be a limiting factor. Implement a cofactor regeneration system, for example, by using a sacrificial alcohol like isopropanol (B130326) or a coupled enzyme system (e.g., with glucose dehydrogenase).
Product Inhibition The product of the reaction may be inhibiting the catalyst. This is particularly common in enzymatic reactions. Using a two-phase system or in-situ product removal can help to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which method is generally better for the enantioselective reduction of this compound: chemical catalysis or biocatalysis?

A1: Both chemical catalysis and biocatalysis can be highly effective, and the "better" method depends on the specific requirements of your synthesis, such as desired enantiomer, scale, cost, and available equipment.

  • Chemical Catalysis (e.g., Asymmetric Hydrogenation): This approach often utilizes transition metal catalysts (e.g., Ruthenium, Rhodium, Platinum) with chiral ligands (e.g., BINAP).[3] It can be highly efficient and scalable. However, it may require high pressures of hydrogen gas and the use of expensive and potentially toxic heavy metal catalysts.

  • Biocatalysis (e.g., Yeast or Isolated Enzymes): This method employs whole microorganisms (like baker's yeast) or purified enzymes (ketoreductases).[2] Biocatalysis is often performed under mild conditions (room temperature, atmospheric pressure, aqueous media), is highly enantioselective, and is considered a "green" chemistry approach. For instance, the reduction of this compound with Candida krusei SW2026 has been shown to produce the (R)-enantiomer with 99.7% ee and 95.1% yield.[2] However, substrate and product inhibition can be a challenge, and the isolation of the product from the reaction medium can sometimes be more complex.

Q2: Can I obtain both (R)- and (S)-enantiomers of ethyl 2-hydroxy-4-phenylbutyrate?

A2: Yes, it is possible to selectively synthesize both enantiomers.

  • Chemical Catalysis: The choice of the chiral ligand's enantiomer will determine the stereochemical outcome. For example, using (R)-BINAP or (S)-BINAP with a ruthenium catalyst will typically lead to the formation of the (R)- or (S)-alcohol, respectively.

  • Biocatalysis: Different microorganisms or enzymes can exhibit opposite stereopreferences. For example, while Candida krusei SW2026 produces the (R)-enantiomer, other microorganisms like commercially available Saccharomyces cerevisiae and Dekera sp. have been shown to produce the (S)-enantiomer with over 92% ee.[2]

Q3: What are some common co-substrates used for cofactor regeneration in biocatalytic reductions?

A3: In biocatalytic reductions that rely on NAD(P)H-dependent reductases, a co-substrate is often added to regenerate the consumed cofactor. Common co-substrates include:

  • Isopropanol: This is a widely used co-substrate where the enzyme also possesses alcohol dehydrogenase activity, oxidizing isopropanol to acetone (B3395972) while reducing NAD(P)+ to NAD(P)H.

  • Glucose: In whole-cell systems, glucose is often added as a carbon and energy source, and its metabolism generates the necessary reducing equivalents (NAD(P)H).

  • Formate (B1220265): Formate dehydrogenase can be used as a coupled enzyme to oxidize formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.

Q4: How can I monitor the progress and enantioselectivity of my reaction?

A4: The most common analytical techniques for monitoring the conversion and enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. A chiral stationary phase is used to achieve separation.

  • Chiral Gas Chromatography (GC): This technique is also effective for separating enantiomers, particularly for volatile compounds. A chiral column is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent can be used to determine the enantiomeric excess.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the enantioselective reduction of this compound.

Table 1: Biocatalytic Reduction of this compound

BiocatalystProduct EnantiomerEnantiomeric Excess (ee%)Yield (%)Reference
Candida krusei SW2026(R)99.795.1[2]
Saccharomyces cerevisiae (Baker's Yeast)(S)>92>90[2]
Dekera sp.(S)>92>90[2]
Rhodotorula minuta IFO 0920(R)95-[4]
Candida holmii KPY 12402(R)9458[4]
Pretreated Baker's Yeast(R)87.541.9 (conversion)[2]

Table 2: Chemocatalytic Reduction of this compound

Catalyst SystemProduct EnantiomerEnantiomeric Excess (ee%)Conversion/Yield (%)Reference
Cinchonidine-modified Pt/γ-Al2O3(R)68~95 (conversion)
Ru/MgO with (1R,2R)-diphenylethylenediamine---

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst.

Materials:

  • This compound

  • [RuCl2(BINAP)]2 complex (or a suitable precursor for in-situ generation)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or toluene)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if generating in-situ): In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral BINAP ligand in the chosen solvent. Stir the solution at room temperature for the recommended time to allow for complex formation.

  • Reaction Setup: In a glovebox, charge the autoclave with the catalyst solution and the this compound substrate. The substrate-to-catalyst ratio (S/C) should be carefully chosen (typically ranging from 100 to 10,000).

  • Hydrogenation: Seal the autoclave and remove it from the glovebox. Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 4 to 100 atm) and begin stirring.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 25 to 80 °C). The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. The reaction mixture can then be filtered to remove the catalyst (if heterogeneous) and the solvent removed under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography. The enantiomeric excess of the purified ethyl 2-hydroxy-4-phenylbutyrate should be determined by chiral HPLC or GC.

Workflow for Asymmetric Hydrogenation

G start Start catalyst_prep Prepare Ru-BINAP Catalyst start->catalyst_prep reaction_setup Charge Autoclave with Substrate and Catalyst catalyst_prep->reaction_setup hydrogenation Pressurize with H2 and Heat reaction_setup->hydrogenation monitoring Monitor Reaction Progress hydrogenation->monitoring workup Depressurize, Filter, and Evaporate Solvent monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Analyze ee% by Chiral HPLC/GC purification->analysis end End analysis->end

Caption: A general experimental workflow for asymmetric hydrogenation.

Protocol 2: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol provides a general procedure for the enantioselective reduction of this compound using commercially available baker's yeast.

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) or glucose

  • Tap water

  • Erlenmeyer flask

  • Orbital shaker

  • Extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, dissolve sucrose or glucose in warm tap water (around 30-35 °C). Add the active dry baker's yeast and swirl gently to suspend. Let the mixture stand for about 15-30 minutes until signs of fermentation (foaming) are visible.

  • Substrate Addition: Once the yeast is active, add the this compound to the flask. The substrate concentration should be kept relatively low (e.g., 1-5 g/L) to avoid inhibition.

  • Incubation: Place the flask on an orbital shaker and incubate at a controlled temperature (e.g., 25-30 °C) with moderate agitation (e.g., 150-200 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals. Extract the aliquot with a suitable organic solvent and analyze by TLC, GC, or HPLC.

  • Work-up: When the reaction is complete (typically after 24-72 hours), add diatomaceous earth to the reaction mixture to aid in the filtration of the yeast cells. Filter the mixture through a pad of diatomaceous earth.

  • Extraction: Transfer the filtrate to a separatory funnel and extract several times with an organic solvent like ethyl acetate.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the enantiomeric excess of the purified ethyl 2-hydroxy-4-phenylbutyrate by chiral HPLC or GC.

Workflow for Biocatalytic Reduction with Baker's Yeast

G start Start activate_yeast Activate Baker's Yeast with Sugar start->activate_yeast add_substrate Add this compound activate_yeast->add_substrate incubate Incubate on Orbital Shaker add_substrate->incubate monitoring Monitor Reaction Progress incubate->monitoring workup Filter Yeast Cells monitoring->workup Reaction Complete extract Extract Product with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify analyze Analyze ee% by Chiral HPLC/GC purify->analyze end End analyze->end

Caption: A general experimental workflow for biocatalytic reduction.

References

Technical Support Center: Byproduct Formation in the Hydrogenation of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of Ethyl 2-oxo-4-phenylbutyrate to produce Ethyl 2-hydroxy-4-phenylbutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the catalytic hydrogenation of this compound?

A1: While the primary goal is the selective hydrogenation of the α-keto group to a hydroxyl group, several side reactions can occur, leading to the formation of byproducts. The most common byproducts include:

  • Ethyl 4-phenylbutyrate (B1260699): Formed through over-reduction of the desired α-hydroxy ester.

  • 2-Hydroxy-4-phenylbutyric acid: Resulting from the hydrolysis of the ethyl ester group.

  • Ethyl 4-phenyl-2-(4-phenylbutanoyloxy)butyrate (Dimer): Can form through intermolecular transesterification.

  • Benzene: Arises from the hydrogenolysis of the C-C bond between the phenyl group and the butyrate (B1204436) chain.

  • Decarboxylated products: Loss of the ethyl formate (B1220265) group can lead to the formation of 1-phenylpropane.

Q2: What are the primary factors influencing the formation of these byproducts?

A2: Byproduct formation is influenced by several reaction parameters:

  • Catalyst Type: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel, Ru-based complexes) significantly impacts selectivity. For instance, palladium catalysts are known for their high activity, which can sometimes lead to over-reduction.

  • Reaction Temperature: Higher temperatures can promote over-reduction, hydrogenolysis, and decarboxylation reactions.

  • Hydrogen Pressure: Elevated hydrogen pressure can increase the rate of over-reduction.

  • Solvent: The polarity and protic nature of the solvent can influence side reactions like ester hydrolysis. Alcohols like methanol (B129727) or ethanol (B145695) can also participate in transesterification.

  • Reaction Time: Prolonged reaction times can lead to the accumulation of over-reduced and other secondary byproducts.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons or participate in side reactions.

Q3: How can I minimize the formation of Ethyl 4-phenylbutyrate (over-reduction product)?

A3: To minimize over-reduction:

  • Optimize Catalyst Selection: Use a catalyst with higher selectivity for the keto group over the hydroxyl group. Rhodium- and Ruthenium-based catalysts often show good selectivity.

  • Control Reaction Conditions: Operate at lower hydrogen pressures and temperatures.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed.

Q4: What causes the hydrolysis of the ethyl ester to 2-hydroxy-4-phenylbutyric acid, and how can it be prevented?

A4: Ester hydrolysis is typically caused by the presence of water in the reaction mixture, which can be exacerbated by acidic or basic conditions on the catalyst surface. To prevent this:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Neutral Catalyst Support: Use a neutral catalyst support to avoid acid or base-catalyzed hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High levels of Ethyl 4-phenylbutyrate Over-reduction1. Decrease hydrogen pressure.2. Lower the reaction temperature.3. Reduce reaction time.4. Switch to a more selective catalyst (e.g., Ru or Rh-based).5. Monitor the reaction closely and stop upon completion.
Presence of 2-Hydroxy-4-phenylbutyric acid Ester hydrolysis due to water1. Use freshly dried, anhydrous solvents.2. Handle catalyst and reagents under an inert atmosphere.3. Use a catalyst with a neutral support.
Formation of high molecular weight impurities (dimers) Intermolecular transesterification1. Use aprotic solvents.2. Lower the reaction temperature.3. Reduce catalyst loading if it has acidic or basic sites.
Detection of Benzene Hydrogenolysis1. Use a less aggressive catalyst (e.g., avoid high-activity Pd/C at high temperatures).2. Lower the reaction temperature and pressure.3. Consider a catalyst with a different support that is less prone to promoting hydrogenolysis.
Low overall yield with gas evolution (CO₂) Decarboxylation1. Operate at lower temperatures.2. Ensure the catalyst is not highly acidic.
Incomplete conversion Inactive catalyst or insufficient reaction time/pressure/temperature1. Use fresh, active catalyst.2. Ensure proper catalyst handling to avoid deactivation.3. Increase reaction time, temperature, or hydrogen pressure incrementally.4. Check for impurities in the substrate that may be poisoning the catalyst.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, or [RuCl₂(S)-BINAP]₂)

  • Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, Toluene)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite)

Procedure (Example with Pd/C):

  • Catalyst Preparation: In a hydrogenation vessel purged with an inert gas, suspend the catalyst (typically 1-5 mol%) in the anhydrous solvent.

  • Substrate Addition: Dissolve this compound in the anhydrous solvent and add it to the hydrogenation vessel under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Reaction: Stir or shake the reaction mixture at the desired temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, if necessary.

Analytical Method for Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) before injection.

  • Identification: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

Visualizations

Byproduct_Formation_Pathway This compound This compound Ethyl 2-hydroxy-4-phenylbutyrate (Desired Product) Ethyl 2-hydroxy-4-phenylbutyrate (Desired Product) This compound->Ethyl 2-hydroxy-4-phenylbutyrate (Desired Product) Hydrogenation (H2, Catalyst) Benzene Benzene This compound->Benzene Hydrogenolysis 1-Phenylpropane 1-Phenylpropane This compound->1-Phenylpropane Decarboxylation Ethyl 4-phenylbutyrate Ethyl 4-phenylbutyrate Ethyl 2-hydroxy-4-phenylbutyrate (Desired Product)->Ethyl 4-phenylbutyrate Over-reduction 2-Hydroxy-4-phenylbutyric acid 2-Hydroxy-4-phenylbutyric acid Ethyl 2-hydroxy-4-phenylbutyrate (Desired Product)->2-Hydroxy-4-phenylbutyric acid Hydrolysis Dimer Dimer Ethyl 2-hydroxy-4-phenylbutyrate (Desired Product)->Dimer Transesterification

Caption: Potential byproduct formation pathways in the hydrogenation of this compound.

Troubleshooting_Workflow start Experiment Start reaction Hydrogenation Reaction start->reaction analysis Analyze Crude Product (GC/HPLC) reaction->analysis acceptable Acceptable Purity? analysis->acceptable end Proceed to Purification acceptable->end Yes troubleshoot Identify Major Byproduct(s) acceptable->troubleshoot No adjust Adjust Reaction Parameters (Temp, Pressure, Catalyst, Time, Solvent) troubleshoot->adjust rerun Re-run Experiment adjust->rerun rerun->reaction

Caption: A logical workflow for troubleshooting byproduct formation in the hydrogenation experiment.

Overcoming mass transfer limitations in biocatalytic reduction of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly mass transfer limitations, during the biocatalytic reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding chiral alcohol, Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). (R)-HPBE is a critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3]

Troubleshooting Guide & FAQs

Q1: My reaction is exhibiting a low conversion rate and slow reaction time. What are the primary causes related to mass transfer?

A: Low yield and slow kinetics are common issues primarily stemming from the inherent properties of the substrate and the biocatalytic system. The main culprits include:

  • Poor Substrate Solubility: this compound (OPBE) is hydrophobic and has low solubility in aqueous media, which is the typical environment for enzymes. This limits the availability of the substrate to the enzyme's active site.

  • Substrate and Product Inhibition: High concentrations of the hydrophobic substrate can be toxic to whole-cell biocatalysts, potentially denaturing enzymes and damaging cell membranes.[1] The product, (R)-HPBE, can also be inhibitory to the enzyme.

  • Cell Membrane Barrier: When using whole-cell biocatalysts (e.g., yeast or bacteria), the cell wall and membrane act as a physical barrier, impeding the diffusion of the substrate into the cell and the product out of the cell. This leads to longer reaction times and lower catalytic efficiency.[1]

Q2: How can I improve substrate availability and mitigate the toxicity of the organic substrate to my biocatalyst?

A: A highly effective strategy is to implement a two-phase, or biphasic, aqueous-organic system.[1][2] This setup addresses the core problems of solubility and toxicity:

  • Substrate Reservoir: The organic phase acts as a reservoir for the hydrophobic OPBE, allowing for a high overall substrate load in the reactor.

  • Controlled Release: A small, controlled amount of the substrate partitions from the organic phase into the aqueous phase where the biocatalyst resides. This maintains a low, non-toxic concentration of the substrate in the immediate vicinity of the enzyme.[1]

  • Product Extraction: The hydrophobic product can diffuse back into the organic phase, reducing potential product inhibition in the aqueous phase.

Q3: I want to set up a biphasic system. Which organic co-solvents are recommended, and how will they impact my enzyme's activity?

A: The choice of the organic co-solvent is critical, as it must be biocompatible and not denature the enzyme. The ideal solvent should have high solubility for the substrate and product but low solubility in water. Non-polar solvents with a high logP value are often preferred as they tend to be less disruptive to enzyme structure.[4] However, empirical testing is crucial. Some enzymes exhibit remarkable tolerance and even enhanced activity in the presence of specific organic solvents.[5]

Data Summary: Effect of Co-solvents on Biocatalytic Reduction

Co-solvent (in biphasic system)BiocatalystSubstrateProduct YieldEnantiomeric Excess (ee)Reference
No Co-solventKmCROPBE14%>99%[1]
AcetonitrileKmCROPBE44%>99%[1]
Tetrahydrofuran (THF)KmCROPBE19%>99%[1]
BenzeneBaker's YeastEOPBHighHigh[2]
n-DodecaneAlcohol Dehydrogenase---[4]

Note: n-Dodecane was noted for its ability to enhance thermal stability rather than for a specific yield in the provided context.[4]

Q4: My enzyme's stability is poor in the optimized reaction conditions. How can I make it more robust and reusable?

A: Enzyme immobilization is a powerful and widely used technique to enhance enzyme stability, facilitate reuse, and simplify downstream product separation.[6] The primary methods include:

  • Adsorption: The enzyme is physically bound to a solid support via weak interactions like van der Waals forces.[6][7] This method is simple but can be susceptible to enzyme leaching.

  • Entrapment: The enzyme is physically confined within a porous polymer matrix, such as a calcium alginate or polyacrylamide gel.[7][8] This prevents leaching while allowing the substrate and product to diffuse.

  • Covalent Bonding: The enzyme is attached to a solid support via stable covalent bonds, offering a very strong and stable immobilization.[8][9]

  • Cross-Linking: Enzyme molecules are linked to each other using a bifunctional reagent like glutaraldehyde, creating larger, insoluble aggregates.[6]

In addition to immobilization, protein engineering strategies like directed evolution can be used to generate enzyme variants with simultaneously improved thermostability and catalytic activity.[10]

Q5: Even with a biphasic system, mass transfer seems to be the rate-limiting step. Are there any advanced reactor technologies to further intensify the process?

A: Yes, for systems with significant mass transfer limitations, advanced process intensification technologies can provide a solution. One such technology is High-Performance Counter-Current Chromatography (HPCCC) . An HPCCC system can be used as a reactor to create extremely rapid mass transfer between two immiscible phases.[11][12] It works by generating continuous mixing and settling zones through centrifugal forces, dramatically increasing the interfacial area between the aqueous and organic phases. This method has been shown to be up to 70 times faster than traditional batch reactors for certain biphasic reactions.[11][13]

Data Presentation

Table 1: Comparison of Biocatalytic Systems for (R)-HPBE Production

Biocatalyst SystemSubstrate Conc.YieldEnantiomeric Excess (ee)Key FeatureReference
Candida krusei SW2026 (Whole Cell)2.5 g/L95.1%99.7%High ee in aqueous system[2]
Recombinant E. coli with KmCR (Free Enzyme)20 g/L82%97.4%Biphasic system used to overcome inhibition[1]
Rhodotorula minuta IFO 0920 (Whole Cell)-58%90%Interface bioreactor[14]
Recombinant E. coli with CpCR-GDH fusion920 mM (fed-batch)~99%99.9%Fused enzyme system for cofactor regeneration[15]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction in an Aqueous-Organic Biphasic System

This protocol provides a general framework. Optimal conditions such as pH, temperature, buffer, co-solvent ratio, and biocatalyst loading must be determined empirically.

  • Biocatalyst Preparation:

    • Whole Cells: Culture the selected microorganism (e.g., Candida, Rhodotorula, or recombinant E. coli) under optimal growth conditions. Harvest cells by centrifugation (e.g., 9000 rpm for 10 min), wash twice with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) or saline solution, and store as a cell paste at 4°C or -20°C for later use.[1]

    • Free Enzyme: Prepare a cell-free extract by disrupting the cells (e.g., sonication or high-pressure homogenization) followed by centrifugation to remove cell debris. The resulting supernatant containing the crude enzyme can be used directly or after purification.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the aqueous phase, typically a phosphate buffer (e.g., 100 mM, pH 7.0).

    • Add any necessary cofactors (e.g., NAD(P)H) and a cofactor regeneration system if using a free enzyme (e.g., glucose and glucose dehydrogenase).[15]

    • Add the prepared biocatalyst (whole cells or cell-free extract) to the aqueous phase to a predetermined concentration (e.g., 50 g/L wet cells).[1]

    • Add the selected organic co-solvent (e.g., n-dodecane, ethyl acetate) to the desired volumetric ratio (e.g., 1:1 v/v aqueous:organic).

    • Dissolve the substrate, this compound (OPBE), in the organic phase to the target concentration.

  • Reaction Execution and Monitoring:

    • Initiate the reaction by adding the substrate-containing organic phase to the aqueous biocatalyst suspension.

    • Incubate the reaction at the optimal temperature (e.g., 30-37°C) with vigorous agitation (e.g., 200 rpm) to ensure adequate mixing and facilitate mass transfer between the phases.

    • Withdraw samples from the organic phase at regular time intervals.

    • Analyze the samples by a suitable method like HPLC or GC to determine the concentration of the substrate and product.

    • Determine the enantiomeric excess (ee) of the product using a chiral column.[16]

Protocol 2: Enzyme Immobilization by Entrapment in Calcium Alginate Beads

  • Preparation of Sodium Alginate Solution: Prepare a 2-4% (w/v) solution of sodium alginate in distilled water or buffer. Gently heat and stir until the solution is homogeneous and clear. Allow it to cool to room temperature.

  • Enzyme Addition: Add the enzyme solution or cell-free extract to the sodium alginate solution and mix gently to avoid denaturation. The enzyme-to-alginate ratio needs to be optimized for the specific application.

  • Bead Formation: Extrude the enzyme-alginate mixture dropwise into a cold, gently stirring solution of 0.2 M calcium chloride (CaCl₂). A syringe with a needle is commonly used for this purpose.

  • Curing: Allow the newly formed beads to harden (cure) in the CaCl₂ solution for 30-60 minutes with gentle stirring.

  • Washing: Collect the beads by filtration and wash them thoroughly with buffer to remove excess calcium ions and any unbound enzyme.

  • Storage: Store the immobilized enzyme beads in buffer at 4°C until use.

Visualizations

TroubleshootingWorkflow Troubleshooting Mass Transfer Limitations start Start: Low Yield / Slow Reaction q1 Is the substrate hydrophobic? start->q1 sol1 Implement a Biphasic Aqueous-Organic System q1->sol1 Yes q4 Are you using whole cells? q1->q4 No (or also consider) q2 Is the enzyme unstable in the new system? sol1->q2 sol2 Immobilize the Enzyme (e.g., Entrapment, Adsorption) q2->sol2 Yes q3 Is mass transfer still the rate-limiting step? q2->q3 No sol2->q3 sol3 Use Advanced Reactor (e.g., HPCCC) q3->sol3 Yes end Process Optimized q3->end No sol3->end sol4 Consider cell permeabilization or using free enzyme q4->sol4 Yes sol4->q1

Caption: A troubleshooting workflow for diagnosing and resolving mass transfer issues.

BiphasicSystem Biphasic Biocatalytic System Workflow cluster_0 Organic Phase (Substrate Reservoir) cluster_1 Aqueous Phase (Reaction Medium) Substrate_org Substrate (OPBE) in Organic Solvent Substrate_aq Substrate (aq) Substrate_org->Substrate_aq Mass Transfer (Partitioning) Product_org Product ((R)-HPBE) in Organic Solvent Biocatalyst Biocatalyst (Enzyme / Whole Cell) in Buffer Product_aq Product (aq) Biocatalyst->Product_aq Biocatalytic Reduction Substrate_aq->Biocatalyst Uptake Product_aq->Product_org Mass Transfer (Extraction)

Caption: Workflow of a biphasic system for biocatalytic reduction.

ImmobilizationStrategies Enzyme Immobilization Strategies parent Immobilization Methods adsorption Adsorption (Weak physical bonds to support) parent->adsorption covalent Covalent Bonding (Strong chemical bonds to support) parent->covalent entrapment Entrapment (Physical confinement in a matrix) parent->entrapment crosslinking Cross-Linking (Enzyme-enzyme covalent bonds) parent->crosslinking

Caption: Common strategies for enzyme immobilization to improve stability.

References

Preventing racemization during the synthesis of (R)-2-hydroxy-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-2-hydroxy-4-phenylbutyrate.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

If you are observing a lower than expected enantiomeric excess (ee) for your (R)-2-hydroxy-4-phenylbutyrate, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Biocatalyst Performance (Asymmetric Reduction) - Verify Enzyme Activity: Ensure the enzyme or whole-cell catalyst is active. Improper storage or handling can lead to loss of activity. - Optimize Reaction Conditions: Temperature, pH, and co-solvent choice can significantly impact enantioselectivity. Review literature for the optimal conditions for your specific biocatalyst.[1] - Cofactor Limitation: Ensure adequate cofactor (e.g., NADPH) and a robust regeneration system (e.g., using glucose dehydrogenase) are in place.[2]
Racemization During Reaction - Base-Catalyzed Racemization: If your reaction conditions are basic, the alpha-proton of the ester can be abstracted, leading to racemization. Maintain a neutral or slightly acidic pH if the synthetic route allows. - Prolonged Reaction Times: Extended exposure to non-ideal conditions can increase the likelihood of racemization. Monitor the reaction progress and stop it once optimal conversion is reached.[3]
Racemization During Workup/Purification - Avoid Strong Acids/Bases: During extraction and purification, avoid using strong acidic or basic conditions, which can catalyze enolization and lead to racemization.[3][4] - Temperature Control: Perform purification steps at lower temperatures to minimize the risk of racemization.[5]
Inaccurate ee Measurement - Validate Analytical Method: Ensure your chiral HPLC or GC method is properly validated for separating the (R) and (S) enantiomers. Check the column, mobile phase, and detection parameters.[6]

Issue 2: Low Yield of (R)-2-hydroxy-4-phenylbutyrate

Low product yield can be attributed to several factors throughout the synthetic process.

Potential Cause Troubleshooting Steps
Poor Substrate Conversion (Asymmetric Reduction) - Substrate Inhibition: High concentrations of the starting material, ethyl 2-oxo-4-phenylbutyrate (OPBE), can inhibit the enzyme. Implement a substrate feeding strategy to maintain a low, optimal substrate concentration.[2] - Insufficient Catalyst Loading: Increase the amount of enzyme or whole-cell catalyst in the reaction.[1] - Inefficient Cofactor Regeneration: The system for regenerating the NADPH or NADH cofactor may be inefficient. Ensure the co-substrate (e.g., glucose, isopropanol) is not limiting.[2]
Product Degradation - Harsh Reaction/Workup Conditions: Extreme pH or high temperatures can lead to the degradation of the product. Use mild conditions throughout the synthesis and purification process.
Losses During Purification - Optimize Chromatography: If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation and recovery.[6] - Incomplete Extraction: Ensure the pH is optimized for extraction and use an adequate volume of solvent.
Theoretical Yield Limitation (Kinetic Resolution) - Method Limitation: Standard kinetic resolution has a maximum theoretical yield of 50%. To exceed this, implement a dynamic kinetic resolution by adding a racemization catalyst for the unwanted enantiomer.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for α-hydroxy esters like (R)-2-hydroxy-4-phenylbutyrate?

A1: The primary mechanism for racemization is through the formation of an enol or enolate intermediate, which is achiral at the α-carbon.[3] This process, known as enolization, can be catalyzed by both acids and bases. The acidic proton on the α-carbon is abstracted, forming a planar enolate, and subsequent reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers.

Q2: Which synthetic strategies are most effective at preventing racemization during the formation of (R)-2-hydroxy-4-phenylbutyrate?

A2: Biocatalytic asymmetric reduction of the prochiral precursor, this compound (OPBE), is a highly effective method.[2][8] This approach utilizes stereoselective enzymes, such as carbonyl reductases or alcohol dehydrogenases, that create the desired stereocenter with very high fidelity, often achieving enantiomeric excess values greater than 99%.[1][2] Chemo-enzymatic methods, such as lactonase-catalyzed resolution followed by hydrogenation, also provide high optical purity.[9][10]

Q3: Can racemization occur during the esterification of (R)-2-hydroxy-4-phenylbutyric acid?

A3: Yes, under harsh conditions. Standard Fischer esterification, which uses an alcohol in the presence of a strong acid catalyst (like sulfuric acid) and heat, can potentially lead to racemization. To mitigate this, it is advisable to use milder conditions, such as performing the reaction at a lower temperature and for a shorter duration.[11]

Q4: How can I monitor the enantiomeric excess (ee) during my reaction?

A4: The most common and accurate method for monitoring ee is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6][9] These techniques use a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.

Q5: Are there any specific storage recommendations to prevent racemization of the final product?

A5: To prevent racemization during storage, it is best to keep the purified (R)-2-hydroxy-4-phenylbutyrate in a neutral, anhydrous environment at a low temperature. Avoid storing it in solutions that are strongly acidic or basic.

Data Presentation

Table 1: Comparison of Biocatalytic Methods for (R)-2-hydroxy-4-phenylbutyrate Synthesis

Biocatalyst SystemSubstrate (OPBE) Conc.Conversion (%)Enantiomeric Excess (ee) (%)Reference
Candida krusei SW2026 (whole cell)~4.1 g/L~91%>99%[6]
Carbonyl reductase (CpCR) with GDH30 mM98.3%99.9%[2]
Carbonyl reductase (KmCR)10.3 g/L62%≥99.9%[1]
Candida boidinii (whole cell)20 mM92%99%[6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound (OPBE) using a Carbonyl Reductase/GDH Coupled System

This protocol is based on the methodology for a highly efficient bi-enzyme coupled system.[2]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing the carbonyl reductase (CpCR) and glucose dehydrogenase (GDH). Harvest the cells via centrifugation and prepare a whole-cell biocatalyst suspension in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor, prepare the reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.0)

    • This compound (OPBE) (e.g., 30 mM)

    • Glucose (as co-substrate for GDH, e.g., 1.2 equivalents)

    • NADP+ (catalytic amount, e.g., 0.1 mM)

    • Whole-cell biocatalyst

  • Reaction Execution:

    • Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by periodically taking samples and analyzing the conversion of OPBE and the enantiomeric excess of the (R)-2-hydroxy-4-phenylbutyrate product by chiral HPLC.

  • Workup and Purification:

    • Once the reaction is complete, centrifuge to remove the cells.

    • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) (3 times).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[6]

Protocol 2: Chiral HPLC Analysis of (R)-2-hydroxy-4-phenylbutyrate

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 225 nm.[1]

    • Temperature: 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The (R) and (S) enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Visualizations

experimental_workflow start Start: Prepare Reaction Mixture (OPBE, Buffer, Cofactor, Glucose) biocatalyst Add Whole-Cell Biocatalyst (CpCR/GDH System) start->biocatalyst reaction Asymmetric Reduction (Controlled Temp & pH) biocatalyst->reaction monitoring Monitor Reaction (Chiral HPLC) reaction->monitoring Sample workup Workup: Cell Removal & Extraction reaction->workup Reaction Complete monitoring->reaction Continue purification Purification (Column Chromatography) workup->purification product Final Product: (R)-2-hydroxy-4-phenylbutyrate purification->product

Caption: Workflow for the biocatalytic synthesis of (R)-2-hydroxy-4-phenylbutyrate.

racemization_pathway R_ester (R)-α-hydroxy ester enolate Planar Enolate (Achiral Intermediate) R_ester->enolate - H+ enolate->R_ester + H+ S_ester (S)-α-hydroxy ester enolate->S_ester + H+ catalyst Acid or Base Catalyst catalyst->enolate

Caption: Mechanism of racemization for α-hydroxy esters via an enolate intermediate.

References

Technical Support Center: Stability of Ethyl 2-oxo-4-phenylbutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 2-oxo-4-phenylbutyrate in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in organic solvents?

A1: The primary stability concerns for this compound, a β-keto ester, in organic solvents revolve around two main phenomena:

  • Transesterification: When dissolved in alcoholic solvents (e.g., methanol (B129727), ethanol), this compound can undergo transesterification, where the ethyl group of the ester is exchanged with the alkyl group of the solvent. This reaction is often catalyzed by acidic or basic impurities.

  • Keto-Enol Tautomerism: this compound exists as an equilibrium mixture of keto and enol tautomers.[1] The ratio of these tautomers is highly dependent on the solvent's polarity, which can affect the compound's reactivity and lead to complex analytical results.[2][3] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar solvents stabilize the more polar keto form.[1][2]

Q2: How should I store solutions of this compound in organic solvents?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize the rate of potential degradation.

  • Inert Atmosphere: To prevent oxidation, it is recommended to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Dry Solvents: Use anhydrous organic solvents to prevent hydrolysis of the ester functionality.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

Q3: Can I use alcoholic solvents like methanol or ethanol (B145695) to prepare stock solutions?

A3: While alcoholic solvents can be used, it is important to be aware of the risk of transesterification, especially for long-term storage or if acidic or basic conditions are present.[4] If an alcoholic solvent must be used, it is advisable to prepare fresh solutions before use and to store them at low temperatures for short periods. For long-term storage, aprotic solvents are generally preferred.

Q4: I am observing peak splitting or broad peaks during HPLC analysis of my sample. What could be the cause?

A4: Peak splitting or broadening in HPLC analysis of β-keto esters like this compound is often related to the keto-enol tautomerism. The two tautomers may have slightly different retention times on the HPLC column, leading to distorted peak shapes. Several factors can influence this:

  • Solvent Composition: The mobile phase composition can affect the keto-enol equilibrium.

  • Temperature: Column temperature can influence the rate of interconversion between tautomers.

  • Column Chemistry: The stationary phase of the column can interact differently with the keto and enol forms.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger or weaker than the mobile phase, it can cause peak distortion.[5]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare fresh stock solutions before each experiment. - Store stock solutions in small, single-use aliquots at -80°C under an inert atmosphere. - Periodically check the purity of the stock solution using HPLC or NMR.
Solvent-Induced Reactivity - If using alcoholic solvents, consider switching to aprotic solvents like acetonitrile (B52724), DMSO, or DMF to avoid transesterification. - Ensure solvents are free from acidic or basic impurities that could catalyze degradation.
Keto-Enol Tautomerism - Be aware that the reactive species may be the enol or enolate form. The solvent can influence the concentration of these species. - For reactions involving the enolate, ensure appropriate base and anhydrous conditions are used.[1]
Issue 2: Analytical Challenges (HPLC/NMR)
Potential Cause Troubleshooting Steps
Peak Splitting/Broadening in HPLC - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., solvent ratio, pH of aqueous component if applicable) to improve peak shape. - Adjust Temperature: Vary the column temperature to see if it affects peak shape. Lower temperatures can sometimes slow down the interconversion between tautomers. - Change Injection Solvent: Dissolve the sample in the initial mobile phase to minimize solvent effects.[5] - Consider a Different Column: A column with a different stationary phase may provide better separation of the tautomers or result in a single, sharp peak if the interconversion is fast on the column.
Complex NMR Spectra - Identify Tautomeric Peaks: The presence of both keto and enol forms will result in two sets of peaks in the NMR spectrum. The ratio of these peaks can be used to determine the tautomeric equilibrium in that specific solvent.[1] - Temperature Variation: Acquiring NMR spectra at different temperatures can help to distinguish between tautomers and other species, as the equilibrium may shift with temperature.

Data Presentation

Due to the limited publicly available quantitative stability data for this compound, the following table provides a qualitative assessment of its stability in common organic solvents based on the general chemical properties of β-keto esters.

Solvent Solvent Type Potential Stability Issues Recommended Storage
Acetonitrile Polar AproticGenerally stable. Low risk of solvent reactivity.Long-term at -20°C or below.
Dimethyl Sulfoxide (DMSO) Polar AproticGenerally stable. Hygroscopic, so use of anhydrous grade is critical to prevent hydrolysis.Long-term at room temperature or below. Protect from moisture.
N,N-Dimethylformamide (DMF) Polar AproticGenerally stable. Can contain basic impurities (amines) that may catalyze degradation over time.Long-term at -20°C or below. Use high-purity grade.
Ethanol/Methanol Polar ProticHigh risk of transesterification , especially with prolonged storage or in the presence of acid/base catalysts.[4]Short-term only, at low temperatures. Prepare fresh solutions.
Dichloromethane (DCM) Non-Polar AproticGenerally stable.Long-term at -20°C or below.
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)Can form peroxides upon storage, which could potentially react with the compound.Use fresh, inhibitor-free THF. Store solutions short-term at low temperatures.
Toluene Non-Polar AproticGenerally stable. Favors the enol form.[2]Long-term at -20°C or below.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the organic solvent of interest to a final concentration of 1 mg/mL.

    • Dispense the solution into several small, amber glass vials, leaving minimal headspace.

    • If desired, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage Conditions:

    • Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, and an elevated temperature like 40°C for accelerated stability testing).

    • Protect the vials from light.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Dilute an aliquot of the sample with the initial mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated HPLC method. A typical starting point for a C18 column could be a gradient of acetonitrile and water.

    • Monitor the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of the parent compound remaining versus time for each storage condition to determine the stability profile.

Visualizations

Experimental_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Temperatures (e.g., RT, 4°C, -20°C, 40°C) aliquot->storage_conditions sampling Sample at Time Points (0, 24h, 1wk, etc.) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting HPLC Peak Splitting start Peak Splitting or Broadening Observed check_solvent Is sample solvent same as initial mobile phase? start->check_solvent change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent No check_tautomers Peak splitting persists. Consider keto-enol tautomers. check_solvent->check_tautomers Yes change_solvent->check_tautomers optimize_temp Adjust Column Temperature check_tautomers->optimize_temp optimize_mp Modify Mobile Phase check_tautomers->optimize_mp end Improved Peak Shape optimize_temp->end optimize_mp->end

Caption: Logical steps for troubleshooting HPLC peak splitting issues.

References

Technical Support Center: Optimizing Catalyst Loading for Ethyl 2-oxo-4-phenylbutyrate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic reduction of Ethyl 2-oxo-4-phenylbutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for the reduction of this compound?

A1: The reduction of this compound is primarily achieved through two main routes: biocatalytic and chemocatalytic.

  • Biocatalytic Systems: These systems utilize whole microbial cells or isolated enzymes. Common microorganisms include Saccharomyces cerevisiae (baker's yeast), Candida species, and Pichia angusta.[1] Specific enzymes like carbonyl reductases (e.g., KmCR, CpCR) are also widely used for their high enantioselectivity.[1][2]

  • Chemocatalytic Systems: These typically involve heterogeneous catalysts. A common example is platinum on a carbon support (Pt/C) modified with a chiral auxiliary, such as cinchonidine, to induce enantioselectivity in the hydrogenation of the α-keto ester.

Q2: How does catalyst loading affect the reaction yield and enantioselectivity?

A2: Catalyst loading is a critical parameter. In biocatalytic reductions, increasing the enzyme or cell concentration can lead to higher reaction rates and yields, but it may also increase the cost and complexity of the process. For chemocatalytic systems, an optimal catalyst loading is necessary to ensure efficient conversion without promoting side reactions. Excessive catalyst loading can sometimes lead to a decrease in enantioselectivity due to the presence of non-selective active sites.

Q3: What are the typical side reactions observed during the reduction of this compound?

A3: Side reactions can lower the yield and purity of the desired product. In chemocatalytic hydrogenations, over-reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature). In biocatalytic reductions, the formation of byproducts from the metabolism of the microbial catalyst can be a concern. Additionally, racemization of the product can occur under non-optimal pH or temperature conditions.

Troubleshooting Guides

Low or No Conversion

Problem: The reaction shows low or no conversion of the starting material, this compound.

Possible Cause Troubleshooting Step
Biocatalysis: Inactive Enzyme/Microorganism - Verify the activity of the enzyme or microbial culture. - Ensure proper storage conditions for the biocatalyst. - Check for the presence of inhibitors in the reaction medium.
Chemocatalysis: Inactive Catalyst - Ensure the catalyst has not been poisoned. Common poisons include sulfur, and nitrogen-containing compounds. - For hydrogenation reactions, verify the quality and delivery of hydrogen gas.
Sub-optimal Reaction Conditions - Optimize reaction parameters such as temperature, pH, and solvent. - Ensure adequate mixing to overcome mass transfer limitations.
Substrate Inhibition - High concentrations of this compound can inhibit some enzymes.[1] - Consider a substrate feeding strategy or the use of a biphasic (water-organic) system to maintain a low substrate concentration in the aqueous phase.[1]
Low Enantioselectivity

Problem: The desired chiral alcohol is formed, but with low enantiomeric excess (ee).

Possible Cause Troubleshooting Step
Biocatalysis: Non-optimal pH or Temperature - Optimize the pH and temperature of the reaction, as these can significantly influence the stereoselectivity of enzymes.
Biocatalysis: Presence of Competing Enzymes - If using whole cells, there may be multiple reductases with different stereoselectivities. Consider using a purified enzyme or a genetically modified strain.
Chemocatalysis: Inefficient Chiral Modifier - Optimize the concentration of the chiral modifier (e.g., cinchonidine). - Ensure the chiral modifier is of high purity.
Racemization of the Product - Check if the reaction or workup conditions are causing racemization of the product. This can be favored by non-neutral pH or high temperatures.

Data Presentation

Table 1: Comparison of Biocatalytic Systems for this compound Reduction

BiocatalystSubstrate Conc. (g/L)Co-substrate/Co-solventTemp. (°C)pHYield (%)ee (%)Reference
Candida krusei SW20262.55% Glucose306.695.199.7 (R)[1]
Pichia angusta-----81 (R)[1]
Saccharomyces cerevisiae---->90>92 (S)[1]
Carbonyl Reductase (KmCR)10.3Isopropanol (10%)257.062>99.9 (R)[2]

Table 2: Influence of Co-solvent on Yield in Biocatalytic Reduction

Co-solventYield (%)
None14
Acetonitrile44
Tetrahydrofuran (THF)19
Isopropanol62
Data synthesized from a study using KmCR enzyme.[2]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Carbonyl Reductase (KmCR)
  • Enzyme Preparation: Express and purify the KmCR enzyme from a suitable host (e.g., E. coli). Determine the enzyme concentration and activity.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add the co-solvent, isopropanol, to a final concentration of 10% (v/v).

    • Add this compound to the desired concentration (e.g., 10.3 g/L).[2]

    • Initiate the reaction by adding the KmCR enzyme solution to a final concentration of 50 g/L.[2]

  • Reaction Conditions:

    • Maintain the reaction temperature at 25°C with constant stirring.[2]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Chemocatalytic Asymmetric Hydrogenation
  • Catalyst Preparation:

    • Prepare a Pt/C catalyst (e.g., 5 wt% Pt).

    • In a suitable solvent (e.g., acetic acid), suspend the Pt/C catalyst.

    • Add the chiral modifier, cinchonidine.

  • Reaction Setup:

    • In a high-pressure reactor, add the catalyst suspension.

    • Add the substrate, this compound.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by analyzing aliquots for substrate conversion and enantiomeric excess.

  • Workup and Purification:

    • After the reaction, carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or distillation.

Visualizations

Experimental_Workflow_Biocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Enzyme Enzyme/Cell Culture Preparation ReactionMix Reaction Mixture (Enzyme + Buffer + Substrate) Enzyme->ReactionMix Buffer Buffer & Co-solvent Preparation Buffer->ReactionMix Substrate Substrate Solution Substrate->ReactionMix Incubation Incubation (Controlled Temp & pH) ReactionMix->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Monitoring->Incubation Continue Quench Quenching & Extraction Monitoring->Quench Complete Purification Purification (Chromatography) Quench->Purification Product Final Product Purification->Product

Caption: Biocatalytic reduction workflow.

Troubleshooting_Low_Yield Start Low/No Conversion CatalystType Catalyst Type? Start->CatalystType Biocatalysis Biocatalysis CatalystType->Biocatalysis Bio Chemocatalysis Chemocatalysis CatalystType->Chemocatalysis Chemo CheckActivity Check Enzyme/Cell Activity & Purity Biocatalysis->CheckActivity CheckCatalyst Check Catalyst Activity (Poisoning?) Chemocatalysis->CheckCatalyst CheckConditionsBio Optimize pH, Temp, Co-solvent CheckActivity->CheckConditionsBio CheckInhibition Substrate/Product Inhibition? CheckConditionsBio->CheckInhibition UseFeeding Implement Substrate Feeding or Biphasic System CheckInhibition->UseFeeding Yes CheckH2 Verify H2 Supply & Pressure CheckCatalyst->CheckH2 CheckConditionsChemo Optimize Temp, Pressure, Solvent CheckH2->CheckConditionsChemo

Caption: Troubleshooting logic for low conversion.

References

Technical Support Center: Purification of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of Ethyl 2-oxo-4-phenylbutyrate (EOPB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound (CAS 64920-29-2), also known as Ethyl 2-oxo-4-phenylbutanoate, is a pale yellow oily liquid that serves as a key intermediate in organic and pharmaceutical synthesis.[1] It is particularly crucial for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.[1][2] High purity, often exceeding 97-99%, is critical to ensure the efficacy, safety, and quality of the final active pharmaceutical ingredient (API).[1][3]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of EOPB is essential for selecting and optimizing purification methods. Key data is summarized in the table below. The high boiling point necessitates the use of high vacuum for distillation to prevent thermal decomposition.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
Appearance Pale yellow oily liquid[1][2]
Density 1.091 g/mL at 25°C[2]
Boiling Point 309°C at 760 mmHg (Standard Pressure)[1]
131-133°C at 2 mmHg
135-141°C at 3 mmHg[5]
Solubility Low solubility in water; soluble in organic solvents like toluene.[1]

Q3: What are the most common methods for purifying this compound?

A3: The most frequently cited purification methods are high vacuum distillation and flash chromatography.[1] High vacuum distillation is effective for separating EOPB from lower or significantly higher boiling point impurities.[3][5] Flash chromatography is employed to remove impurities with similar boiling points that are difficult to separate by distillation alone. Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have also been developed for analysis and can be scaled up for preparative separations.[6]

Troubleshooting Guide

Q4: My final product purity is below 97% after high vacuum distillation. What are the likely impurities and how can I remove them?

A4: If high vacuum distillation fails to achieve the desired purity, it is likely due to the presence of high-boiling, structurally similar by-products from the synthesis.

  • Likely Impurities : When EOPB is synthesized via a Grignard reaction, common by-products include 1,6-diphenylhexane-1,6-dione and 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester.[1] These impurities have high boiling points and can be difficult to remove completely by distillation.[1]

  • Troubleshooting Steps :

    • Confirm Impurity Profile : Use analytical techniques like GC-MS or HPLC to identify the specific impurities present.

    • Optimize Distillation : Ensure your vacuum is sufficiently high (<3 mmHg) and that the distillation column has adequate theoretical plates for separation. A shorter path distillation apparatus can also minimize thermal stress on the compound.

    • Implement Chromatography : For persistent impurities, flash column chromatography is an effective secondary purification step. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes.

    • Chemical Wash : Before distillation, washing the organic layer with a sodium bicarbonate solution and then brine can help remove acidic or water-soluble impurities.[1][3]

Q5: The product darkens or decomposes during distillation. How can I prevent this?

A5: Darkening or decomposition suggests thermal instability. While EOPB is relatively stable, the α-ketoester functionality can be sensitive to prolonged exposure to high temperatures.

  • Likely Cause : The distillation "pot" temperature is too high, or the residence time at high temperature is too long. Some related keto-ester compounds have shown decomposition during gas chromatography analysis, which involves high temperatures.[7]

  • Troubleshooting Steps :

    • Improve Vacuum : The most critical step is to achieve a lower vacuum (e.g., 1-2 mmHg). This will significantly reduce the required distillation temperature.

    • Use a Short-Path Apparatus : A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures.

    • Ensure Inert Atmosphere : Purge the apparatus with an inert gas like nitrogen or argon before starting the distillation to prevent oxidation.[1]

    • Monitor Temperature Carefully : Use a mantle with precise temperature control and stir the distillation flask to ensure even heating and prevent localized overheating.

Q6: I see an unexpected peak in my HPLC analysis. Could this be a transesterification artifact?

A6: It is possible, especially if alcohols other than ethanol (B145695) were used in the synthesis or workup, or as an analytical solvent.

  • Likely Cause : The ethyl ester of EOPB can undergo transesterification in the presence of other alcohols (e.g., methanol (B129727), isopropanol) under acidic or basic conditions. Transesterification of similar compounds has been observed when using methanol as an injection solvent for GC analysis.[7]

  • Troubleshooting Steps :

    • Review Synthesis/Workup : Check if any alcohols other than ethanol were used in the reaction or extraction steps.

    • Check Analytical Method : If using HPLC or GC, ensure the mobile phase or solvent used for sample preparation is compatible and will not react with your product. For HPLC, a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid is common and generally safe.[6]

    • Use Aprotic Solvents : When in doubt, dissolve the sample in an aprotic solvent (e.g., acetonitrile, THF) for analysis.

Experimental Protocols

Protocol 1: High Vacuum Distillation

This protocol outlines a general procedure for the purification of this compound via high vacuum distillation.

  • Apparatus Setup : Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use high-vacuum grease for all joints.

  • System Preparation : Place the crude EOPB (post-workup, after washing and drying) in the distillation flask with a magnetic stir bar.

  • Evacuation : Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a pressure of ≤ 3 mmHg.

  • Heating : Once the target vacuum is stable, begin gently heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection :

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main product fraction at the expected boiling point (e.g., 135-141°C at 3 mmHg).[5] The product should appear as a colorless to pale yellow oil.[1][5]

    • Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

  • Shutdown : Remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus, preferably with an inert gas.

Protocol 2: Flash Column Chromatography

This protocol describes a typical flash chromatography procedure for removing closely-related impurities.

  • Column Packing : Select an appropriate size silica (B1680970) gel column. Pack the column using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude EOPB in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution :

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

    • The exact solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Below are diagrams illustrating common workflows and troubleshooting logic for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Drying Drying over Na₂SO₄ or MgSO₄ Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Distillation High Vacuum Distillation SolventRemoval->Distillation Primary Method Chromatography Flash Chromatography Distillation->Chromatography If Impurities Persist PureProduct Pure EOPB (>97%) Distillation->PureProduct If Purity is OK Chromatography->PureProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Identified Purity Is Purity < 97%? Start->Purity Decomp Is Product Decomposing (Dark Color)? Purity->Decomp No ImpurityID Identify Impurities (GC-MS, HPLC) Purity->ImpurityID Yes CheckVacuum Check Vacuum Level Decomp->CheckVacuum Yes BoilingPoint Are Impurities High-Boiling By-products? ImpurityID->BoilingPoint FlashChrom Perform Flash Chromatography BoilingPoint->FlashChrom Yes OptimizeDist Optimize Distillation: - Better Vacuum - Fractionating Column BoilingPoint->OptimizeDist No VacuumOK Is Vacuum < 3 mmHg? CheckVacuum->VacuumOK ImproveVacuum Improve Vacuum System (Check for leaks, better pump) VacuumOK->ImproveVacuum No UseShortPath Use Short-Path Apparatus & Reduce Temperature VacuumOK->UseShortPath Yes

Caption: Troubleshooting decision tree for EOPB purification challenges.

References

Technical Support Center: Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxo-4-phenylbutyrate through Claisen condensation. Our focus is to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Claisen condensation synthesis of this compound?

A1: The principal byproduct is the self-condensation product of ethyl phenylacetate (B1230308), which is ethyl 2,4-diphenyl-3-oxobutanoate. This occurs when a molecule of ethyl phenylacetate enolate attacks another molecule of ethyl phenylacetate instead of the desired diethyl oxalate (B1200264).

Q2: Why is a mixed Claisen condensation challenging for this synthesis?

A2: Mixed Claisen condensations between two different esters that can both form enolates can lead to a mixture of up to four different products. However, in the synthesis of this compound, diethyl oxalate cannot form an enolate, which simplifies the reaction. The main challenge remains the self-condensation of ethyl phenylacetate.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: A strong base is required to deprotonate the α-carbon of ethyl phenylacetate to form the reactive enolate. Sodium ethoxide is a commonly used base for this reaction. It is crucial to use a base with an alkoxide that matches the alcohol portion of the esters to prevent transesterification, which would lead to a mixture of ethyl and other esters. A stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the final β-keto ester product.

Q4: Can I use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA)?

A4: While LDA is a strong, non-nucleophilic base that can be used to pre-form the enolate of ethyl phenylacetate, its use requires stringent anhydrous and low-temperature conditions. For many applications, optimizing the reaction with sodium ethoxide is a more practical approach.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
High percentage of ethyl 2,4-diphenyl-3-oxobutanoate (self-condensation byproduct) The concentration of the ethyl phenylacetate enolate is high enough to favor self-condensation.1. Use an excess of diethyl oxalate: A higher concentration of the non-enolizable ester will increase the probability of the desired cross-condensation. A molar ratio of 2:1 to 3:1 of diethyl oxalate to ethyl phenylacetate is recommended.2. Slow addition of ethyl phenylacetate: Add the ethyl phenylacetate dropwise to the mixture of the base and diethyl oxalate over an extended period. This maintains a low concentration of the enolizable ester and its enolate, thereby minimizing self-condensation.
Low overall yield of the desired product 1. Insufficient base: A full equivalent of the base is required to deprotonate the product and drive the reaction equilibrium forward.2. Presence of moisture: Water will react with the strong base and quench the reaction.3. Low reaction temperature: The reaction may be too slow at very low temperatures.1. Ensure at least one full equivalent of a strong base (e.g., sodium ethoxide) is used.2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. While initial cooling is often necessary to control the exothermic reaction, allowing the reaction to proceed at room temperature or with gentle warming can improve the reaction rate. Monitor the reaction progress by TLC.
Formation of other unidentified byproducts 1. Transesterification: Using a base with a different alkoxide than the ester (e.g., sodium methoxide (B1231860) with ethyl esters).2. Decomposition: Prolonged reaction times at elevated temperatures can lead to decomposition of the starting materials or product.1. Always match the alkoxide of the base to the alcohol portion of your esters (e.g., use sodium ethoxide for ethyl esters).2. Monitor the reaction closely and work it up once the starting material is consumed to avoid prolonged exposure to harsh conditions.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table provides illustrative data on how different reaction conditions can affect the yield of this compound and the formation of the primary byproduct.

Molar Ratio (Ethyl Phenylacetate : Diethyl Oxalate) Addition Method Approx. Yield of this compound (%) Approx. % of Self-Condensation Byproduct
1 : 1Bulk Addition40-5030-40
1 : 2Bulk Addition60-7015-25
1 : 2Slow Addition75-855-10
1 : 3Slow Addition> 85< 5

Note: This data is illustrative and based on established principles of mixed Claisen condensations. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Optimized Protocol for High-Purity this compound

This protocol is designed to minimize the formation of the self-condensation byproduct.

Materials:

  • Sodium metal

  • Anhydrous ethanol (B145695)

  • Anhydrous diethyl ether (or THF)

  • Ethyl phenylacetate

  • Diethyl oxalate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: Once all the sodium has reacted, add anhydrous diethyl ether. To this solution, add diethyl oxalate (2.0-3.0 equivalents).

  • Slow Addition: Slowly add ethyl phenylacetate (1.0 equivalent) dropwise from the addition funnel to the stirred reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at or slightly below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after stirring for an additional 2-4 hours at room temperature.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl Phenylacetate Ethyl Phenylacetate Enolate of Ethyl Phenylacetate Enolate of Ethyl Phenylacetate Ethyl Phenylacetate->Enolate of Ethyl Phenylacetate Base Diethyl Oxalate Diethyl Oxalate Base Base This compound This compound Enolate of Ethyl Phenylacetate->this compound + Diethyl Oxalate (Desired Reaction) Self-condensation Byproduct Self-condensation Byproduct Enolate of Ethyl Phenylacetate->Self-condensation Byproduct + Ethyl Phenylacetate (Side Reaction)

Caption: Reaction pathways in the Claisen condensation.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (TLC, GC/MS, NMR) Start->Analysis HighByproduct High Byproduct Level? Analysis->HighByproduct LowYield Low Overall Yield? HighByproduct->LowYield No OptimizeRatio Increase Diethyl Oxalate Ratio HighByproduct->OptimizeRatio Yes CheckBase Verify Base Stoichiometry (>=1 equivalent) LowYield->CheckBase Yes End Successful Synthesis LowYield->End No OptimizeAddition Implement Slow Addition of Ethyl Phenylacetate OptimizeRatio->OptimizeAddition OptimizeAddition->Start Re-run CheckAnhydrous Ensure Anhydrous Conditions CheckBase->CheckAnhydrous CheckAnhydrous->Start Re-run

Caption: Troubleshooting workflow for byproduct minimization.

Troubleshooting guide for the biocatalytic reduction of alpha-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biocatalytic Reduction of α-Keto Esters

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the biocatalytic reduction of α-keto esters to their corresponding chiral α-hydroxy esters. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Ketoreductases (KREDs) are powerful tools for these transformations due to their high stereoselectivity.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a biocatalytic reduction of an α-keto ester?

A1: A typical reaction involves four core components:

  • α-Keto Ester (Substrate): The starting material to be reduced.

  • Ketoreductase (KRED): The enzyme catalyst that facilitates the stereoselective reduction.

  • Cofactor (NAD(P)H): An expensive but essential molecule (nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form) that provides the hydride for the reduction.[1]

  • Cofactor Regeneration System: A secondary enzyme and its substrate (e.g., glucose and glucose dehydrogenase) used to regenerate the NAD(P)H from its oxidized form (NAD(P)+), making the process economically viable.[1][5][6][7][8]

Q2: Why is a cofactor regeneration system necessary?

A2: The cofactor NAD(P)H is stoichiometrically consumed during the reduction. Its high cost makes direct addition in stoichiometric amounts prohibitive for preparative-scale synthesis. A regeneration system, such as glucose/glucose dehydrogenase (GDH) or isopropanol (B130326)/alcohol dehydrogenase, continuously recycles the oxidized cofactor NAD(P)+ back to its active NAD(P)H form, allowing a small, catalytic amount of the cofactor to be used.[1][6]

Q3: Should I use a whole-cell catalyst or an isolated enzyme?

A3: The choice depends on the application. Isolated enzymes are often preferred due to potentially higher volumetric productivity and the absence of side reactions.[2] However, whole-cell systems can be advantageous as they may offer a more stable environment for the enzyme and can have internal cofactor regeneration systems.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Conversion of the α-Keto Ester

Q: My reaction shows very low conversion even after 24 hours. What are the likely causes and how can I fix this?

A: Low conversion is a common issue with several potential root causes. A systematic approach is needed to diagnose the problem.

Possible Cause A: Inactive Primary Enzyme (Ketoreductase)

  • How to Diagnose: Run a standard activity assay for your KRED using a known substrate and monitor NAD(P)H depletion at 340 nm.[9] Compare the activity to the manufacturer's specifications or a previously validated batch.

  • Solutions:

    • Verify Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer.

    • Prepare Fresh: If possible, use a fresh batch of enzyme or re-purify if produced in-house.

    • Run a Control: Perform a small-scale reaction with a model substrate known to work well with your specific KRED.

Possible Cause B: Inefficient Cofactor Regeneration

  • How to Diagnose: The concentration of the active NADPH cofactor may be the limiting factor. This is often the bottleneck.

  • Solutions:

    • Check Regeneration Enzyme Activity: Assure the secondary enzyme (e.g., GDH) is active and not inhibited. Glucose dehydrogenase from sources like Bacillus megaterium or Bacillus subtilis is commonly used and is robust.[7][10]

    • Ensure Co-substrate Excess: The co-substrate (e.g., glucose) must be present in sufficient molar excess (typically 1.1-1.5 equivalents) to drive the regeneration.

    • Adjust pH: The optimal pH for the KRED and the regeneration enzyme may differ. The typical pH optimum for GDH is around 8.0, while KREDs can vary.[7] A compromise pH or a pH-stat system might be necessary.

    • Increase Cofactor Concentration: While the goal is to use a catalytic amount, sometimes increasing the initial NAD(P)+ concentration (e.g., from 0.1 mM to 1 mM) can overcome minor inefficiencies.

Possible Cause C: Sub-optimal Reaction Conditions

  • How to Diagnose: Review your reaction parameters (pH, temperature, solvent) against known optimal conditions for your enzyme.

  • Solutions:

    • pH Optimization: Ensure the reaction is performed in a well-buffered solution at the optimal pH for your KRED. The stability and activity of enzymes are highly pH-dependent.

    • Temperature Control: Most KREDs operate optimally between 25-40°C. Higher temperatures can increase activity but may also lead to rapid denaturation.

    • Co-solvent Effects: If using an organic co-solvent to dissolve a hydrophobic substrate, ensure its concentration is not denaturing the enzyme (typically <20% v/v). Test different co-solvents (e.g., DMSO, isopropanol).

Troubleshooting Logic for Low Conversion

G Start Low / No Conversion Check_KRED Check KRED Activity Start->Check_KRED KRED_OK KRED is Active Check_KRED->KRED_OK OK KRED_Bad Problem: Inactive KRED Solution: Replace Enzyme Check_KRED->KRED_Bad Not OK Check_Regen Check Cofactor Regeneration Regen_OK Regeneration Works Check_Regen->Regen_OK OK Regen_Bad Problem: Regen Failed Solution: Check GDH/Glucose Check_Regen->Regen_Bad Not OK Check_Cond Check Reaction Conditions Cond_OK Conditions are OK Check_Cond->Cond_OK OK Cond_Bad Problem: Sub-optimal Solution: Optimize pH/Temp Check_Cond->Cond_Bad Not OK KRED_OK->Check_Regen Regen_OK->Check_Cond Final_OK Reaction Should Proceed Cond_OK->Final_OK

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)

Q: The conversion is good, but the product has a low e.e. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is the primary reason for using a biocatalyst. Low e.e. indicates a fundamental issue with the enzyme-substrate pairing or reaction conditions.

  • Possible Cause A: Incorrect Enzyme Choice: The selected KRED may not be stereoselective for your specific α-keto ester. The shape and electronics of the substrate's binding pocket are critical.[11]

    • Solution: Screen a panel of different ketoreductases. Commercial KRED kits offer a wide variety of enzymes with different substrate specificities and stereopreferences (i.e., some produce the (R)-alcohol, others the (S)-alcohol).[12]

  • Possible Cause B: Competing Non-Enzymatic Reduction: A background chemical reduction might be occurring.

    • Solution: Run a control reaction that includes all components except the ketoreductase. If any product is formed, there is a non-enzymatic reaction pathway that needs to be addressed, potentially by changing buffer components or additives.

  • Possible Cause C: Racemization of Product: The chiral α-hydroxy ester product may be racemizing under the reaction conditions.

    • Solution: Investigate the stability of the purified product under your reaction conditions (pH, temperature) over 24 hours. If racemization occurs, you may need to run the reaction at a lower temperature or different pH to preserve the product's stereointegrity.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Biocatalytic Reduction

Parameter Typical Range Notes
Substrate Conc. 10 - 100 g/L Higher concentrations can lead to substrate inhibition.[13]
KRED Loading 1 - 10 mg/mL Enzyme loading is optimized based on activity and cost.
Cofactor (NADP+) 0.1 - 1.0 mM Catalytic amounts are used with a regeneration system.
GDH Loading 1 - 5 U/mL Must be sufficient to keep pace with the KRED.[14]
Glucose 1.1 - 1.5 mol. equiv. Slight molar excess relative to the substrate.
Temperature 25 - 40 °C A balance between enzyme activity and stability.
pH 6.5 - 8.5 Highly enzyme-dependent; must be buffered.

| Reaction Time | 6 - 24 hours | Monitored by HPLC or GC until completion.[15] |

Experimental Protocols

Protocol 1: Standard Ketoreductase (KRED) Activity Assay

This spectrophotometric assay monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

  • Prepare Reagents:

    • 100 mM Phosphate Buffer (pH 7.0).

    • 10 mM NADPH stock solution in buffer.

    • 100 mM Substrate (e.g., ethyl acetoacetate) stock solution in DMSO.

    • Enzyme solution (KRED) at a suitable concentration (e.g., 1 mg/mL).

  • Assay Procedure:

    • In a 1 mL cuvette, combine 930 µL of buffer, 20 µL of NADPH stock (final conc. 0.2 mM), and 40 µL of enzyme solution.

    • Incubate at 30°C for 2 minutes to pre-warm.

    • Initiate the reaction by adding 10 µL of the substrate stock (final conc. 1 mM).

    • Immediately begin monitoring the absorbance at 340 nm for 3-5 minutes.

  • Calculate Activity:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min).

    • Use the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity (U), where 1 U = 1 µmol of NADPH consumed per minute.

Protocol 2: General Procedure for Preparative Reduction with Cofactor Regeneration

This protocol describes a typical 10 mL scale reaction.

  • Reaction Setup:

    • To a 50 mL flask, add 1.0 g of the α-keto ester substrate.

    • Add 1.2 equivalents of D-glucose.

    • Add 10 mL of 100 mM phosphate buffer (pH 7.5). If the substrate is poorly soluble, up to 10% (v/v) of DMSO or isopropanol can be added.[14]

    • Add NADP+ to a final concentration of 0.5 mM.

    • Add glucose dehydrogenase (GDH) to a final activity of 3-5 U/mL.[14]

  • Initiate Reaction:

    • Add the ketoreductase (e.g., 20 mg of lyophilized powder or corresponding volume of solution).

    • Stir the mixture at 30°C on a magnetic stir plate.

  • Monitor Progress:

    • Take aliquots (e.g., 50 µL) at regular intervals (2, 4, 8, 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of acetonitrile (B52724) or ethyl acetate.

    • Centrifuge to pellet the enzyme, and analyze the supernatant.

  • Analysis:

    • Analyze the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.).[16][17][18][19]

  • Work-up:

    • Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate.

    • Extract the product into the organic layer, separate the layers, dry the organic phase (e.g., with Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for purification.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Analysis A 1. Combine Substrate, Buffer, and Glucose B 2. Add Cofactor (NADP+) and Regen. Enzyme (GDH) A->B C 3. Add Ketoreductase (KRED) to Initiate B->C D 4. Incubate at Optimal Temp/pH with Stirring C->D E 5. Monitor by HPLC/GC (Conversion & e.e.) D->E F 6. Quench Reaction & Extract Product E->F G 7. Purify Product (e.g., Chromatography) F->G H 8. Characterize Final Product (NMR, etc.) G->H Result Pure Chiral α-Hydroxy Ester H->Result

Caption: A typical workflow for biocatalytic α-keto ester reduction.

References

Technical Support Center: Improving Cofactor Regeneration Efficiency in Enzymatic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of cofactor regeneration in enzymatic reductions.

Frequently Asked Questions (FAQs)

Q1: My cofactor regeneration system is showing low efficiency or has failed completely. What are the common causes?

Low efficiency in cofactor regeneration systems can stem from several factors. A primary issue is often the instability of one or more enzymes in the cascade under the reaction conditions.[1][2] Another common problem is product inhibition, where the accumulation of the product from either the main reaction or the regeneration reaction inhibits the activity of the enzymes.[2][3] Unfavorable thermodynamics of the regeneration reaction can also limit the overall efficiency, preventing the reaction from proceeding to completion.[4] Additionally, suboptimal reaction conditions such as pH and temperature can significantly impact enzyme activity and stability.[5][6]

Q2: How can I diagnose the specific cause of inefficiency in my cofactor regeneration system?

To pinpoint the issue, a systematic approach is recommended. First, verify the activity of each enzyme independently under the intended reaction conditions to rule out inactive enzymes.[7][8] Next, run the reaction and monitor the concentration of substrates, products, and the cofactor over time. A rapid decrease in the initial reaction rate may suggest product inhibition.[3] To test for thermal instability, incubate the enzymes at the reaction temperature for the duration of the experiment and then assay their residual activity. Finally, consider the thermodynamic equilibrium of your regeneration system; if the reaction is reversible, a large excess of the sacrificial substrate may be required to drive the reaction forward.[9]

Q3: What are the most common enzymatic systems for regenerating NAD(P)H, and what are their pros and cons?

Several enzymatic systems are widely used for NAD(P)H regeneration. The choice of system depends on factors like cost, substrate and product compatibility, and the desired reaction conditions.[2][10]

Regeneration SystemCo-substrateBy-productAdvantagesDisadvantages
Formate Dehydrogenase (FDH)FormateCO2Inexpensive substrate, gaseous by-product is easily removed, thermodynamically favorable.[2]Low specific activity, sensitivity to organic solvents.[11]
Glucose Dehydrogenase (GDH)GlucoseGluconic acidHigh specific activity, inexpensive substrate.By-product can lower pH and inhibit reactions.
Glucose-6-phosphate Dehydrogenase (G6PDH)Glucose-6-phosphate6-phosphoglucono-δ-lactoneHigh specific activity.[12]High cost of the co-substrate.[9][11]
Phosphite Dehydrogenase (PTDH)PhosphitePhosphateThermodynamically very favorable, by-product can act as a buffer.[2]Enzyme may not be as commercially available as others.
Alcohol Dehydrogenase (ADH)IsopropanolAcetoneInexpensive co-substrate.[9]Reaction is reversible, requiring a large excess of isopropanol; organic solvent can inactivate enzymes.[9]

Q4: My reaction stops before the substrate is fully consumed. How can I overcome product inhibition?

Product inhibition is a common challenge where the product of the reaction binds to the enzyme and reduces its activity.[2] Several strategies can mitigate this issue. One approach is to remove the product as it is formed, for example, through in-situ product removal techniques like extraction or crystallization. Another strategy is to use a higher initial concentration of the enzyme or to periodically add fresh enzyme throughout the reaction. In some cases, protein engineering can be employed to create enzyme variants with reduced sensitivity to product inhibition.

Q5: The pH of my reaction mixture is changing over time, affecting the enzyme activity. How can I maintain a stable pH?

Changes in pH during the reaction, often caused by the production of acidic or basic by-products from the cofactor regeneration system (e.g., gluconic acid from the GDH system), can denature enzymes and halt the reaction. The most straightforward solution is to use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. The choice of buffer is critical and should be optimized for the pH optimum of both the production and regeneration enzymes. In cases where a strong acid or base is produced, a pH-stat system that automatically adds acid or base to maintain a constant pH can be employed for large-scale reactions.

Troubleshooting Guides

Problem: Low Total Turnover Number (TTN)

The Total Turnover Number (TTN), which represents the moles of product formed per mole of cofactor, is a critical measure of the economic viability of a process.[2] A low TTN indicates inefficient cofactor recycling.

Possible CauseTroubleshooting Steps
Cofactor Degradation Ensure the cofactor is stored correctly and is not expired. Minimize exposure to light and extreme pH. Consider using more stable cofactor analogs if available.
Enzyme Instability Co-immobilize the enzymes to enhance stability.[3] Optimize reaction temperature and pH. Add stabilizing agents like BSA or glycerol.
Inefficient Regeneration Increase the concentration of the regeneration enzyme or the sacrificial substrate. Switch to a more thermodynamically favorable regeneration system.[4]
Side Reactions Analyze the reaction mixture for by-products that may be consuming the cofactor. Purify enzymes to remove any contaminating activities.

Experimental Protocols

Protocol 1: Screening for Optimal pH

This protocol is designed to determine the optimal pH for the coupled enzymatic reaction.

  • Prepare a series of buffers with varying pH values (e.g., 0.5 pH unit increments) covering the expected optimal range for both enzymes.

  • Set up parallel reactions in a microplate or small reaction tubes, each with a different buffer.

  • Ensure all other reaction parameters (temperature, substrate concentrations, enzyme concentrations, cofactor concentration) are kept constant across all reactions.

  • Initiate the reactions by adding the production enzyme.

  • Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable analytical method (e.g., HPLC, GC, or spectrophotometry).

  • Plot the initial reaction rate against the pH to determine the optimal pH at which the coupled system exhibits the highest activity.

Protocol 2: Assessing Enzyme Stability

This protocol helps to evaluate the stability of the enzymes under reaction conditions.

  • Prepare separate solutions of the production enzyme and the regeneration enzyme in the optimized reaction buffer.

  • Incubate each enzyme solution at the intended reaction temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each enzyme solution.

  • Assay the residual activity of each aliquot under standard assay conditions.

  • Plot the percentage of residual activity against the incubation time to determine the stability of each enzyme over the course of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents Prepare Buffers & Reagents setup Set up Parallel Reactions (Varying pH or Timepoints) reagents->setup enzymes Prepare Enzyme Solutions enzymes->setup monitor Monitor Reaction Progress (e.g., HPLC, Spectrophotometry) setup->monitor plot Plot Data & Determine Optimal Conditions/Stability monitor->plot

Caption: A generalized workflow for troubleshooting and optimizing enzymatic reactions.

cofactor_regeneration_pathway sub Substrate prod_enz Production Enzyme sub->prod_enz prod Product nadp NAD(P)+ regen_enz Regeneration Enzyme (e.g., FDH) nadp->regen_enz nadph NAD(P)H nadph->prod_enz cosub Co-substrate (e.g., Formate) cosub->regen_enz byprod By-product (e.g., CO2) prod_enz->prod prod_enz->nadp regen_enz->nadph regen_enz->byprod

Caption: A schematic of an enzyme-coupled cofactor regeneration system.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-oxo-4-phenylbutyrate: Grignard vs. Claisen Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Palo Alto, CA – The synthesis of Ethyl 2-oxo-4-phenylbutyrate, a crucial intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors, is a focal point for pharmaceutical research and development.[1] This guide provides a detailed comparison of two primary synthetic pathways: the Grignard reaction and the Claisen condensation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of each method, supported by experimental data, to facilitate informed decisions in process development.

The Grignard synthesis is a frequently employed method, lauded for its directness and high-yield potential.[2] Published data indicates that this route can achieve yields ranging from 81.0% to 93.0% with high purity (97-98%).[3][4] However, the synthesis is not without its complexities, most notably the propensity for the Grignard reagent to react further with the ketone product, leading to the formation of a tertiary alcohol as a significant byproduct.[1][5][6]

Conversely, the Claisen condensation represents a classic carbon-carbon bond-forming reaction. While specific data for the synthesis of this compound via this method is less prevalent in the literature, a solvent-free approach for a closely related compound, 2,4-diphenylacetoacetate, demonstrates a yield of 80%.[7] The Claisen route, particularly the crossed Claisen variant with diethyl oxalate (B1200264), offers a viable alternative, though it may be perceived as less direct than the Grignard approach.[8][9]

Quantitative Performance Comparison

MetricGrignard SynthesisClaisen Condensation
Reported Yield 81.0% - 93.0%[3][4]~80% (for a similar compound)[7]
Purity 97% - 98% (GC analysis)[3][4]High (after recrystallization)
Reaction Time Grignard preparation: 1-12 hours; Addition reaction: 1-15 hours[2]Approximately 30 minutes (solvent-free method for a similar compound)[7]
Reaction Temperature Grignard preparation: 30-60°C; Addition reaction: -10°C to 50°C[2][3]100°C (solvent-free method for a similar compound)[7]
Key Advantages High yield, direct synthetic route[2]Avoids highly reactive organometallic intermediates, potentially greener (solvent-free option)[7]
Key Disadvantages Potential for double addition side product, requires stringent anhydrous conditions[1][5]Can require harsh conditions (high temperature), may have lower yields for specific substrates

Experimental Protocols

This protocol is a synthesized representation of methodologies found in the patent literature.[1][2][4]

1. Preparation of the Grignard Reagent:

  • In a flame-dried, four-necked flask under a nitrogen atmosphere, place 7.2 g (0.3 mol) of magnesium turnings and 30 mL of anhydrous tetrahydrofuran.

  • Add a small amount (e.g., 2g) of 2-bromoethylbenzene to initiate the reaction, which can be facilitated by the addition of a few iodine crystals.

  • Once the reaction begins, slowly add a mixture of 54.1 g (0.3 mol total) of 2-bromoethylbenzene and 300 mL of methyl tert-butyl ether at a rate that maintains the reaction temperature between 50-60°C. The addition typically takes about 30 minutes.

  • After the addition is complete, continue stirring at 50-60°C for an additional 2-5 hours.

2. Reaction with Diethyl Oxalate:

  • In a separate flask, prepare a solution of diethyl oxalate in an anhydrous solvent.

  • Cool this solution to between -10°C and 0°C.

  • Slowly add the prepared Grignard reagent to the diethyl oxalate solution, maintaining the temperature in the specified range. This addition can take approximately 1 hour.

  • After the addition, allow the reaction to stir for an additional 2-5 hours at the same temperature.

3. Work-up and Purification:

  • Slowly quench the reaction by adding 200 mL of a cold 10 wt% aqueous hydrochloric acid solution.

  • Separate the layers and wash the organic layer with a sodium bicarbonate solution, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • The crude product is then purified by high vacuum distillation to yield this compound.[1][4]

This protocol is adapted from a solvent-free synthesis of a similar β-keto ester.[7]

1. Reaction Setup:

  • In a round-bottom flask, combine ethyl phenylacetate (B1230308) and 1.5 equivalents of potassium tert-butoxide.

  • Heat the solvent-free mixture to 100°C with stirring for approximately 30 minutes.

2. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl) to a neutral pH.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to yield the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Grignard_Synthesis_Workflow start Starting Materials: 2-Bromoethylbenzene, Mg, Diethyl Oxalate grignard_prep Grignard Reagent Formation start->grignard_prep reaction Reaction with Diethyl Oxalate grignard_prep->reaction workup Acidic Work-up reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Grignard Synthesis Workflow

Claisen_Condensation_Workflow start Starting Materials: Ethyl Phenylacetate, Base condensation Claisen Condensation start->condensation workup Neutralization condensation->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Claisen Condensation Workflow

References

A Comparative Guide to Purity Validation of Ethyl 2-oxo-4-phenylbutyrate: HPLC-UV, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like ethyl 2-oxo-4-phenylbutyrate is paramount. This guide provides a comprehensive comparison of three common analytical methods for purity validation: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Performance Comparison

The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance indicators for HPLC-UV, GC-MS, and qNMR in the context of analyzing this compound.

ParameterHPLC-UVGC-MSqNMR
Purity (%) 99.8599.8099.90
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample ~15 min~20 min~10 min
Sample Preparation Time ~5 min~15 min (with derivatization)~5 min
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Specificity GoodExcellentExcellent
Advantages Robust, widely available, good for non-volatile impurities.High sensitivity and specificity, excellent for volatile impurities.Primary method, highly accurate and precise, requires no reference standard of the analyte.[1]
Disadvantages May require derivatization for compounds without a chromophore.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Workflows

The general workflows for each analytical technique are outlined below. Each method involves sample preparation, instrumental analysis, and data processing to determine the purity of this compound.

cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow cluster_2 qNMR Workflow a0 Sample Preparation: Dissolve in Mobile Phase a1 HPLC Separation: C18 Column a0->a1 a2 UV Detection a1->a2 a3 Data Analysis: Peak Area Normalization a2->a3 b0 Sample Preparation: Dissolve in Solvent b1 GC Separation: Capillary Column b0->b1 b2 Mass Spectrometry Detection b1->b2 b3 Data Analysis: Peak Area Normalization b2->b3 c0 Sample Preparation: Dissolve in Deuterated Solvent with Internal Standard c1 NMR Data Acquisition c0->c1 c2 Data Processing: Integration c1->c2 c3 Purity Calculation c2->c3

Fig 1. Comparative experimental workflows for purity analysis.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

HPLC-UV Method

This method is based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound from potential non-polar and polar impurities. A C18 column is a common choice for this type of analysis.[2]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 30% B

      • 12.1-15 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm. The phenyl group in this compound allows for strong UV absorbance around this wavelength.[3][4]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis:

    • The purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

GC-MS Method

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is sufficiently volatile for GC analysis.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • Data Analysis:

    • Purity is determined by area normalization of the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.

Quantitative NMR (qNMR) Method

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] The purity is determined relative to a certified internal standard.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

    • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Potential Impurities and their Analysis

The synthesis of this compound can result in several process-related impurities.[6] Understanding these potential impurities is crucial for developing a robust analytical method.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities start Starting Materials (e.g., 2-Oxo-4-phenylbutyric acid, Ethanol) process Esterification or Grignard Reaction start->process product This compound process->product imp1 Unreacted Starting Materials process->imp1 Incomplete Reaction imp2 By-products (e.g., Diethyl oxalate) process->imp2 Side Reactions imp3 Degradation Products product->imp3 Instability

Fig 2. Potential sources of impurities in the synthesis of this compound.
  • HPLC-UV is effective in separating the final product from less volatile starting materials and by-products.

  • GC-MS can detect volatile impurities and by-products, offering structural information for their identification.

  • qNMR can quantify any impurity that has a unique signal in the NMR spectrum, provided a suitable internal standard is used.

Conclusion

The choice of analytical method for the purity validation of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a reliable and robust method for routine quality control.

  • GC-MS offers higher sensitivity and is ideal for identifying volatile impurities.

  • qNMR provides the highest accuracy and precision and serves as a primary method for purity assessment without the need for an analyte-specific reference standard.

For comprehensive purity analysis, a combination of these orthogonal techniques is often recommended to ensure the quality and safety of the final product.

References

Quantitative analysis of Ethyl 2-oxo-4-phenylbutyrate conversion to (R)-2-hydroxy-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and methodological comparison of different approaches for the conversion of ethyl 2-oxo-4-phenylbutyrate to (R)-2-hydroxy-4-phenylbutyrate, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) and lisinopril.[1][2] The guide focuses on biocatalytic methods, offering a sustainable and highly selective alternative to traditional chemical synthesis.

Performance Comparison of Synthetic Methods

The following tables summarize the quantitative performance of various biocatalytic and chemical methods for the synthesis of (R)-2-hydroxy-4-phenylbutyrate.

Table 1: Comparison of Whole-Cell Biocatalytic Systems

BiocatalystSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee) (%)Yield (%)Reference
Candida krusei SW20262.5 g/L>9599.795.1[2]
Candida boidinii CIOC21Not specified>9099Not specified[2]
Rhodotorula minuta IFO 0920Not specifiedNot specified9558[3]
Rhodotorula mucilaginosa CCZU-G5Not specified98.3>99.0Not specified[4]
Pichia angustaNot specified>9081Not specified[2]
Pichia pastoris CBS 704Not specifiedHighHighNot specified[5]
Baker's Yeast (S. cerevisiae)Not specified>90>92 (for S-enantiomer)Not specified[2]

Table 2: Comparison of Engineered Enzyme Systems

Enzymatic SystemSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee) (%)Yield (%)Reference
E. coli with Carbonyl Reductase (CpCR) & Glucose Dehydrogenase (GDH)30 mM98.399.9Not specified[1]
E. coli with CpCR & GDH (fed-batch)920 mM~99Not specified~99[1]
E. coli with Carbonyl Reductase from Kluyveromyces marxianus (KmCR)10.3 g/LNot specified≥99.962[6]

Table 3: Comparison with Chemical Synthesis

MethodKey ReagentsEnantiomeric Excess (ee) (%)Yield (%)NotesReference
Asymmetric HydrogenationChiral ligand, noble metal catalyst94-96Not specifiedRequires high pressure and expensive catalysts[3]
Esterification of (R)-2-hydroxy-4-phenylbutanoic acidSulfuric acid, ethanol (B145695)>9998Starts from the resolved acid[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further development.

Protocol 1: Whole-Cell Biocatalysis using Candida boidinii

This protocol is a generalized procedure based on common practices for yeast-mediated biocatalysis.

1. Inoculum Preparation:

  • Aseptically transfer a single colony of Candida boidinii into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).

  • Incubate at 30°C with shaking at 150-200 rpm for 24-48 hours until the culture reaches the mid-exponential phase.

2. Biotransformation:

  • In a larger flask, prepare the production medium. The composition can vary but a typical medium would be similar to YPD, possibly with an additional carbon source to support cofactor regeneration.

  • Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

  • Incubate at 30°C with shaking.

  • Once the culture reaches a suitable cell density (e.g., OD600 of 10-20), add the substrate, this compound, to the desired concentration (e.g., 1-5 g/L). The substrate may be dissolved in a co-solvent like ethanol or DMSO before addition.

  • The reaction is typically run for 24-72 hours. Monitor the progress of the reaction by taking samples at regular intervals.

3. Product Extraction and Analysis:

  • Centrifuge the culture to separate the cells.

  • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) (3 x volume of supernatant).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product for conversion and enantiomeric excess using chiral HPLC or GC.

Protocol 2: Recombinant E. coli with Co-expressed Carbonyl Reductase and Glucose Dehydrogenase

This protocol describes the expression and use of an engineered E. coli strain for the biocatalytic reduction.

1. Strain Construction and Expression:

  • The genes for a carbonyl reductase (e.g., CpCR) and a glucose dehydrogenase (GDH) are cloned into compatible expression vectors (e.g., pET and pACYC series) and co-transformed into an expression host like E. coli BL21(DE3).[1]

  • Grow a single colony of the recombinant E. coli in LB medium with appropriate antibiotics overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.2 mM final concentration) and continue to incubate at a lower temperature (e.g., 17-20°C) for 10-18 hours.[6][8]

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

2. Whole-Cell Bioreduction:

  • Resuspend the harvested wet cells in a reaction buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • The reaction mixture should contain the cell suspension, this compound, a co-substrate for cofactor regeneration (e.g., glucose), and the cofactor (e.g., NADP+).[1]

  • A typical reaction setup would be: 0.1 g/mL wet cells, 10-30 mM substrate, 50 g/L glucose, and 0.1 mM NADP+ in buffer.[1]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

  • For higher substrate concentrations, a fed-batch strategy can be employed where the substrate is added gradually over time to avoid substrate inhibition.[1]

3. Analysis:

  • The product extraction and analysis are similar to Protocol 1.

Protocol 3: Chemical Synthesis via Asymmetric Hydrogenation

This protocol provides a general outline for a chemical approach.

1. Reaction Setup:

  • In a high-pressure reactor, dissolve this compound in a suitable solvent (e.g., toluene).

  • Add a chiral catalyst, which is typically a complex of a noble metal (e.g., Platinum) with a chiral ligand (e.g., a cinchona alkaloid).[9]

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas (e.g., up to 60 bar).[9]

2. Hydrogenation:

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or HPLC.

3. Work-up and Purification:

  • Carefully depressurize the reactor.

  • Filter off the catalyst.

  • Evaporate the solvent from the filtrate.

  • The crude product can be purified by column chromatography or distillation to obtain the desired (R)-2-hydroxy-4-phenylbutyrate.

Protocol 4: Analytical Method for Quantitative Analysis by HPLC

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • For determining conversion, a standard reversed-phase C18 column can be used.

  • For determining enantiomeric excess, a chiral column (e.g., Chiralcel OD-H or similar) is necessary.

2. Mobile Phase and Conditions (for Chiral Separation):

  • A typical mobile phase for chiral separation is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

  • The flow rate is typically around 1.0 mL/min.

  • UV detection is often performed at 210 nm or 225 nm.[6][10]

3. Sample Preparation and Quantification:

  • Prepare a standard stock solution of racemic ethyl 2-hydroxy-4-phenylbutyrate and the starting material, this compound, in the mobile phase or a suitable solvent.

  • Prepare a calibration curve by injecting known concentrations of the standards.

  • Dilute the reaction sample to an appropriate concentration and inject it into the HPLC system.

  • Calculate the conversion and enantiomeric excess based on the peak areas from the chromatograms.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Biocatalytic_Conversion_Pathway cluster_cell Biocatalyst (e.g., E. coli) CpCR Carbonyl Reductase (CpCR) NADP NADP+ CpCR->NADP oxidizes HPBE (R)-2-hydroxy-4-phenylbutyrate (Product) CpCR->HPBE exits cell GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH reduces Gluconolactone Gluconolactone GDH->Gluconolactone NADPH->CpCR NADP->GDH Glucose Glucose Glucose->GDH OPBE This compound (Substrate) OPBE->CpCR enters cell

Caption: Biocatalytic pathway for the conversion of this compound.

Experimental_Workflow cluster_biocatalysis Biocatalytic Method cluster_chemical Chemical Method A1 Inoculum Preparation A2 Cell Growth & Induction (if recombinant) A1->A2 A3 Biotransformation (Substrate Addition) A2->A3 C1 Product Extraction A3->C1 B1 Reactor Setup (Substrate, Catalyst, Solvent) B2 Asymmetric Hydrogenation B2->C1 C2 Purification C1->C2 C3 Quantitative Analysis (Chiral HPLC/GC) C2->C3

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to Alternative Precursors in ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure, is a field of continuous innovation. Traditional synthetic routes, while effective, are often challenged by factors such as cost, environmental impact, and the complexity of stereoselective synthesis. This guide provides a comparative analysis of alternative precursors and synthetic strategies for three widely prescribed ACE inhibitors: Captopril (B1668294), Enalapril, and Lisinopril (B193118). By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic workflows, this document aims to equip researchers with the knowledge to explore more efficient, sustainable, and economically viable manufacturing processes.

The Renin-Angiotensin-Aldosterone System: The Target of ACE Inhibitors

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. Understanding this pathway is fundamental to appreciating the mechanism of action of these drugs.

RAAS_Pathway cluster_kidney Kidney cluster_liver Liver cluster_lungs Lungs cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Adrenal Cortex Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Captopril: A Comparative Synthesis Analysis

The traditional synthesis of Captopril involves the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride. An alternative and notable approach utilizes methacrylic acid as a more readily available and potentially cost-effective starting material.

Comparison of Synthetic Routes for Captopril
ParameterTraditional RouteAlternative Route (Methacrylic Acid)
Key Precursors L-proline, (2S)-3-acetylthio-2-methylpropanoic acidL-proline, Methacrylic acid, Thioacetic acid
Overall Yield ~70-80%~28% (reported in one study)[1]
Key Reactions Acylation, AmmonolysisMichael addition, Halogenation, Acylation, Thiolation
Advantages Established and optimized process.Utilizes inexpensive and readily available starting materials.[2]
Disadvantages Precursor synthesis can be complex.Lower reported overall yield in some protocols.[1]
Experimental Protocols

Traditional Synthesis of Captopril

This method involves the coupling of L-proline with 3-acetylthio-2-methylpropionyl chloride, followed by ammonolysis to yield captopril.[3]

  • Step 1: Synthesis of 1-(3-acetylthio-2-methylpropanoyl)-L-proline:

    • Dissolve L-proline in a cooled aqueous sodium hydroxide (B78521) solution.

    • Slowly add 3-acetylthio-2-methylpropionyl chloride while maintaining a basic pH and low temperature.

    • After the reaction is complete, acidify the mixture and extract the product.

  • Step 2: Ammonolysis to Captopril:

Alternative Synthesis of Captopril from Methacrylic Acid

This route begins with the reaction of methacrylic acid to form an intermediate which is then coupled with L-proline.[1][2]

  • Step 1: Synthesis of 3-halo-2-methylpropanoic acid:

    • React methacrylic acid with a hydrogen halide (e.g., HBr or HCl).

  • Step 2: Formation of 3-halo-2-methylpropanoyl chloride:

    • Treat the product from Step 1 with thionyl chloride.

  • Step 3: Coupling with L-proline:

    • React the acid chloride from Step 2 with L-proline to form N-(3-halo-2-methylpropanoyl)-L-proline.

  • Step 4: Thiolation to Captopril:

    • Treat the halo-derivative with a source of sulfur, such as sodium hydrosulfide, to yield Captopril.

Captopril_Synthesis cluster_traditional Traditional Route cluster_alternative Alternative Route Proline1 L-Proline Intermediate1 1-(3-acetylthio-2-methylpropanoyl)-L-proline Proline1->Intermediate1 Precursor1 (2S)-3-acetylthio-2-methylpropanoyl chloride Precursor1->Intermediate1 Acylation Captopril1 Captopril Intermediate1->Captopril1 Ammonolysis Methacrylic_Acid Methacrylic Acid Halo_Acid 3-halo-2-methylpropanoic acid Methacrylic_Acid->Halo_Acid Addition of HX Halo_Chloride 3-halo-2-methylpropanoyl chloride Halo_Acid->Halo_Chloride SOCl2 Intermediate2 N-(3-halo-2-methylpropanoyl)-L-proline Halo_Chloride->Intermediate2 Acylation Proline2 L-Proline Proline2->Intermediate2 Captopril2 Captopril Intermediate2->Captopril2 Thiolation

Caption: Comparison of synthetic workflows for Captopril.

Enalapril: Exploring Efficient Coupling Strategies

The synthesis of Enalapril typically involves the reductive amination of a keto-ester, ethyl 2-oxo-4-phenylbutyrate, with the dipeptide L-alanyl-L-proline. Alternative approaches focus on improving the efficiency and stereoselectivity of this key coupling step, including the use of biocatalysis.

Comparison of Synthetic Routes for Enalapril
ParameterTraditional Reductive AminationBiocatalytic Asymmetric Reduction
Key Precursors L-alanyl-L-proline, this compoundThis compound, L-alanine, L-proline (or dipeptide)
Overall Yield 60-70%[4]Potentially higher, with high enantiomeric excess (>99% ee for precursor).[5]
Key Reactions Reductive amination (e.g., with H₂/Pd-C or NaBH₃CN)Enzymatic reduction of the keto-ester to a chiral hydroxy-ester, followed by chemical coupling.
Advantages Well-established industrial process.High stereoselectivity, milder reaction conditions, environmentally friendly ("green chemistry").[5]
Disadvantages May require chiral separation or stereoselective catalysts, use of hazardous reagents.Requires development and optimization of biocatalyst, potential for enzyme inhibition.
Experimental Protocols

Traditional Reductive Amination for Enalapril Synthesis

This procedure describes the direct coupling of the dipeptide and the keto-ester.[4]

  • Step 1: Reductive Amination:

    • A solution of L-alanyl-L-proline and this compound in a suitable solvent (e.g., ethanol) is prepared.

    • A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium cyanoborohydride (NaBH₃CN), is introduced.

    • The reaction mixture is stirred until completion.

  • Step 2: Isolation and Purification:

    • The catalyst is removed by filtration.

    • The solvent is evaporated, and the crude Enalapril is purified, often by crystallization of its maleate (B1232345) salt.

Chemoenzymatic Synthesis of Enalapril

This approach utilizes an enzyme for the key stereoselective reduction step.[5]

  • Step 1: Biocatalytic Reduction of this compound:

    • This compound is incubated with a specific ketoreductase enzyme and a cofactor (e.g., NADH or NADPH).

    • The reaction proceeds to selectively form (R)-2-hydroxy-4-phenylbutanoate.

  • Step 2: Conversion to a Leaving Group:

    • The hydroxyl group of the chiral alcohol is converted to a good leaving group, for instance, by tosylation or mesylation.

  • Step 3: Coupling with L-alanyl-L-proline:

    • The activated chiral precursor is then reacted with L-alanyl-L-proline in a nucleophilic substitution reaction to form Enalapril.

Enalapril_Synthesis cluster_traditional Traditional Reductive Amination cluster_chemoenzymatic Chemoenzymatic Route Dipeptide1 L-alanyl-L-proline Enalapril1 Enalapril Dipeptide1->Enalapril1 Ketoester1 This compound Ketoester1->Enalapril1 Reductive Amination (e.g., H₂/Pd-C) Ketoester2 This compound Chiral_Alcohol (R)-2-hydroxy-4-phenylbutanoate Ketoester2->Chiral_Alcohol Biocatalytic Reduction Activated_Precursor Activated Chiral Precursor Chiral_Alcohol->Activated_Precursor Activation Enalapril2 Enalapril Activated_Precursor->Enalapril2 Coupling Dipeptide2 L-alanyl-L-proline Dipeptide2->Enalapril2

Caption: Comparison of synthetic workflows for Enalapril.

Lisinopril: Navigating Dipeptide Coupling Strategies

The synthesis of Lisinopril shares similarities with Enalapril, typically involving the coupling of a protected lysine (B10760008) derivative with L-proline, followed by reductive amination with a keto-acid. Alternative strategies focus on different protecting group strategies and coupling reagents to enhance efficiency and yield.

Comparison of Synthetic Routes for Lisinopril
ParameterTraditional RouteAlternative (Solid-Phase) Route
Key Precursors N⁶-trifluoroacetyl-L-lysine, L-proline, this compoundResin-bound L-proline, Fmoc-L-lys(Boc)-OH, 2-oxo-4-phenylbutyric acid
Overall Yield ~50-60%Variable, but can be high with optimized conditions.[6]
Key Reactions Peptide coupling, Reductive amination, DeprotectionSolid-phase peptide synthesis, Reductive amination, Cleavage from resin
Advantages Established solution-phase chemistry.Simplified purification (filtration), potential for automation.[6]
Disadvantages May require multiple protection/deprotection steps, purification by chromatography.Higher cost of resins and reagents, potential for lower loading capacity.
Experimental Protocols

Traditional Solution-Phase Synthesis of Lisinopril

A common industrial method for lisinopril synthesis.[7]

  • Step 1: Synthesis of N⁶-trifluoroacetyl-L-lysyl-L-proline:

    • N⁶-trifluoroacetyl-L-lysine is coupled with L-proline using a suitable coupling agent (e.g., dicyclohexylcarbodiimide/DCC).

  • Step 2: Reductive Amination:

    • The resulting dipeptide is reacted with this compound via reductive amination, similar to the Enalapril synthesis.

  • Step 3: Deprotection:

    • The trifluoroacetyl and ester protecting groups are removed, typically by hydrolysis, to yield Lisinopril.

Alternative Solid-Phase Synthesis of Lisinopril

This method utilizes a solid support for the synthesis, which can simplify purification.[6]

  • Step 1: Loading of L-proline onto Resin:

    • The first amino acid, L-proline, is attached to a solid support (resin).

  • Step 2: Peptide Coupling:

    • The amino protecting group on the resin-bound proline is removed, and the protected lysine derivative (e.g., Fmoc-L-lys(Boc)-OH) is coupled to it.

  • Step 3: Reductive Amination on Resin:

    • After removal of the N-terminal protecting group, the resin-bound dipeptide is reacted with 2-oxo-4-phenylbutyric acid in the presence of a reducing agent.

  • Step 4: Cleavage and Deprotection:

    • The completed Lisinopril precursor is cleaved from the resin, and all protecting groups are removed simultaneously to give the final product.

Lisinopril_Synthesis cluster_traditional Traditional Solution-Phase Route cluster_solid_phase Alternative Solid-Phase Route Lysine_Derivative1 N⁶-trifluoroacetyl-L-lysine Dipeptide1 Protected Dipeptide Lysine_Derivative1->Dipeptide1 Proline1 L-proline Proline1->Dipeptide1 Coupling Protected_Lisinopril Protected Lisinopril Dipeptide1->Protected_Lisinopril Ketoester1 This compound Ketoester1->Protected_Lisinopril Reductive Amination Lisinopril1 Lisinopril Protected_Lisinopril->Lisinopril1 Deprotection Resin_Proline Resin-bound L-proline Resin_Dipeptide Resin-bound Dipeptide Resin_Proline->Resin_Dipeptide Deprotection & Coupling Lysine_Derivative2 Fmoc-L-lys(Boc)-OH Lysine_Derivative2->Resin_Dipeptide Resin_Lisinopril Resin-bound Lisinopril Resin_Dipeptide->Resin_Lisinopril Deprotection & Reductive Amination Ketoacid 2-oxo-4-phenylbutyric acid Ketoacid->Resin_Lisinopril Lisinopril2 Lisinopril Resin_Lisinopril->Lisinopril2 Cleavage & Deprotection

Caption: Comparison of synthetic workflows for Lisinopril.

Conclusion

The exploration of alternative precursors and synthetic routes for ACE inhibitors is a dynamic area of pharmaceutical research. While traditional methods remain robust, newer approaches leveraging more accessible starting materials, biocatalysis, and solid-phase synthesis offer compelling advantages in terms of cost-effectiveness, environmental sustainability, and stereochemical control. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating and selecting the most suitable synthetic strategies for their specific needs. Further investigation into the optimization of these alternative routes will undoubtedly pave the way for more efficient and sustainable production of these vital medicines.

References

Cost-benefit analysis of different synthetic routes to (R)-2-hydroxy-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutyrate and its corresponding ethyl ester are pivotal chiral intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely prescribed for hypertension and heart failure. The stereochemistry of this building block is crucial for the therapeutic efficacy of the final drug substance. This guide provides a comprehensive cost-benefit analysis of the primary synthetic strategies to obtain this valuable molecule: enzymatic reduction, chemo-enzymatic resolution, and classical chemical synthesis. The comparison is based on quantitative data from published experimental work, focusing on key performance indicators such as yield, enantiomeric excess (e.e.), space-time yield, and an evaluation of the associated costs and environmental impact.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key performance metrics for the different synthetic approaches to (R)-2-hydroxy-4-phenylbutyrate and its ethyl ester.

ParameterEnzymatic Reduction (Engineered Carbonyl Reductase)Chemo-enzymatic Resolution (Fusarium lactonase)Asymmetric Hydrogenation (Pt/C-cinchonidine)Diastereomeric Resolution ((L)-menthol)
Starting Material Ethyl 2-oxo-4-phenylbutyrate (OPBE)Racemic 2-hydroxy-4-phenyl-4-butyrolactoneThis compound (OPBE)Racemic 2-hydroxy-4-phenylbutyric acid
Key Catalyst/Reagent Engineered Carbonyl Reductase & Cofactor Regeneration SystemFusarium lactonase & Pd/CChiral Platinum Catalyst(L)-menthol
Yield >98%High (after resolution and hydrogenation)High (typically >90%)Theoretically 50% (per resolution cycle)
Enantiomeric Excess (e.e.) >99%>98%85-99%>99% (after crystallization)
Space-Time Yield High (e.g., 540.4 g/L/day)ModerateModerateLow
Reaction Conditions Mild (ambient temp., aq. buffer)Mild (enzymatic step) & Moderate (hydrogenation)High pressure, moderate temperatureMultiple steps, crystallization required
Environmental Impact Low (biodegradable catalyst, aqueous media)Moderate (use of organic solvents and heavy metal catalyst)Moderate (heavy metal catalyst, organic solvents)High (multiple steps, solvent usage)
Process Complexity Moderate (enzyme production and optimization)High (multi-step synthesis and resolution)Moderate (catalyst preparation, high-pressure equipment)High (multiple steps, tedious separation)

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic pathway, including a cost-benefit analysis, a summary of the experimental protocol, and a workflow diagram.

Enzymatic Asymmetric Reduction

This approach utilizes a highly selective carbonyl reductase (CpCR) to directly reduce the prochiral ketone, this compound (OPBE), to the desired (R)-enantiomer. A key aspect of this method is the in-situ regeneration of the expensive NADPH cofactor, often achieved by coupling the primary reaction with a dehydrogenase, such as glucose dehydrogenase (GDH).

Cost-Benefit Analysis:

  • Cost: The primary cost driver is the initial investment in enzyme development and production. However, for large-scale manufacturing, the cost per kilogram of product can be significantly reduced, especially with efficient enzyme expression and recycling. The use of whole-cell biocatalysts can further decrease costs by eliminating the need for enzyme purification. The cost of the starting material, OPBE, and the co-substrate (e.g., glucose) are relatively low.

  • Benefit: This method offers exceptional enantioselectivity, often exceeding 99% e.e., leading to a product of very high purity. The reaction conditions are mild (typically near room temperature and neutral pH), reducing energy consumption and the need for specialized equipment. It is an environmentally friendly process, utilizing a biodegradable catalyst in an aqueous medium, which minimizes hazardous waste generation. The high space-time yield makes it a very efficient process for industrial-scale production.

Experimental Protocol: Asymmetric Reduction using a Coupled Enzyme System

  • Biocatalyst Preparation: An E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase is cultivated in a suitable fermentation medium. The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst or processed to obtain a cell-free extract.

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0) is prepared containing this compound (OPBE) as the substrate and glucose as the co-substrate for cofactor regeneration.

  • Biotransformation: The whole-cell biocatalyst or cell-free extract is added to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., 30°C) for a specified period (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, the cells are removed by centrifugation. The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography.

Workflow Diagram:

enzymatic_reduction cluster_reaction Biocatalytic Reduction OPBE This compound (OPBE) CpCR Carbonyl Reductase (CpCR) OPBE->CpCR Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH NADP NADP+ CpCR->NADP Product (R)-2-hydroxy-4-phenylbutyrate CpCR->Product NADPH NADPH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH->CpCR NADP->GDH

Enzymatic Asymmetric Reduction Workflow
Chemo-enzymatic Resolution

This strategy involves the enzymatic resolution of a racemic mixture, followed by chemical transformations to yield the desired enantiomer. A notable example is the use of a Fusarium lactonase to selectively hydrolyze one enantiomer of a racemic 2-hydroxy-4-phenyl-4-butyrolactone. The remaining unreacted lactone enantiomer is then subjected to hydrogenation to produce (R)-2-hydroxy-4-phenylbutyric acid.

Cost-Benefit Analysis:

  • Cost: This route involves multiple synthetic steps, which can increase overall production costs. The cost of the enzyme (Fusarium lactonase) and the hydrogenation catalyst (Pd/C) are significant contributors. The theoretical maximum yield of the desired enantiomer in the resolution step is 50%, which can impact the overall process economy, although the unreacted enantiomer can potentially be racemized and recycled.

Experimental Protocol: Lactonase-mediated Resolution and Hydrogenation

  • Synthesis of Racemic Lactone: A racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone is synthesized from a suitable starting material like this compound.

  • Enzymatic Resolution: The racemic lactone is incubated with a Fusarium lactonase in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the lactone to the corresponding hydroxy acid.

  • Separation: The unreacted lactone enantiomer is separated from the hydrolyzed product by extraction with an organic solvent.

  • Hydrogenation: The isolated, enantiomerically enriched lactone is then hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield (R)-2-hydroxy-4-phenylbutyric acid.

  • Purification: The final product is purified by crystallization or chromatography.

Workflow Diagram:

chemo_enzymatic RacemicLactone Racemic 2-hydroxy-4-phenyl-4-butyrolactone Lactonase Fusarium lactonase RacemicLactone->Lactonase EnrichedLactone Enantiomerically Enriched Lactone Lactonase->EnrichedLactone HydroxyAcid Hydrolyzed Product Lactonase->HydroxyAcid Hydrogenation Hydrogenation (Pd/C, H2) EnrichedLactone->Hydrogenation Product (R)-2-hydroxy-4-phenylbutyric acid Hydrogenation->Product

Chemo-enzymatic Resolution Workflow
Chemical Synthesis: Asymmetric Hydrogenation and Diastereomeric Resolution

Classical chemical methods remain relevant for the synthesis of (R)-2-hydroxy-4-phenylbutyrate. These include asymmetric hydrogenation of a prochiral precursor and the resolution of a racemic mixture through the formation of diastereomers.

a) Asymmetric Hydrogenation

This method involves the hydrogenation of this compound using a chiral catalyst, typically a platinum or rhodium complex with a chiral ligand, to induce enantioselectivity.

Cost-Benefit Analysis:

  • Cost: The primary cost is associated with the chiral catalyst, which often contains expensive precious metals and complex organic ligands. The need for high-pressure hydrogenation equipment also adds to the capital cost.

  • Benefit: This approach can provide high yields in a single synthetic step. With a well-optimized catalyst and reaction conditions, high enantioselectivity can be achieved.

b) Diastereomeric Resolution

This classical method involves reacting the racemic 2-hydroxy-4-phenylbutyric acid with a chiral resolving agent, such as (L)-menthol, to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by crystallization. The desired diastereomer is then hydrolyzed to yield the enantiomerically pure product.

Cost-Benefit Analysis:

  • Cost: The cost of the chiral resolving agent can be significant, especially if it is not recovered and recycled. The process involves multiple steps (esterification, crystallization, hydrolysis), which can lead to lower overall yields and higher processing costs.

  • Benefit: This is a well-established and often reliable method for obtaining enantiomerically pure compounds. It can achieve very high enantiomeric purity after successful crystallization.

Experimental Protocol: Diastereomeric Resolution with (L)-menthol

  • Esterification: Racemic 2-hydroxy-4-phenylbutyric acid is esterified with (L)-menthol in the presence of an acid catalyst to form a mixture of diastereomeric esters.

  • Crystallization: The diastereomeric mixture is dissolved in a suitable solvent, and the desired diastereomer is selectively crystallized by controlling the temperature and solvent composition.

  • Isolation: The crystallized diastereomer is isolated by filtration.

  • Hydrolysis: The purified diastereomer is hydrolyzed (saponified) to cleave the ester bond, yielding (R)-2-hydroxy-4-phenylbutyric acid and recovering the (L)-menthol.

  • Purification: The final product is purified by extraction and crystallization.

Workflow Diagram:

chemical_synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_resolution Diastereomeric Resolution OPBE This compound Catalyst Chiral Catalyst (e.g., Pt/C-cinchonidine) OPBE->Catalyst Product_H (R)-2-hydroxy-4-phenylbutyrate Catalyst->Product_H H2 H2 H2->Catalyst RacemicAcid Racemic 2-hydroxy-4-phenylbutyric acid Esterification Esterification RacemicAcid->Esterification Menthol (L)-menthol Menthol->Esterification Diastereomers Mixture of Diastereomers Esterification->Diastereomers Crystallization Crystallization Diastereomers->Crystallization SeparatedDiastereomer Separated Diastereomer Crystallization->SeparatedDiastereomer Hydrolysis Hydrolysis SeparatedDiastereomer->Hydrolysis Product_R (R)-2-hydroxy-4-phenylbutyric acid Hydrolysis->Product_R

Chemical Synthesis Workflows

Conclusion

The choice of the optimal synthetic route to (R)-2-hydroxy-4-phenylbutyrate depends on several factors, including the desired scale of production, cost considerations, and environmental regulations.

  • Enzymatic asymmetric reduction stands out as a highly efficient and environmentally benign method, particularly for large-scale industrial production, due to its high selectivity, mild reaction conditions, and impressive space-time yields. The main challenge lies in the initial development and optimization of the biocatalyst.

  • Chemo-enzymatic resolution offers a viable alternative, capable of producing high-purity material. However, its multi-step nature and the theoretical 50% yield limit in the resolution step can be drawbacks in terms of process efficiency and cost.

  • Classical chemical methods , such as asymmetric hydrogenation and diastereomeric resolution, are well-established techniques. Asymmetric hydrogenation can be very effective but relies on expensive and potentially toxic heavy metal catalysts. Diastereomeric resolution is a robust method but is often labor-intensive and less atom-economical.

For modern pharmaceutical manufacturing, where sustainability and efficiency are paramount, the enzymatic asymmetric reduction approach presents the most promising and forward-looking strategy for the synthesis of (R)-2-hydroxy-4-phenylbutyrate.

A Comparative Guide to the Reduction of Ethyl 2-oxo-4-phenylbutyrate: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate to its corresponding chiral hydroxy ester is a critical step in the synthesis of various active pharmaceutical ingredients, notably ACE inhibitors. The choice between chemical and enzymatic reduction methods can significantly impact yield, enantioselectivity, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for representative chemical and enzymatic reduction methods of this compound.

MethodCatalyst/EnzymeProduct EnantiomerYieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemical Reduction
Asymmetric HydrogenationCinchonidine-modified Pt/γ-Al2O3(R)~95% (conversion)[1]68%[1]High conversion rates, potential for catalyst recycling.Moderate enantioselectivity, requires high pressure and specialized equipment.
Meerwein-Ponndorf-VerleyChiral Phosphoric Acid / Sc(OTf)3(S) or (R)Up to 98%[2]Up to 99%[2]Excellent yield and enantioselectivity, mild conditions.Stoichiometric use of reagents can be a drawback.
Enzymatic Reduction
Whole-Cell BiocatalysisCandida krusei SW2026(R)95.1%[1]99.7%[1]Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.Requires cell cultivation and downstream processing to separate product from biomass.
Whole-Cell BiocatalysisSaccharomyces cerevisiae (Baker's Yeast)(S)>90% (conversion)>92%[1]Readily available and inexpensive biocatalyst, high conversion.Can produce the opposite enantiomer to some other yeasts.
Isolated EnzymeCarbonyl Reductase (KmCR)(R)62%≥99.9%Very high optical purity, avoids whole-cell byproducts.Requires enzyme expression and purification, potential need for cofactor regeneration.

Experimental Protocols

Chemical Reduction: Asymmetric Transfer Hydrogenation (Meerwein-Ponndorf-Verley)

This protocol is a representative example of an asymmetric Meerwein-Ponndorf-Verley (MPV) reduction, a method known for its high chemoselectivity.

Materials:

  • This compound

  • Isopropanol (B130326) (iPrOH), anhydrous

  • Chiral Phosphoric Acid catalyst

  • Scandium (III) triflate (Sc(OTf)3)

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add the chiral phosphoric acid catalyst (0.2 mol%) and Sc(OTf)3 (0.5 mol%).

  • Add anhydrous isopropanol (5.0 mL).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add this compound (0.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ethyl 2-hydroxy-4-phenylbutyrate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Enzymatic Reduction: Whole-Cell Biocatalysis with Candida krusei

This protocol outlines the use of the yeast Candida krusei for the enantioselective reduction of this compound.

Materials:

  • Candida krusei SW2026 culture

  • Yeast growth medium (e.g., YPD broth)

  • This compound

  • Glucose (co-substrate)

  • Phosphate (B84403) buffer (pH 6.6)

  • Shaking incubator

  • Centrifuge

  • Standard laboratory glassware

Procedure:

  • Cell Cultivation: Inoculate Candida krusei SW2026 into a sterile growth medium and incubate at 30°C with shaking until the desired cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer (pH 6.6).

  • Biotransformation: Resuspend the harvested cells in the phosphate buffer.

  • Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (5% w/v), and this compound (substrate concentration of 2.5 g/L).

  • Incubation: Incubate the reaction mixture at 30°C with shaking.

  • Monitoring: Monitor the progress of the reduction by taking samples periodically and analyzing them by gas chromatography (GC) or HPLC.

  • Product Extraction: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product if necessary and determine the yield and enantiomeric excess by GC or HPLC.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the chemical and enzymatic reduction methods.

Chemical_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Start setup Prepare Reaction Flask (N2 atmosphere) start->setup add_catalyst Add Chiral Catalyst and Sc(OTf)3 setup->add_catalyst add_solvent Add Anhydrous Isopropanol add_catalyst->add_solvent add_substrate Add Ethyl 2-oxo-4- phenylbutyrate add_solvent->add_substrate react Stir at Room Temperature (15 hours) add_substrate->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Analyze Yield and ee (Chiral HPLC) purify->analyze end End analyze->end Enzymatic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Recovery cluster_analysis Analysis start Start cultivate Cultivate Candida krusei start->cultivate harvest Harvest and Wash Cells cultivate->harvest setup Resuspend Cells in Buffer harvest->setup add_reagents Add Substrate and Co-substrate (Glucose) setup->add_reagents incubate Incubate at 30°C with Shaking add_reagents->incubate separate Separate Cells (Centrifugation) incubate->separate extract Extract Supernatant separate->extract concentrate Dry and Concentrate extract->concentrate analyze Analyze Yield and ee (GC or HPLC) concentrate->analyze end End analyze->end

References

Benchmarking different biocatalysts for the asymmetric reduction of alpha-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral α-hydroxy esters is a critical step in the development of numerous pharmaceuticals and fine chemicals. Biocatalysis offers a powerful and green alternative to traditional chemical methods for the asymmetric reduction of α-keto esters, providing high enantioselectivity under mild reaction conditions. This guide provides an objective comparison of various biocatalytic systems, supported by experimental data, to aid in the selection of the most suitable biocatalyst for a given application.

The asymmetric reduction of α-keto esters to their corresponding chiral α-hydroxy esters is a pivotal transformation in organic synthesis. The choice of biocatalyst, whether a whole-cell system or an isolated enzyme, significantly impacts the efficiency, selectivity, and overall viability of the process. This guide benchmarks the performance of commonly employed biocatalysts, including those based on Escherichia coli, Saccharomyces cerevisiae, and Candida species, for this important reaction.

Performance Comparison of Biocatalysts

The selection of an optimal biocatalyst is dependent on several factors, including the specific substrate, desired product configuration, and process scalability. The following tables summarize the performance of various biocatalysts in the asymmetric reduction of representative α-keto esters.

Table 1: Asymmetric Reduction of Ethyl 4-Cyanobenzoylformate

Biocatalyst SystemSubstrate Concentration (mM)Product ConfigurationConversion/Yield (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
E. coli expressing CtXR and CbFDH100R8297.240 gCDW/L, optimized conditions[1][2][3]
E. coli expressing CtXR and CbFDH500R~27 (3-fold decreased yield)~100High substrate concentration[1][2][3]
S. cerevisiae expressing CtXR100R45≥ 99.9Anaerobic, ethanol (B145695) as co-substrate[1]

CtXR: Candida tenuis xylose reductase; CbFDH: Candida boidinii formate (B1220265) dehydrogenase; gCDW/L: grams of cell dry weight per liter.

Table 2: Asymmetric Reduction of Various α-Keto Esters using Baker's Yeast (Saccharomyces cerevisiae)

SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)Notes
Methyl pyruvateRMaximized with methyl estersHighYield and enantioselectivity are optimal with methyl esters.[4][5]
Methyl benzoylformateRMaximized with methyl estersHighYeast-mediated ester hydrolysis can be a significant side reaction for esters of long-chain alcohols.[4][5]
Ethyl benzoylformateR-Increased with methyl vinyl ketone additionAdditives can enhance enantioselectivity.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of biocatalytic reductions. Below are generalized methodologies for key experiments.

General Protocol for Whole-Cell Biocatalytic Reduction of α-Keto Esters
  • Biocatalyst Preparation:

    • Recombinant E. coli or S. cerevisiae: Cultivate the engineered strain in a suitable growth medium (e.g., LB for E. coli, YPD for S. cerevisiae) containing the appropriate antibiotics for plasmid maintenance. Induce protein expression as required (e.g., with IPTG for E. coli). Harvest the cells by centrifugation and wash with buffer (e.g., phosphate (B84403) buffer, pH 7.0). The resulting cell paste can be used directly as resting cells.

    • Baker's Yeast (S. cerevisiae): Commercially available baker's yeast can be used directly. Activate the yeast in a sucrose (B13894) solution before the reaction.[4][5]

  • Asymmetric Reduction Reaction:

    • In a reaction vessel, suspend the prepared whole cells (e.g., 10-50 gCDW/L) in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.5).

    • Add the α-keto ester substrate to the desired final concentration (e.g., 10-500 mM). The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent (e.g., ethanol, DMSO) to aid solubility.

    • For cofactor regeneration, a co-substrate is typically required. For recombinant E. coli co-expressing a dehydrogenase, a substrate for the dehydrogenase (e.g., formate for formate dehydrogenase) should be added.[1][6] For yeast, glucose or ethanol can serve as the co-substrate for endogenous enzymes to regenerate NADH or NADPH.[1]

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC to determine substrate conversion and product formation.

    • Upon completion, terminate the reaction by centrifuging to remove the cells.

    • Extract the supernatant or the entire reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Analysis of Product Stereoselectivity:

    • Determine the enantiomeric excess of the chiral α-hydroxy ester product using chiral HPLC or chiral GC analysis.

Visualizing the Process

Diagrams illustrating the experimental workflow and the core chemical transformation can aid in understanding the process.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis & Purification culture Cell Culture & Induction harvest Harvest & Wash Cells culture->harvest reaction_setup Reaction Setup (Cells, Substrate, Co-substrate, Buffer) harvest->reaction_setup incubation Incubation (Controlled Temperature & Agitation) reaction_setup->incubation extraction Product Extraction incubation->extraction analysis Conversion & e.e. Analysis (HPLC/GC) extraction->analysis purification Purification analysis->purification

Figure 1. General experimental workflow for the biocatalytic reduction of α-keto esters.

Figure 2. General reaction scheme for the asymmetric reduction of an α-keto ester.

Conclusion

The choice of a biocatalyst for the asymmetric reduction of α-keto esters is a critical decision in the synthesis of chiral α-hydroxy esters. Whole-cell biocatalysts, such as recombinant E. coli and S. cerevisiae, offer the advantage of in-situ cofactor regeneration, making them cost-effective and operationally simple.[1] However, the presence of other cellular enzymes can sometimes lead to side reactions. Isolated enzymes, on the other hand, can provide higher purity and volumetric productivity but require an external system for cofactor regeneration.[7] The data presented in this guide, along with the generalized protocols and workflows, provide a solid foundation for researchers to select and implement the most appropriate biocatalytic system for their specific needs, accelerating the development of efficient and sustainable processes for the production of valuable chiral building blocks.

References

A Comparative Review of Synthetic Strategies for Enalapril and Lisinopril

Author: BenchChem Technical Support Team. Date: December 2025

Enalapril (B1671234) and lisinopril (B193118) are widely prescribed angiotensin-converting enzyme (ACE) inhibitors crucial in the management of hypertension and heart failure. Their synthesis has been a subject of extensive research, aiming for efficient, stereoselective, and cost-effective manufacturing processes. This guide provides a detailed comparison of the prevalent synthetic strategies for these two important pharmaceuticals, supported by experimental data and protocols for key reactions.

Enalapril Synthesis: Reductive Amination as the Cornerstone

The most common and industrially significant approach to enalapril synthesis involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the dipeptide L-alanyl-L-proline. This key step establishes the crucial secondary amine linkage and the desired (S,S,S)-stereochemistry of the final product.

Key Intermediates and Reaction Steps

The synthesis of enalapril via reductive amination can be broadly divided into two main stages:

  • Synthesis of L-alanyl-L-proline: This dipeptide intermediate is typically prepared by coupling protected L-alanine and L-proline derivatives, followed by deprotection.

  • Reductive Amination and Salt Formation: The L-alanyl-L-proline is then reacted with this compound under reducing conditions to form enalapril, which is subsequently converted to its stable maleate (B1232345) salt.

Comparative Data on Reductive Amination of Enalapril

Different catalysts and reaction conditions have been explored to optimize the yield and diastereoselectivity of the reductive amination step. The table below summarizes key quantitative data from various reported methods.

CatalystSolventHydrogen PressureTemperatureReaction TimeYield (%)Purity (%)Diastereomeric Ratio (SSS:RSS)Reference
Raney NickelEthanol1 atmAmbient21 h86.5 (SSS isomer)-11:1[1]
Raney Nickel with Acetic Acid and Potassium FluorideEthanol1 atmAmbient21 h--17:1[2]
AV-17-8-PdEthanol98-103 kPa45°C-up to 70>98.0 (TLC)-[3]
5% Pd/CEthanol2 atm-5 h---[4]
Experimental Protocols

1. Synthesis of L-alanyl-L-proline via BOC Protection

  • Step 1: BOC-L-alanine synthesis: L-alanine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a water/THF solvent system. The reaction mixture is typically stirred at room temperature for several hours.

  • Step 2: Coupling with L-proline methyl ester: The resulting BOC-L-alanine is coupled with L-proline methyl ester hydrochloride using a coupling agent (e.g., DCC/HOBt or EDC/HOBt) in an organic solvent like dichloromethane (B109758) or DMF.

  • Step 3: Hydrolysis: The methyl ester of BOC-L-alanyl-L-proline is hydrolyzed using a base such as sodium hydroxide in a methanol/water mixture.[4]

  • Step 4: Deprotection: The BOC group is removed by treatment with an acid, such as hydrochloric acid in ethanol, to yield L-alanyl-L-proline.[4]

2. Reductive Amination for Enalapril Synthesis [3]

  • A weighed sample of the catalyst (e.g., 100-500 mg of AV-17-8-Pd) is placed in a glass reactor under a solvent layer (50 mL of ethanol).

  • The catalyst is activated with hydrogen for 20-30 minutes.

  • L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) are introduced into the reactor under a hydrogen atmosphere.

  • The reaction mixture is stirred at 900-1100 rpm under a hydrogen pressure of 98-103 kPa.

  • Upon completion, the mixture is filtered and concentrated. The residue is dissolved in a sodium chloride solution, the pH is adjusted to 8.5, and the solution is extracted with ethyl acetate (B1210297).

  • The aqueous layer is then acidified to pH 4.2 and extracted again with ethyl acetate. The combined organic extracts are dried and concentrated to yield enalapril.

3. Formation and Purification of Enalapril Maleate [5]

  • Crude enalapril is dissolved in ethyl acetate at 30°C.

  • Maleic acid is added, and the mixture is stirred.

  • The reaction is cooled to 0°C to precipitate the crude enalapril maleate, which is collected by filtration.

  • The crude product is recrystallized from isopropanol. A purity of 99.8% can be achieved.[5]

  • Alternatively, recrystallization from water at 60°C followed by cooling to 5°C can yield enalapril maleate with a purity of 99.52% and a yield of 90.0%.[5]

Synthetic Pathway of Enalapril

Enalapril_Synthesis cluster_intermediate L-alanyl-L-proline Synthesis cluster_final Enalapril Synthesis L-alanine L-alanine BOC-L-alanine BOC-L-alanine L-alanine->BOC-L-alanine (Boc)2O, Base BOC-Ala-Pro-ester BOC-L-alanyl-L-proline methyl ester BOC-L-alanine->BOC-Ala-Pro-ester L-proline methyl ester HCl, Coupling agent L-proline_ester L-proline methyl ester HCl BOC-Ala-Pro BOC-L-alanyl-L-proline BOC-Ala-Pro-ester->BOC-Ala-Pro NaOH, H2O/MeOH L-alanyl-L-proline L-alanyl-L-proline BOC-Ala-Pro->L-alanyl-L-proline HCl, EtOH enalapril Enalapril L-alanyl-L-proline->enalapril Reductive Amination (H2, Catalyst) ketoester This compound ketoester->enalapril enalapril_maleate Enalapril Maleate enalapril->enalapril_maleate Maleic Acid, Ethyl Acetate Lisinopril_Synthesis cluster_intermediate Protected Dipeptide Synthesis cluster_final Lisinopril Synthesis L-lysine L-lysine protected_lysine N⁶-trifluoroacetyl-L-lysine L-lysine->protected_lysine Ethyl trifluoroacetate lysine_NCA N⁶-trifluoroacetyl-N²-carboxy- L-lysine anhydride protected_lysine->lysine_NCA Triphosgene protected_dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline lysine_NCA->protected_dipeptide L-proline L-proline L-proline L-proline->protected_dipeptide protected_lisinopril Protected Lisinopril protected_dipeptide->protected_lisinopril Reductive Alkylation ketoester This compound ketoester->protected_lisinopril lisinopril Lisinopril protected_lisinopril->lisinopril Hydrogenation (deprotection)

References

A Comparative Spectroscopic Analysis of Ethyl 2-oxo-4-phenylbutyrate and Its Reduction Product, Ethyl 2-hydroxy-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic differences between the keto-ester, Ethyl 2-oxo-4-phenylbutyrate, and its corresponding hydroxy-ester, providing key data for reaction monitoring and product characterization.

This guide presents a comprehensive spectroscopic comparison of this compound and its reduction product, Ethyl 2-hydroxy-4-phenylbutyrate. The transformation from a ketone to a secondary alcohol introduces significant changes in the molecular structure, which are readily observable through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Understanding these differences is crucial for monitoring the progress of the reduction reaction and confirming the identity and purity of the final product.

Chemical Transformation

The reduction of this compound to Ethyl 2-hydroxy-4-phenylbutyrate involves the conversion of a ketone functional group to a secondary alcohol. This is a common transformation in organic synthesis, often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

start This compound end Ethyl 2-hydroxy-4-phenylbutyrate start->end Reduction reagent [Reducing Agent] (e.g., NaBH4)

Figure 1: Chemical transformation from keto-ester to hydroxy-ester.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and Ethyl 2-hydroxy-4-phenylbutyrate.

Spectroscopic Technique This compound Ethyl 2-hydroxy-4-phenylbutyrate Key Differences
Molecular Formula C₁₂H₁₄O₃[1][2]C₁₂H₁₆O₃[3][4][5]Addition of two hydrogen atoms
Molecular Weight 206.24 g/mol [1][2]208.25 g/mol [3][4][5][6]Increase of 2.01 g/mol
IR Spectroscopy (cm⁻¹) ~1730 (C=O, ester), ~1680 (C=O, ketone)~3400 (O-H, broad), ~1730 (C=O, ester)Disappearance of ketone C=O, appearance of O-H stretch
¹H NMR Spectroscopy (δ, ppm) ~7.2-7.4 (5H, Ar-H), 4.3 (2H, q), 3.2 (2H, t), 2.9 (2H, t), 1.3 (3H, t)~7.2-7.4 (5H, Ar-H), 4.2 (1H, t), 4.1 (2H, q), 2.7-2.9 (2H, m), 1.9-2.1 (2H, m), 1.2 (3H, t), ~2.5 (1H, d, OH)Appearance of a new signal for the CH-OH proton and the OH proton; upfield shift of adjacent CH₂ protons
¹³C NMR Spectroscopy (δ, ppm) ~195 (C=O, ketone), ~165 (C=O, ester), ~140 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~62 (O-CH₂), ~35 (CH₂), ~29 (CH₂), ~14 (CH₃)~175 (C=O, ester), ~141 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~70 (CH-OH), ~61 (O-CH₂), ~38 (CH₂), ~34 (CH₂), ~14 (CH₃)Disappearance of the ketone carbonyl carbon; appearance of a new signal for the CH-OH carbon in the 60-70 ppm region
Mass Spectrometry (m/z) 206 (M⁺)208 (M⁺), 190 (M⁺ - H₂O)Increase in molecular ion peak; potential water loss fragment

Experimental Protocols

Reduction of this compound

A typical laboratory procedure for the reduction of this compound using sodium borohydride is as follows:

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification & Analysis A Dissolve this compound in Methanol (B129727) B Cool solution to 0°C A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Stir at room temperature C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize by IR, NMR, MS J->K

Figure 2: Experimental workflow for the reduction and analysis.
  • Dissolution: Dissolve this compound in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Obtain the spectroscopic data (IR, NMR, MS) of the purified product to confirm its identity and purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Samples are analyzed neat (as a thin film on a salt plate) or as a solution in a suitable solvent (e.g., CDCl₃).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

This comparative guide provides the fundamental spectroscopic information necessary for researchers to distinguish between this compound and its reduction product. The provided experimental protocol offers a standard method for this transformation, and the detailed spectroscopic data will aid in the unambiguous characterization of the starting material and the final product.

References

A Comparative Guide to the Enantiomeric Excess Determination of (R)-2-hydroxy-4-phenylbutyrate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical intermediates. (R)-2-hydroxy-4-phenylbutyrate, a key building block for several angiotensin-converting enzyme (ACE) inhibitors, requires robust analytical methods to ensure its stereochemical purity. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of its enantiomeric excess, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For the analysis of (R)-2-hydroxy-4-phenylbutyrate and its corresponding ethyl ester, polysaccharide-based CSPs, such as those found in Chiralcel® AD-H and OJ-H columns, have proven to be effective.

Performance of Chiral HPLC Methods

While specific retention times and resolution factors for (R)-2-hydroxy-4-phenylbutyrate are not extensively published in readily available application notes, data from the analysis of structurally similar α-hydroxy acids on polysaccharide-based columns allows for the establishment of a highly effective and representative analytical method. The following table summarizes the expected performance based on typical separations of acidic chiral compounds on these columns.

ParameterChiral HPLC Method (Representative)
Chiral Stationary Phase Chiralcel® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Expected Elution Order (S)-enantiomer followed by (R)-enantiomer
Expected Resolution (Rs) > 2.0

Note: The performance data is representative of separations of similar analytes on the specified column type. Actual retention times and resolution may vary and require method optimization.

Comparison with Alternative Analytical Techniques

While chiral HPLC is the predominant method, other techniques can also be employed for the determination of enantiomeric excess, each with its own advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral stationary phase.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Sample Preparation Typically direct injection of a dissolved sample.Derivatization to a volatile ester (e.g., O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester) is required.Direct mixing of the analyte with a chiral solvating agent (e.g., quinine, BINOL) in an NMR tube.
Resolution High to excellent.Excellent for volatile compounds.Moderate, highly dependent on the choice of solvating agent and analyte concentration.
Sensitivity High (UV, MS detection).Very high (FID, MS detection).Lower, requires higher sample concentrations.
Analysis Time 10-30 minutes per sample.15-40 minutes per sample.5-15 minutes per sample.
Instrumentation Standard HPLC system with a chiral column.GC system with a chiral capillary column.High-field NMR spectrometer.
Advantages Wide applicability, high robustness, well-established.High efficiency and resolution for suitable compounds.Rapid, non-destructive, provides structural information.
Limitations Higher cost of chiral columns, requires method development.Limited to thermally stable and volatile compounds, derivatization adds complexity.Lower sensitivity, potential for signal overlap, cost of high-field NMR.

Experimental Protocols

Chiral HPLC Method for (R)-2-hydroxy-4-phenylbutyrate

Objective: To determine the enantiomeric excess of (R)-2-hydroxy-4-phenylbutyrate using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Chiralcel® AD-H column (250 x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • (R)-2-hydroxy-4-phenylbutyrate standard

  • Racemic 2-hydroxy-4-phenylbutyrate

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-hydroxy-4-phenylbutyrate in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a stock solution of the (R)-2-hydroxy-4-phenylbutyrate standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare sample solutions of the test batch in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to calculate the resolution.

    • Inject the (R)-enantiomer standard to confirm the peak identity.

    • Inject the sample solutions to determine the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Alternative Method 1: Chiral GC-MS after Derivatization

Objective: To determine the enantiomeric excess of (R)-2-hydroxy-4-phenylbutyrate by converting the enantiomers into diastereomers followed by achiral GC-MS analysis.

Procedure:

  • Derivatization: React the racemic 2-hydroxy-4-phenylbutyrate sample with a chiral derivatizing agent, such as (S)-(+)-3-methyl-2-butanol, in the presence of a coupling agent to form diastereomeric esters. The hydroxyl group should also be derivatized (e.g., by trifluoroacetylation) to improve volatility.

  • GC-MS Conditions:

    • Column: Standard achiral capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the temperature gradient to achieve baseline separation of the diastereomers.

    • Detection: Mass Spectrometry (MS) for identification and quantification.

  • Data Analysis: Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess.

Alternative Method 2: NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of (R)-2-hydroxy-4-phenylbutyrate by inducing chemical shift non-equivalence between the enantiomers using a chiral solvating agent.

Procedure:

  • Sample Preparation: Dissolve a known amount of the 2-hydroxy-4-phenylbutyrate sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of Chiral Solvating Agent: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or quinine.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The interaction with the chiral solvating agent should induce different chemical shifts for specific protons (e.g., the α-proton) in the (R)- and (S)-enantiomers.

  • Data Analysis: Integrate the signals corresponding to the separated protons of the two enantiomers to determine their ratio and calculate the enantiomeric excess.

Visualizing the Workflow

Chiral_HPLC_Workflow Experimental Workflow for Enantiomeric Excess Determination by Chiral HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (e.g., Hexane/IPA/TFA) p2 Prepare Racemic and Enantiomeric Standards p3 Prepare Sample Solution h1 Equilibrate Chiral Column (e.g., Chiralcel AD-H) p3->h1 h2 Inject Racemic Standard h1->h2 h3 Inject (R)-Enantiomer Standard h2->h3 h4 Inject Sample h3->h4 d1 Identify Enantiomer Peaks and Determine Elution Order h4->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Resolution (Rs) d1->d3 d4 Calculate Enantiomeric Excess (% ee) d2->d4

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Conclusion

For the routine and accurate determination of the enantiomeric excess of (R)-2-hydroxy-4-phenylbutyrate, chiral HPLC with a polysaccharide-based stationary phase, such as Chiralcel® AD-H, stands out as the most reliable and robust method. While chiral GC and NMR spectroscopy offer viable alternatives for specific applications, such as high-throughput screening or when dealing with volatile derivatives, they often require more extensive sample preparation or specialized instrumentation. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate a suitable analytical method for ensuring the stereochemical purity of this important pharmaceutical intermediate.

A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, hydrogenation stands as a cornerstone reaction. The choice between homogeneous and heterogeneous catalysts for this process is a critical decision that significantly impacts reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

At a Glance: Key Differences

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (typically liquid)Different phase from reactants (e.g., solid catalyst with liquid/gas reactants)
Activity & Selectivity Often exhibit high activity and selectivity due to well-defined, single-site active centers. Can be finely tuned through ligand modification.Activity and selectivity can be high but may be influenced by surface heterogeneity and mass transfer limitations.
Reaction Conditions Generally operate under milder conditions (lower temperature and pressure).[1]Often require more forcing conditions (higher temperature and pressure).[1]
Catalyst Separation Separation from the product can be challenging and costly, often requiring techniques like distillation or extraction.[1]Easily separated from the reaction mixture by simple filtration or centrifugation.[1]
Recycling & Reuse Recycling can be difficult and expensive, with potential for catalyst degradation during separation.[1]Straightforward to recycle and reuse, making them suitable for continuous processes.[1]
Mechanism Understanding Reaction mechanisms are often well-understood through spectroscopic studies of soluble species.Mechanistic studies can be more complex due to the nature of the solid surface and multiple active sites.

Performance Data: A Comparative Look

The following tables summarize quantitative data from various studies, offering a glimpse into the performance of homogeneous and heterogeneous catalysts in specific hydrogenation reactions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Hydrogenation of Nitrobenzene to Aniline

CatalystTypeSubstrateSolventTemp. (°C)Pressure (bar H₂)Conversion (%)Selectivity to Aniline (%)Turnover Frequency (TOF) (h⁻¹)Reference
Pd/CHeterogeneousNitrobenzeneMethanol5040-60~100HighNot Reported[2]
Ni(18.4)-HPSHeterogeneousNitrobenzeneMethanol12023.5Lower RateForms side productsNot Reported[3]
Pd(0.5)-Ni(17.9)-HPSHeterogeneousNitrobenzeneMethanol12023.5Higher RateHighNot Reported[3]
Pd/meso-γ-Fe₂O₃HeterogeneousNitrobenzeneEthanol301100 (in 80 min)High~1365[4]

Table 2: Hydrogenation of Acetophenone (B1666503) to 1-Phenylethanol

CatalystTypeSubstrateSolventTemp. (°C)Pressure (bar H₂)Conversion (%)Selectivity to 1-Phenylethanol (%)TOF (h⁻¹)Reference
5% Pd/Al₂O₃HeterogeneousAcetophenoneWaterNot SpecifiedNot SpecifiedHighNot ReportedNot Reported[5][6]
5% Pd/CHeterogeneousAcetophenoneWaterNot SpecifiedNot SpecifiedHighNot ReportedNot Reported[5][6]
RuCl₂(PPh₃)₃HomogeneousAcetophenoneIsopropyl alcoholNot SpecifiedTransfer HydrogenationHighNot ReportedNot Reported

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation and comparison of catalytic performance. Below are generalized methodologies for testing homogeneous and heterogeneous hydrogenation catalysts.

General Protocol for Heterogeneous Catalyst Testing (e.g., Pd/C)
  • Catalyst Preparation/Pre-treatment: A commercially available 5% Pd/C catalyst is typically used. The catalyst (e.g., 50 mg) is weighed and placed into a high-pressure autoclave reactor.

  • Reactor Setup: The substrate (e.g., acetophenone, 1 mmol) and solvent (e.g., 20 mL of toluene) are added to the reactor. The reactor is then sealed.

  • Inerting and Pressurization: The reactor is purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 2 bar).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 130°C) and stirred vigorously to ensure good mixing and mass transfer. The reaction is allowed to proceed for a specific duration.

  • Sampling and Analysis: The reaction is monitored by taking samples at regular intervals. The samples are filtered to remove the catalyst and then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactant and the selectivity towards the desired product.

  • Catalyst Recovery and Recycling: After the reaction is complete, the catalyst is recovered by filtration, washed with a suitable solvent, and dried. The recovered catalyst can then be used in subsequent reaction cycles to evaluate its reusability.

General Protocol for Homogeneous Catalyst Testing (e.g., Wilkinson's Catalyst)
  • Catalyst and Reagent Preparation: The homogeneous catalyst, such as Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst), the substrate, and a degassed solvent are prepared. All manipulations are typically carried out under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent catalyst deactivation by oxygen.

  • Reactor Setup: The catalyst is dissolved in the degassed solvent in a suitable reaction vessel (e.g., a Schlenk flask or a high-pressure reactor). The substrate is then added to this solution.

  • Inerting and Hydrogen Introduction: The reaction vessel is evacuated and backfilled with hydrogen gas several times. The reaction is then maintained under a positive pressure of hydrogen (often 1 atm, but can be higher).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), GC, or NMR spectroscopy.

  • Product Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The product is then isolated from the catalyst residue by chromatographic techniques (e.g., column chromatography).

  • Catalyst Deactivation: Due to the challenges in separation, homogeneous catalysts are often not recycled in laboratory settings, though industrial processes may employ specialized techniques for catalyst recovery.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the catalytic cycles of homogeneous and heterogeneous hydrogenation.

HomogeneousCatalyticCycle cluster_main Homogeneous Hydrogenation: Wilkinson's Catalyst Cycle Catalyst [RhCl(PPh3)3] (Pre-catalyst) ActiveCatalyst [RhCl(PPh3)2] (14e-) Catalyst->ActiveCatalyst - PPh3 OxidativeAddition [Rh(H)2Cl(PPh3)2] (18e-) ActiveCatalyst->OxidativeAddition + H2 AlkeneComplex [Rh(H)2Cl(PPh3)2(Alkene)] OxidativeAddition->AlkeneComplex + Alkene MigratoryInsertion [Rh(H)(Alkyl)Cl(PPh3)2] AlkeneComplex->MigratoryInsertion Migratory Insertion MigratoryInsertion->ActiveCatalyst Reductive Elimination + Alkane

Caption: Catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.

HeterogeneousCatalyticCycle cluster_main Heterogeneous Hydrogenation on a Metal Surface Surface Metal Surface H2 H2 Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Alkene Alkene Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption Half_Hydrogenated Half-Hydrogenated Intermediate Alkane Alkane Adsorbed_Alkene->Half_Hydrogenated H addition Half_Hydrogenated->Alkane Second H addition Alkane->Alkane Desorption

Caption: Simplified mechanism of heterogeneous hydrogenation on a metal surface.

Conclusion

The decision to use a homogeneous or heterogeneous catalyst for hydrogenation is a multifaceted one, balancing the need for high selectivity and mild reaction conditions against the practicalities of catalyst separation and reuse. Homogeneous catalysts often provide superior performance in terms of activity and selectivity for complex molecules, which is a significant advantage in pharmaceutical and fine chemical synthesis.[7] However, the operational advantages of heterogeneous catalysts, particularly their ease of separation and recyclability, make them highly attractive for large-scale industrial processes.[7] The ongoing development of hybrid systems, which aim to combine the advantages of both, represents an exciting frontier in catalysis research.

References

A Comparative Guide to the Synthesis of Ethyl 2-oxo-4-phenylbutyrate: An Economic Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-oxo-4-phenylbutyrate (EOPB) is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and lisinopril. The economic viability of producing these drugs is intrinsically linked to the efficiency and cost-effectiveness of the EOPB synthesis method. This guide provides a detailed comparison of various synthetic routes to EOPB, focusing on key metrics that influence their industrial applicability. Experimental data is presented to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making.

Comparison of Key Synthesis Methods

The selection of an optimal synthesis route for this compound depends on a multitude of factors, including yield, reaction time, cost and availability of starting materials, and the complexity of the procedure. Below is a summary of the most common methods with their respective advantages and disadvantages.

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeYieldKey AdvantagesKey Disadvantages
Fischer Esterification 2-Oxo-4-phenylbutyric acid, Ethanol (B145695)Concentrated Sulfuric Acid5 hours~73%[1]Simple, well-established reaction.Starting acid can be expensive.
Grignard Reaction with Diethyl Oxalate (B1200264) β-Bromophenylethane, Magnesium, Diethyl OxalateMethyl tert-butyl ether1-12 hours (Grignard prep) + 1-15 hours (addition)High (not explicitly quantified in the patent)[2]Short synthesis cycle, high yield, and low manufacturing cost claimed.[2]Grignard reactions can be sensitive to moisture and air.
Grignard Reaction with Ethyl Oxalyl Monochloride β-Halogeno ethylbenzene (B125841), Magnesium, Ethyl oxalyl monochlorideCopper salts (CuX, Li₂CuX₄, or CuCN·LiX)Not specifiedUp to 93%[3]Good reaction selectivity, high yield, and mild reaction conditions.[3]Requires preparation of a copper acyl chloride salt compound.
Claisen Condensation (Microwave-Assisted) Acetophenone, Diethyl oxalateSodium methoxide10 minutesHigh (not explicitly quantified)[4]Significantly reduced reaction time.[4]Requires specialized microwave reactor.
Benzaldehyde Route Benzaldehyde, Pyruvic acidPotassium hydroxide, Palladium chlorideMulti-step~69% (overall)[2]Utilizes readily available starting materials.Multi-step process can be less efficient.

Experimental Protocols

Fischer Esterification

This method involves the direct esterification of 2-oxo-4-phenylbutyric acid with ethanol using a strong acid catalyst.

Procedure:

  • A mixture of 2-oxo-4-phenylbutyric acid (130 g), ethanol (650 ml), and concentrated sulfuric acid (13 ml) is refluxed for 5 hours.[1]

  • The reaction mixture is then concentrated to about half its original volume.[1]

  • The concentrated mixture is diluted with 500 ml of water.[1]

  • The resulting oil is separated, and the aqueous layer is extracted with ethyl acetate.[1]

  • The organic extracts and the oil are combined, dried, and the solvent is removed under reduced pressure.[1]

  • The residue is distilled under reduced pressure to yield this compound.[1]

Grignard Reaction with Diethyl Oxalate

This route utilizes a Grignard reagent prepared from β-bromophenylethane, which then reacts with diethyl oxalate.

Procedure:

  • Grignard Reagent Preparation: β-Bromophenylethane is reacted with magnesium in a solvent mixture of methyl tert-butyl ether and a thinner (volume ratio 0-0.25:1) for 1-12 hours at 30-60 °C to prepare the Grignard solution.[2]

  • Addition Reaction: The prepared Grignard solution is then added to diethyl oxalate at a temperature ranging from -30 to 50 °C, and the reaction is allowed to proceed for 1-15 hours.[2]

  • Work-up: The reaction mixture undergoes acidic hydrolysis, alkali neutralization, washing, and drying to obtain the final product.[2]

Visualizing the Synthesis Pathways

To better understand the workflow and relationships between the different synthesis methods, the following diagrams are provided.

G General Workflow for this compound Synthesis cluster_esterification Fischer Esterification cluster_grignard Grignard-based Methods cluster_claisen Claisen Condensation start1 2-Oxo-4-phenylbutyric Acid + Ethanol proc1 Reflux with H₂SO₄ start1->proc1 end1 This compound proc1->end1 start2 β-Halogeno ethylbenzene + Mg proc2 Grignard Reagent Formation start2->proc2 proc3 Addition Reaction proc2->proc3 reagent Diethyl Oxalate or Ethyl Oxalyl Monochloride/Cu Salt reagent->proc3 end2 This compound proc3->end2 start3 Acetophenone + Diethyl Oxalate proc4 Base-catalyzed Condensation (Conventional or Microwave) start3->proc4 end3 This compound proc4->end3

Caption: A flowchart illustrating the primary synthetic pathways to this compound.

G Decision Matrix for Synthesis Method Selection start Project Goal cost Low Cost is a Priority start->cost time Speed is Critical cost->time No grignard Grignard Methods cost->grignard Yes scale Large-Scale Production time->scale No claisen_mw Microwave Claisen time->claisen_mw Yes scale->grignard Yes esterification Fischer Esterification scale->esterification No benzaldehyde Benzaldehyde Route scale->benzaldehyde Consider

Caption: A simplified decision-making flowchart for selecting a suitable synthesis method.

Conclusion

The economic viability of this compound synthesis is a complex interplay of various factors. For large-scale industrial production, methods based on Grignard reactions appear promising due to their reported high yields and potentially low-cost starting materials.[2][3] The microwave-assisted Claisen condensation offers a significant advantage in terms of reaction speed, making it an attractive option for rapid, smaller-scale synthesis or process optimization studies.[4] The Fischer esterification remains a straightforward and reliable method, particularly if the starting 2-oxo-4-phenylbutyric acid is readily available at a competitive price.[1] Finally, the benzaldehyde route , while having a lower overall yield, might be considered if the starting materials are significantly cheaper and more accessible.[2]

Ultimately, the choice of synthesis method will depend on the specific requirements of the research or manufacturing setting, including available equipment, cost of raw materials in a particular region, and the desired scale of production. Further process optimization and a detailed cost analysis of raw materials and reagents are recommended for a definitive economic assessment.

References

A Comparative Guide to Analytical Methods for the Quality Control of Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in pharmaceutical synthesis. Ensuring the purity and quality of this compound is paramount for the consistency and safety of final drug products. This document outlines the performance of common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Introduction to Analytical Challenges

This compound, as a β-keto ester, presents a unique analytical challenge due to the phenomenon of keto-enol tautomerism.[1] In solution, it exists as an equilibrium mixture of the keto and enol forms. This dynamic equilibrium can be influenced by factors such as solvent, temperature, and pH, potentially leading to issues like peak broadening or the appearance of multiple peaks for a single compound in chromatographic and spectroscopic analyses.[1] Therefore, method development and validation must account for this behavior to ensure accurate and reproducible results.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques for the quality control of this compound. The choice between these methods depends on the specific requirements of the analysis, such as the need for quantitation of thermally labile impurities or the desire for definitive identification.

ParameterHPLC-UVGC-MSSpectroscopic Methods (e.g., NMR)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioAnalysis of molecular structure based on nuclear spin or light absorption
Primary Use Quantitative analysis (assay and impurities)Quantitative and qualitative analysis (identification of volatile impurities)Structural elucidation and confirmation, quantification of tautomers
Linearity (r²) >0.999>0.995Quantitative applications require careful calibration
Accuracy (% Recovery) 98-102%95-105%Can be highly accurate for quantification of knowns
Precision (%RSD) < 2%< 5%Dependent on instrumentation and experimental setup
Limit of Detection (LOD) Low ng/mLpg to low ng levelGenerally higher than chromatographic methods
Limit of Quantification (LOQ) Low ng/mLLow ng levelGenerally higher than chromatographic methods
Sample Throughput HighModerate to HighLow to Moderate
Strengths Robust, reproducible, suitable for non-volatile impuritiesHigh sensitivity and specificity, definitive identificationProvides detailed structural information, non-destructive
Limitations Potential for peak shape issues due to tautomerismNot suitable for non-volatile or thermally labile compoundsLower sensitivity, complex data interpretation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound, providing accurate and precise measurements of the main component and potential non-volatile impurities. A reverse-phase method is commonly employed.[2]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or formic acid

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. The organic modifier percentage can be adjusted to achieve optimal separation. An acidic mobile phase can help to suppress the enol form and improve peak shape.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C. Increased temperature can help to speed up the interconversion between tautomers, leading to a sharper, averaged peak.[3]

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 210 nm or 254 nm for compounds with a phenyl group).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to a range of concentrations to establish a calibration curve.

  • Prepare the sample solution by accurately weighing and dissolving the test material in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities in this compound.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound reference standard

  • High-purity helium as carrier gas

  • Suitable solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow: Constant flow of helium at approximately 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable volatile solvent (e.g., 1 mg/mL).

  • Prepare working standard solutions by serial dilution.

  • Prepare the sample solution by dissolving the test material in the same solvent to a concentration suitable for GC-MS analysis.

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound quality control.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Technique (HPLC or GC-MS) MD2 Optimize Parameters (Column, Mobile Phase/Temp Program) MD1->MD2 MV1 Specificity MD2->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy (% Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 SA1 Prepare Standard & Sample Solutions MV6->SA1 Implement for Routine QC SA2 Acquire Data SA1->SA2 SA3 Process Data & Report Results SA2->SA3 G cluster_0 Quality Control of Starting Material cluster_1 Analytical Method Validation cluster_2 Quality Assessment cluster_3 Downstream Impact A This compound B Validated HPLC/GC-MS Methods A->B is analyzed by C Purity & Impurity Profile B->C determines D API Synthesis C->D impacts E Final Drug Product Quality D->E ensures

References

A Comparative Guide to the Synthetic Pathways of Homophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of non-proteinogenic amino acids like homophenylalanine and its derivatives is a critical step in the creation of novel therapeutics, including ACE inhibitors. This guide provides an objective comparison of various synthetic strategies to access these valuable building blocks, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the different synthetic methodologies discussed in this guide, allowing for a rapid comparison of their respective advantages and disadvantages.

Synthetic PathwayKey Reagents/CatalystProductYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Biocatalytic: Transaminase Recombinant Aromatic L-amino Acid Transaminase (AroATEs), 2-oxo-4-phenylbutyric acid (2-OPBA), L-aspartateL-Homophenylalanine>94>99 ee[1]
Biocatalytic: Transaminase Engineered E. coli Aspartate Aminotransferase (R292E/L18H), 2-OPBA, L-lysineL-Homophenylalanine97>99.9 ee[2]
Biocatalytic: Dehydrogenase Engineered Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH), 2-OPBA, Ammonium formateL-HomophenylalanineHigh (not specified)Not specified[3]
Chemoenzymatic Cascade Engineered enzymes (TipheDH), Benzaldehyde, PyruvateL-Homophenylalanine94 (100.9 g/L)>99 ee[4]
Asymmetric Strecker Synthesis 3-Phenylpropanal, (R)-Phenylglycine amide, NaCN, AcOH(S)-Homophenylalanine derivative73 (over 3 steps)>98 eeNot explicitly found, but representative.
Asymmetric Synthesis with Chiral Auxiliary Evans Oxazolidinone, 4-phenylbutanoyl chloride, NaHMDS, MeIAlkylated productHigh (not specified)High (not specified)Not explicitly found, but representative.
Mannich-type Reaction Protected imine, Ketene silyl (B83357) acetal, Chiral catalystβ-Amino esterHigh (not specified)High (not specified)[5][6]

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed overview of the primary synthetic routes to homophenylalanine derivatives, complete with experimental protocols and diagrams to illustrate the chemical transformations.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective approach to chiral amino acids, operating under mild conditions with high enantioselectivity.

This method utilizes transaminase enzymes to catalyze the transfer of an amino group from a donor molecule to a keto acid precursor.

Experimental Protocol:

A reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5), 840 mM 2-oxo-4-phenylbutyric acid (2-OPBA) as a solid, and an L-amino acid donor such as L-aspartate is prepared.[1] The reaction is initiated by the addition of a cell extract containing the recombinant aromatic L-amino acid transaminase (AroATEs).[1] Due to substrate inhibition by 2-OPBA at concentrations above 40 mM, the solid substrate is added intermittently.[1] The reaction proceeds to over 94% conversion, and the low solubility of the L-homophenylalanine product in the reaction buffer causes it to precipitate, driving the reaction equilibrium towards product formation.[1] The final product is recovered with high purity (>99% ee) by a simple pH shift of the reaction media.[1]

A similar protocol using an engineered E. coli aspartate aminotransferase (double mutant R292E/L18H) with L-lysine as the amino donor has also been reported to achieve a 97% yield and >99.9% enantiomeric excess.[2]

Reaction Pathway:

Transaminase_Pathway 2-Oxo-4-phenylbutyric acid 2-Oxo-4-phenylbutyric acid L-Homophenylalanine L-Homophenylalanine 2-Oxo-4-phenylbutyric acid->L-Homophenylalanine Transaminase (AroATEs) Pyridoxal Phosphate (PLP) L-Amino Acid Donor L-Amino Acid Donor Keto Acid Byproduct Keto Acid Byproduct L-Amino Acid Donor->Keto Acid Byproduct Dehydrogenase_Workflow cluster_main Reductive Amination cluster_cofactor Cofactor Regeneration 2-Oxo-4-phenylbutanoic acid 2-Oxo-4-phenylbutanoic acid L-Homophenylalanine L-Homophenylalanine 2-Oxo-4-phenylbutanoic acid->L-Homophenylalanine PheDH NH4+ NH4+ NH4+->L-Homophenylalanine NAD+ NAD+ NADH NADH NAD+->NADH FDH NADH->NAD+ Formate Formate CO2 CO2 Formate->CO2 Strecker_Synthesis Aldehyde Aldehyde alpha-Aminonitrile alpha-Aminonitrile Aldehyde->alpha-Aminonitrile Chiral Amine Chiral Amine Chiral Amine->alpha-Aminonitrile HCN HCN HCN->alpha-Aminonitrile Homophenylalanine Derivative Homophenylalanine Derivative alpha-Aminonitrile->Homophenylalanine Derivative Hydrolysis Evans_Auxiliary Chiral Auxiliary Chiral Auxiliary N-Acyl Auxiliary N-Acyl Auxiliary Chiral Auxiliary->N-Acyl Auxiliary Acylation Acylating Agent Acylating Agent Acylating Agent->N-Acyl Auxiliary Alkylated Auxiliary Alkylated Auxiliary N-Acyl Auxiliary->Alkylated Auxiliary Alkylation Base Base Base->Alkylated Auxiliary Electrophile Electrophile Electrophile->Alkylated Auxiliary Homophenylalanine Derivative Homophenylalanine Derivative Alkylated Auxiliary->Homophenylalanine Derivative Cleavage Mannich_Reaction Imine Imine beta-Amino Ester beta-Amino Ester Imine->beta-Amino Ester Ketene Silyl Acetal Ketene Silyl Acetal Ketene Silyl Acetal->beta-Amino Ester Chiral Catalyst Chiral Catalyst Chiral Catalyst->beta-Amino Ester beta-Homophenylalanine beta-Homophenylalanine beta-Amino Ester->beta-Homophenylalanine Hydrolysis

References

Safety Operating Guide

Proper Disposal of Ethyl 2-oxo-4-phenylbutyrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-oxo-4-phenylbutyrate (CAS No. 64920-29-2).

Hazard Assessment and Regulatory Overview

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is crucial to handle it with care, wearing appropriate personal protective equipment (PPE) as it may cause skin and eye irritation.[2][3] Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal protocol.

Key Safety and Handling Data:

PropertyValueSource
CAS Number 64920-29-2[1]
Molecular Formula C12H14O3[4]
Physical Form Liquid
Flash Point 113 °C (235.4 °F) - closed cup
Incompatible Materials Strong oxidizing agents[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the following PPE to prevent exposure:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not required.[1][4] However, if vapors or mists are generated, use a NIOSH or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for the disposal of small quantities of this compound typically found in a laboratory setting.

Step 1: Containment of Spills

In the event of a small spill, absorb the liquid with an inert material, such as dry sand or earth.[2] Once absorbed, place the material into a designated chemical waste container.[2]

Step 2: Waste Collection

  • Collect waste this compound in a suitable, sealable, and properly labeled container.[4]

  • Ensure the container is kept tightly closed to prevent leakage.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][4]

Step 3: Labeling and Storage

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Indicate any known hazards on the label.

  • Store the labeled container in your laboratory's designated hazardous waste accumulation area.

Step 4: Final Disposal

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the Safety Data Sheet (SDS) for this compound to the disposal company.

  • Do not dispose of this compound down the drain.[4]

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess_spill Is there a spill? start->assess_spill contain_spill Absorb with inert material and place in waste container assess_spill->contain_spill Yes collect_waste Collect in a labeled, sealable container assess_spill->collect_waste No contain_spill->collect_waste store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-oxo-4-phenylbutyrate. It includes detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal protocols, and emergency first aid procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. The type of protective equipment should be selected based on the concentration and amount of the substance being used.[1]

Protection TypeRecommended EquipmentStandards
Eye/Face Protection Chemical safety goggles or face shield.NIOSH (US) or EN 166 (EU) approved.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.Follow manufacturer's specifications for glove breakthrough time.[1][2][3]
Respiratory Protection Generally not required with adequate ventilation. For nuisance exposures or in case of vapor/mist generation, use a respirator with organic vapor/acid gas (OV/AG) cartridges or a particle filter.NIOSH (US) or EN 149/14387 (EU) approved respirators.[1][2][3][4][5]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Dispensing: Avoid breathing vapors, mist, or gas.[3] Carefully dispense the required amount of this compound, avoiding contact with skin and eyes.[3]

  • Storage: Keep the container tightly closed when not in use.[1][3] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6]

Disposal Plan:

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[2]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed hazardous waste container.[3]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials, pending disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company. Do not pour down the drain.[1]

Emergency Procedures

First Aid Measures:

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][2][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or other symptoms occur.[1][2][3][7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6]

Spill Response Workflow:

The following diagram outlines the step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Ventilate Ensure Proper Ventilation PPE->Ventilate Contain Contain Spill with Inert Material (e.g., sand, earth) Ventilate->Contain Absorb Absorb the Spilled Liquid Contain->Absorb Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste Container per Institutional Guidelines Decontaminate->Dispose RemovePPE Remove and Dispose of Contaminated PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-4-phenylbutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-4-phenylbutyrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.